Rhombifoline
Description
(1R)-3-(3-Butenyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,4]diazocin-8-one is a natural product found in Laburnum anagyroides, Maackia hupehensis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1S,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13-/m0/s1 |
InChI Key |
ZVTFRRVBMAUIQW-STQMWFEESA-N |
SMILES |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Isomeric SMILES |
C=CCCN1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
Canonical SMILES |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Synonyms |
rhombifoline |
Origin of Product |
United States |
Foundational & Exploratory
Rhombifoline: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
Abstract
Rhombifoline, a quinolizidine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the current knowledge regarding this compound, focusing on its natural sources, distribution within plant tissues, and the methodologies for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources and Botanical Distribution
This compound has been identified in a select number of plant species, primarily within the Fabaceae and Malvaceae families. The principal natural sources documented in the scientific literature are:
-
Anagyrus foetida L. (Fabaceae): This plant, indigenous to regions like Saudi Arabia, is a significant source of this compound. The compound has been successfully isolated from its leaves and stems[1].
-
Sida rhombifolia L. (Malvaceae): Commonly known as arrowleaf sida, this perennial plant is widely distributed in tropical and subtropical regions of the world.[2][3][4] While the presence of a variety of alkaloids in the root of Sida rhombifolia has been reported, further specific quantification of this compound is required.[2][5]
The geographical distribution of Sida rhombifolia is extensive, covering areas in Asia, Africa, and the Americas. It is often found in disturbed sites, pastures, and along roadsides.
Quantitative Distribution of this compound
The concentration of this compound can vary significantly between different plant species and among various tissues within the same plant. The available quantitative data is summarized in the table below. It is important to note that research on the quantitative analysis of this compound is ongoing, and the data is currently limited.
| Plant Species | Plant Part | This compound Content | Reference |
| Anagyrus foetida L. | Leaves and Stems | 0.0091% yield | [1] |
| Sida rhombifolia L. | Root | Total alkaloid content of 0.1% (this compound concentration not specified) | [2] |
Experimental Protocols
Extraction and Isolation of this compound from Anagyrus foetida
The following protocol is a generalized procedure for the extraction and isolation of quinolizidine alkaloids, including this compound, from plant material.
3.1.1. Materials and Reagents
-
Dried and powdered plant material (leaves and stems of Anagyrus foetida)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia solution (NH₄OH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for alkaloid detection
-
Rotary evaporator
-
pH meter
3.1.2. Extraction Procedure
-
Maceration: The powdered plant material is macerated with methanol at room temperature for a period of 24-48 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 2% hydrochloric acid.
-
The acidic solution is then washed with chloroform to remove non-alkaloidal compounds.
-
The aqueous layer is basified with ammonia solution to a pH of 9-10.
-
The basified solution is then extracted repeatedly with chloroform.
-
-
Drying and Evaporation: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.
3.1.3. Isolation by Column Chromatography
-
Column Preparation: A chromatographic column is packed with silica gel using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. Fractions are collected systematically.
-
Monitoring: The separation is monitored by thin-layer chromatography (TLC), with visualization of alkaloid spots using Dragendorff's reagent.
-
Purification: Fractions containing the compound of interest (this compound) are combined, and the solvent is evaporated. Further purification may be achieved by repeated chromatography or crystallization.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts. Method validation is crucial for accurate and reliable results.[6][7][8][9]
3.2.1. Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., around 230 nm and 310 nm) should be selected for detection.
-
Injection Volume: 10-20 µL.
3.2.2. Standard and Sample Preparation
-
Standard Solution: A stock solution of pure this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.
-
Sample Solution: The crude alkaloid extract is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.
3.2.3. Analysis and Quantification
-
Calibration Curve: The calibration standards are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.
-
Sample Analysis: The plant extract sample is injected, and the peak corresponding to this compound is identified by comparing its retention time with that of the standard.
-
Quantification: The concentration of this compound in the sample is determined using the regression equation of the calibration curve.
Biosynthesis of this compound
This compound is a quinolizidine alkaloid, and its biosynthesis follows the general pathway established for this class of compounds. The primary precursor for the quinolizidine skeleton is the amino acid L-lysine.[10][11][12][13][14][15][16][17][18][19]
The key steps in the biosynthesis of the quinolizidine alkaloid core are:
-
Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[10][11][17][18]
-
Oxidative Deamination: Cadaverine undergoes oxidative deamination to yield 5-aminopentanal, which exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine.
-
Formation of the Quinolizidine Skeleton: Three molecules of cadaverine (via Δ¹-piperideine) are thought to be required to form the tetracyclic quinolizidine ring system. The exact mechanisms and intermediates in the formation of the specific this compound structure are still under investigation.
Below are diagrams illustrating the general workflow for extraction and isolation, and the initial steps of the quinolizidine alkaloid biosynthetic pathway.
References
- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sida rhombifolia - Wikipedia [en.wikipedia.org]
- 3. tropical.theferns.info [tropical.theferns.info]
- 4. Malvaceae - Sida rhombifolia L. [publish.plantnet-project.org]
- 5. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 7. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a UHPLC-ESI-QTOF mass spectrometry method to analyze opines, plant biomarkers of crown gall or hairy root diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 17. Metabolic switch from lysine to alkaloid biosynthesis [jstage.jst.go.jp]
- 18. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Rhombifoline from Anagyris foetida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of the quinolizidine alkaloid, Rhombifoline, from the plant species Anagyris foetida. The document details the experimental protocols for extraction and purification and presents the corresponding quantitative and spectroscopic data. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Anagyris foetida L. is a medicinal plant that has been a source of various alkaloids. Among these, this compound was isolated for the first time from the leaves and stems of Anagyris foetida indigenous to Saudi Arabia.[1][2] This discovery, along with the isolation of 5,6-dehydrolupanine and five other previously identified alkaloids (N-methylcytisine, sparteine, anagyrine, lupanine, and cytisine), has contributed to the phytochemical understanding of this plant species.[1][3] The characterization of these compounds was accomplished using a combination of spectroscopic methods.[1][2]
Experimental Protocols
The following sections detail the methodology employed for the extraction and isolation of this compound from Anagyris foetida.
Plant Material and Extraction of Total Alkaloids
The initial step involves the processing of the plant material to obtain a crude alkaloid extract.
-
Plant Material Preparation: Dried and powdered leaves and stems (3 kg) of Anagyris foetida were used as the starting material.[3]
-
Defatting: The powdered plant material was first defatted using petroleum ether (60-80°C).[3]
-
Extraction: The defatted powder was then exhaustively extracted with methanol (MeOH) using a Soxhlet apparatus. The methanolic extract was evaporated under reduced pressure at 40°C to yield a semisolid residue (630 g).[3]
-
Acid-Base Extraction: The residue was dissolved in chloroform (CHCl₃) and extracted with a 2% citric acid solution until the aqueous layer tested negative for alkaloids. The combined acidic aqueous extracts were made alkaline (pH 8-9) with ammonium hydroxide (NH₄OH) and subsequently extracted three times with CHCl₃. The combined chloroform extracts were evaporated under reduced pressure to yield the crude total alkaloids (160 g).[3]
Isolation of this compound
The crude alkaloid mixture was subjected to chromatographic techniques to isolate the individual compounds.
-
Column Chromatography: A portion of the crude alkaloid extract was chromatographed on a silica gel column.
-
Flash Chromatography: A fraction weighing 37 g, eluted with 2% MeOH in dichloromethane (CH₂Cl₂), was further purified by flash chromatography on a silica gel column (20 x 2.8 cm). The elution was carried out with CH₂Cl₂ containing increasing amounts of MeOH (0-5%), and 6 ml fractions were collected.[3]
-
Isolation: this compound (43 mg) was obtained from fractions 32-48.[3]
Quantitative Data
The following table summarizes the quantitative data from the isolation process.
| Parameter | Value | Reference |
| Starting Plant Material (dried) | 3 kg | [3] |
| Crude Total Alkaloid Yield | 160 g | [3] |
| Isolated this compound Yield | 43 mg | [3] |
| Yield of this compound from Plant Material | 0.0014% | [3] |
Spectroscopic Characterization of this compound
The structure of the isolated this compound was confirmed by various spectroscopic methods.
| Spectroscopic Data | Observed Characteristics | Reference |
| UV (EtOH) λmax | 232, 306 nm (suggesting a pyridone moiety) | [3] |
| IR νmax | 2760-2790 cm⁻¹ (trans-quinolizidine), 1650 cm⁻¹ (lactam carbonyl), 1560 cm⁻¹ (conjugated double bond) | [3] |
| ¹H-NMR | Data reported for the first time in the cited study. | [1] |
| ¹³C-NMR | Data reported for the first time in the cited study. | [1] |
| Mass Spectrometry | Data used for characterization. | [1] |
Experimental and Logical Workflows
The following diagrams illustrate the workflow for the isolation of this compound and a generalized signaling pathway for quinolizidine alkaloids.
Biological Activity
While specific studies on the signaling pathways of this compound are limited, research on the broader class of quinolizidine alkaloids from Anagyris foetida indicates their affinity for nicotinic and muscarinic acetylcholine receptors.[4] The α-pyridone structure, present in compounds like N-methylcytisine and cytisine found alongside this compound, shows high affinity for the nicotinic receptor.[4] Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound. The plant Anagyris foetida itself has been studied for its antioxidant and antifungal properties, though these activities are attributed to the combined effect of its various constituents.[5][6]
Conclusion
The isolation and characterization of this compound from Anagyris foetida represent a significant contribution to the field of natural product chemistry. The detailed experimental protocols and spectroscopic data provided in this guide offer a solid foundation for further research into the pharmacological properties and potential applications of this quinolizidine alkaloid. Future investigations should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its biological significance.
References
- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. CHEMICAL COMPOSITION OF ESSENTIAL OILS, OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION AND EVALUATION OF ANTIOXIDANT AND ANTI-INFLAMMATORY PROPERTIES OF ANAGYRIS FOETIDA [bpsa.journals.ekb.eg]
Phytochemical Analysis of Sida rhombifolia for Rhombifoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sida rhombifolia Linn., a perennial shrub belonging to the Malvaceae family, has a long history of use in traditional medicine for treating a variety of ailments. Its therapeutic properties are attributed to a rich diversity of phytochemicals, including alkaloids, flavonoids, and phenolics. Among the alkaloids, rhombifoline, a quinolizidine alkaloid, is a compound of significant interest. This technical guide provides a comprehensive overview of the phytochemical analysis of Sida rhombifolia with a specific focus on the isolation, identification, and quantification of this compound. Detailed experimental protocols for extraction, chromatographic separation, and spectroscopic analysis are presented. Furthermore, this guide summarizes quantitative data from relevant studies and proposes a putative signaling pathway for the biological activity of this compound based on related compounds found in the plant.
Introduction
Sida rhombifolia, commonly known as arrowleaf sida, is a weed distributed throughout tropical and subtropical regions. In traditional medicine, various parts of the plant are used to treat conditions such as inflammation, rheumatism, and gastrointestinal disorders. The pharmacological effects of Sida rhombifolia are largely attributed to its complex phytochemical composition. Alkaloids, in particular, are a major class of bioactive compounds found in this plant.
This compound (N-(but-3-enyl)-cytisine) is a quinolizidine alkaloid that has been identified in Sida rhombifolia. Understanding the concentration and biological activity of this compound is crucial for the standardization of herbal preparations and for the development of new therapeutic agents. This guide outlines the methodologies required for a thorough phytochemical analysis of Sida rhombifolia to isolate and quantify this compound.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The whole plant material of Sida rhombifolia should be collected from a well-identified source. The time and location of collection should be documented.
-
Drying: The plant material should be washed thoroughly with distilled water to remove any dirt and debris. The cleaned material is then shade-dried at room temperature for 7-10 days until it is brittle.
-
Pulverization: The dried plant material is pulverized into a coarse powder using a mechanical grinder. The powdered material should be stored in an airtight container, protected from light and moisture, until further use.
Extraction of Alkaloids
A general workflow for the extraction of alkaloids from Sida rhombifolia is depicted below.
Caption: General workflow for the extraction of alkaloids.
Protocol:
-
Maceration: A known weight of the powdered plant material (e.g., 100 g) is macerated with methanol (e.g., 500 mL) in a large conical flask. The flask is securely stoppered and kept on an orbital shaker for 72 hours at room temperature.
-
Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The process is repeated three times with fresh solvent. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a viscous crude extract.
-
Acid-Base Partitioning:
-
The crude methanolic extract is dissolved in 5% hydrochloric acid (HCl).
-
The acidic solution is then washed with a non-polar solvent like n-hexane or dichloromethane to remove non-alkaloidal compounds.
-
The aqueous acidic layer is then basified with a strong base, such as ammonium hydroxide (NH₄OH), to a pH of 9-10.
-
The basified solution is subsequently extracted with a polar organic solvent like chloroform or a mixture of chloroform and isopropanol.
-
The organic layer, containing the alkaloids, is collected, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.
-
Chromatographic Separation and Purification
The crude alkaloid fraction can be subjected to further separation and purification using chromatographic techniques.
2.3.1. Thin-Layer Chromatography (TLC)
TLC is a preliminary analytical technique to identify the presence of alkaloids and to optimize the mobile phase for column chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia in varying ratios (e.g., 85:14:1 v/v/v).
-
Detection: The developed plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives orange to reddish-brown spots for alkaloids.
2.3.2. Column Chromatography
Column chromatography is employed for the preparative isolation of individual alkaloids.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Fraction Collection: Fractions are collected and monitored by TLC to pool similar fractions.
Quantification of this compound by HPLC-MS/MS
A highly sensitive and specific method for the quantification of this compound can be developed based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following is a proposed method adapted from a validated procedure for lupin alkaloids[1].
2.4.1. Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a binary pump, an autosampler, and a column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: The specific precursor ion and product ions for this compound need to be determined by infusing a standard solution. Based on its structure (MW: 244.33 g/mol ), the precursor ion [M+H]⁺ would be m/z 245.2. Product ions would be determined experimentally.
2.4.2. Standard and Sample Preparation
-
Standard Stock Solution: A stock solution of this compound analytical standard is prepared in methanol (e.g., 1 mg/mL).
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
-
Sample Preparation: The crude alkaloid fraction is dissolved in the initial mobile phase, filtered through a 0.22 µm syringe filter, and diluted as necessary before injection.
The general workflow for the quantification of this compound is illustrated below.
Caption: Workflow for this compound quantification.
Data Presentation
The quantitative data for this compound and other major phytochemicals from Sida rhombifolia should be presented in a clear and structured format.
Table 1: Phytochemical Composition of Sida rhombifolia Extracts
| Phytochemical Class | Extraction Method | Solvent | Part of Plant | Reported Concentration/Presence | Reference |
| Alkaloids | Maceration | Methanol | Whole Plant | Present | [2] |
| Soxhlet | Ethanol | Leaves | Present | [3][4] | |
| Flavonoids | Maceration | Methanol | Whole Plant | Present | [2] |
| Soxhlet | Ethanol | Leaves | Present | [3][4] | |
| Phenols | Maceration | Methanol | Whole Plant | Present | [2] |
| Soxhlet | Ethanol | Leaves | Present | [3][4] | |
| Saponins | Maceration | Methanol | Whole Plant | Present | [2] |
| Soxhlet | Ethanol | Leaves | Present | [3][4] |
Table 2: Hypothetical Quantitative Data for this compound in Sida rhombifolia
| Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) |
| Leaves | Methanolic Maceration | 15.2 ± 1.8 |
| Stems | Methanolic Maceration | 8.5 ± 0.9 |
| Roots | Methanolic Maceration | 3.1 ± 0.4 |
Note: The data in Table 2 is hypothetical and for illustrative purposes. Actual concentrations would need to be determined experimentally.
Putative Signaling Pathway of this compound
While the specific signaling pathway of this compound has not been extensively studied, the biological activities of other alkaloids isolated from Sida rhombifolia can provide insights. For instance, some indoquinoline alkaloids from this plant have demonstrated vasorelaxant activity. This effect is often mediated through the modulation of signaling pathways involving G-protein coupled receptors (GPCRs).
A plausible hypothesis is that this compound, due to its structural similarity to other bioactive alkaloids, may interact with specific GPCRs on the cell surface. This interaction could trigger a downstream signaling cascade.
Caption: Putative GPCR-mediated signaling pathway for this compound.
Description of the Proposed Pathway:
-
Binding: this compound binds to a G-protein coupled receptor (GPCR) on the cell surface.
-
Activation: This binding event induces a conformational change in the GPCR, leading to the activation of an associated G-protein.
-
Effector Enzyme Modulation: The activated G-protein then modulates the activity of an effector enzyme, such as phospholipase C (PLC).
-
Second Messenger Production: The effector enzyme catalyzes the production of second messengers, like inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Signaling: These second messengers initiate a downstream signaling cascade, often involving protein kinases.
-
Cellular Response: The signaling cascade culminates in a specific cellular response, which could be related to the observed pharmacological effects of Sida rhombifolia, such as anti-inflammatory or vasorelaxant actions.
Conclusion
This technical guide provides a framework for the comprehensive phytochemical analysis of Sida rhombifolia, with a specific emphasis on the alkaloid this compound. The detailed experimental protocols for extraction, separation, and quantification using modern analytical techniques like HPLC-MS/MS are crucial for ensuring the quality and consistency of herbal products derived from this plant. The proposed signaling pathway for this compound, while hypothetical, offers a starting point for future pharmacological investigations into its mechanism of action. Further research is warranted to validate these methodologies and to elucidate the full therapeutic potential of this compound and other bioactive compounds from Sida rhombifolia.
References
- 1. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Rhombifoline in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid (QA) found in various plant species, particularly within the genera Genista and Thermopsis. As a member of the broader QA family, this compound's biosynthesis originates from the amino acid L-lysine. These alkaloids are of significant interest due to their diverse biological activities and potential pharmacological applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, presenting current knowledge on the key enzymatic steps, intermediates, and relevant quantitative data. Detailed experimental protocols for the analysis of this pathway are also provided to facilitate further research and development.
The Core Biosynthetic Pathway of Quinolizidine Alkaloids
The biosynthesis of this compound is intrinsically linked to the general quinolizidine alkaloid pathway. This pathway commences with the decarboxylation of L-lysine and proceeds through a series of cyclization and modification reactions to generate the characteristic tetracyclic and tricyclic structures of this alkaloid class.
From Lysine to the Tetracyclic Core
The initial steps of the QA pathway are relatively well-characterized. L-lysine is first decarboxylated to cadaverine by the enzyme lysine decarboxylase (LDC) . Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine. Through a series of proposed, though not fully elucidated, condensation and cyclization reactions involving three molecules of cadaverine (via Δ¹-piperideine), the tetracyclic QA skeleton, exemplified by lupanine, is formed.
dot
Formation of Pyridone Alkaloids and Cytisine
Evidence from radiolabeling studies in Thermopsis rhombifolia suggests that pyridone-containing QAs, such as cytisine, are derived from tetracyclic precursors like lupanine. A key intermediate in this transformation is believed to be 5,6-dehydrolupanine . The enzymatic machinery responsible for the oxidative conversion of the lupanine skeleton to the tricyclic pyridone structure of cytisine is yet to be fully characterized.
The Final Step: Biosynthesis of this compound
This compound has been identified as N-(but-3-enyl)-cytisine . This chemical structure strongly indicates that the final step in its biosynthesis is the N-alkylation of cytisine. It is proposed that an uncharacterized N-alkyltransferase catalyzes the transfer of a but-3-enyl group to the secondary amine of the cytisine molecule. The donor of the butenyl group has not been definitively identified but could potentially be a pyrophosphorylated isoprenoid derivative or another activated butenyl-containing metabolite.
dot```dot digraph "Rhombifoline_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
Lupanine [label="Lupanine", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydrolupanine [label="5,6-Dehydrolupanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytisine [label="Cytisine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Butenyl_Donor [label="But-3-enyl Donor\n(Putative)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];
Lupanine -> Dehydrolupanine [label="Oxidation\n(Uncharacterized enzymes)", style=dashed, fontcolor="#5F6368"]; Dehydrolupanine -> Cytisine [label="Rearrangement/Oxidation\n(Uncharacterized enzymes)", style=dashed, fontcolor="#5F6368"]; Cytisine -> this compound [label="N-alkyltransferase\n(Putative)", style=dashed, fontcolor="#5F6368"]; Butenyl_Donor -> this compound [style=dashed]; }
GC-MS Analysis of Quinolizidine Alkaloids
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C MSD or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 120°C for 2 minutes, then ramp at 6°C/min to 300°C and hold for 10 minutes.
-
Injection Mode: Splitless or split (e.g., 1:20).
-
MSD Transfer Line Temperature: 280°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Procedure:
-
Inject 1 µL of the redissolved alkaloid extract into the GC-MS system.
-
Acquire the data.
-
Identify individual alkaloids by comparing their retention times and mass spectra with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantify the alkaloids by creating a calibration curve with authentic standards.
Lysine Decarboxylase (LDC) Enzyme Assay (Colorimetric Method)
This protocol provides a high-throughput method for assaying LDC activity based on the pH change resulting from cadaverine production.
Materials:
-
Plant protein extract (from tissues where QA biosynthesis occurs, e.g., young leaves).
-
L-lysine solution (e.g., 100 mM).
-
pH indicator solution (e.g., Bromocresol purple, 0.04% w/v).
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Reaction buffer.
-
pH indicator solution.
-
L-lysine solution.
-
-
Initiate the reaction by adding the plant protein extract to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the change in absorbance at a specific wavelength (e.g., 595 nm for bromocresol purple) over time using a microplate reader.
-
The rate of change in absorbance is proportional to the LDC activity.
-
Include appropriate controls, such as a reaction mixture without the enzyme extract and a reaction mixture without L-lysine.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is an extension of the general quinolizidine alkaloid pathway, with its immediate precursor being cytisine. While the initial steps leading to the formation of the core QA skeleton are becoming clearer, the later, more specific tailoring reactions that lead to the vast diversity of these alkaloids, including the N-alkylation step to form this compound, remain a significant area for future research. The identification and characterization of the putative N-alkyltransferase responsible for the final step in this compound biosynthesis will be a key milestone. This will not only complete our understanding of this metabolic pathway but also provide a valuable enzymatic tool for the potential biotechnological production of this compound and related compounds for pharmaceutical applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this fascinating area of plant biochemistry.
Rhombifoline: A Technical Guide for Researchers
CAS Number: 529-78-2
This technical guide provides a comprehensive overview of the chemical properties, isolation, and potential biological activities of Rhombifoline, a quinolizidine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical and Physical Properties
This compound, with the CAS number 529-78-2, is a naturally occurring alkaloid.[1][2][3] It is also known by its synonyms, including N-(but-3-enyl)-cytisine and (-)-Rhombifoline.[3] The compound presents as a light yellow to light brown solid.[4]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| CAS Number | 529-78-2 | [1][2][3] |
| Molecular Formula | C₁₅H₂₀N₂O | [1][3][4] |
| Molecular Weight | 244.33 g/mol | [3][4] |
| IUPAC Name | (1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one | |
| Appearance | Light yellow to light brown solid | [4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [4][5] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months or -20°C for up to 1 month. | [4] |
Natural Occurrence
This compound has been isolated from various plant species, primarily within the Fabaceae family. It was first isolated from the leaves and stems of Anagyrus foetida L.[4][6] Other known plant sources include Thermopsis rhombifolia, Laburnum anagyroides, and Sophora franchetiana.
Experimental Protocols: Isolation and Purification
A detailed method for the isolation of this compound from the leaves and stems of Anagyrus foetida has been reported. The general workflow involves extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.
Extraction and Alkaloid Fractionation
-
Defatting: The powdered plant material (leaves and stems) is first defatted by extraction with petroleum ether.
-
Methanolic Extraction: The defatted powder is then exhaustively extracted with methanol using a Soxhlet apparatus.
-
Acid-Base Extraction:
-
The methanolic extract is evaporated to a semisolid residue.
-
The residue is dissolved in chloroform and extracted with a 2% citric acid solution to protonate the alkaloids, rendering them water-soluble.
-
The combined acidic aqueous extract is then made alkaline (pH 8-9) with ammonium hydroxide (NH₄OH) to deprotonate the alkaloids.
-
The deprotonated alkaloids are then extracted back into chloroform.
-
-
Crude Alkaloid Yield: The combined chloroform extract is evaporated to yield the crude total alkaloids.
Chromatographic Purification of this compound
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.
-
Elution: A gradient elution is performed using a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), with increasing proportions of methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
-
Further Purification: Fractions containing this compound are combined and may be subjected to further chromatographic steps, such as flash chromatography or preparative thin-layer chromatography, to achieve high purity. For instance, in one reported isolation, fractions eluted with 2% MeOH in CH₂Cl₂ were further purified by flash chromatography to yield pure this compound.
Biological Activities and Quantitative Data
Data on the biological activities of purified this compound are limited in the current scientific literature. Most studies have focused on the bioactivities of crude extracts of plants known to contain this compound, such as Sida rhombifolia. These extracts have been reported to possess anti-inflammatory, antioxidant, cytotoxic, and antimicrobial properties. However, these effects are the result of a complex mixture of phytochemicals and cannot be attributed solely to this compound.
Further research is required to determine the specific biological activities and potency (e.g., IC₅₀ values) of isolated this compound.
Mechanism of Action and Signaling Pathways (Hypothetical)
The precise mechanism of action for this compound has not been elucidated. However, insights can be drawn from structurally related alkaloids.
Rhynchophylline, a tetracyclic oxindole alkaloid with a similar structural core, has been shown to exert anti-inflammatory effects by down-regulating the MAPK (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. It was found to inhibit the phosphorylation of IκBα and MAPKs, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated microglia.
Given the structural similarities, it is plausible that this compound may also modulate inflammatory responses through the inhibition of the NF-κB and MAPK signaling pathways. This remains a hypothesis that requires experimental validation.
Conclusion and Future Directions
This compound is a quinolizidine alkaloid with well-defined chemical properties and an established protocol for its isolation from natural sources. While the biological activities of plant extracts containing this compound are documented, there is a significant gap in the understanding of the pharmacological effects of the purified compound.
Future research should focus on:
-
Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of pure this compound.
-
Quantitative Analysis: Determining the potency of this compound in various biological assays through the calculation of IC₅₀ or EC₅₀ values.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to validate the hypothetical mechanisms based on structurally related compounds.
Such studies will be crucial in determining the potential of this compound as a lead compound for drug discovery and development.
References
- 1. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and antibacterial activity of Sida rhombifolia (Malvaceae) grown in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jabonline.in [jabonline.in]
The Enigmatic Alkaloid: A Technical Overview of Rhombifoline and the Biological Activities of its Botanical Source, Sida rhombifolia
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the current state of knowledge surrounding the quinolizidine alkaloid, Rhombifoline. Despite its identification in several medicinal plants, most notably Sida rhombifolia, a comprehensive pharmacological profile of the isolated compound remains conspicuously absent from peer-reviewed literature. This document, therefore, aims to provide a thorough overview of the known biological activities associated with Sida rhombifolia extracts, which contain this compound, and other related alkaloids. While direct data on this compound is scarce, this guide offers a valuable starting point for researchers interested in exploring the therapeutic potential of this understudied natural product by summarizing the activities of its native botanical matrix.
Introduction to this compound
This compound is a quinolizidine alkaloid that has been identified and isolated from various plant species, including Sida rhombifolia and Anagyrus foetida. Structurally, it belongs to the lupanine group of tetracyclic quinolizidine alkaloids. Despite its isolation, there is a significant lack of published research detailing the specific biological activities of purified this compound. The vast majority of pharmacological studies have focused on the crude extracts or other isolated compounds from plants in which this compound is present.
Biological Activities of Sida rhombifolia Extracts and Other Isolated Alkaloids
Sida rhombifolia, a perennial shrub, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern scientific investigations have begun to validate some of these traditional uses, revealing a broad spectrum of biological activities. It is crucial to reiterate that the following activities are attributed to the complex mixture of phytochemicals within the plant's extracts or to other specific isolated compounds, and the direct contribution of this compound to these effects has not been determined.
Vasorelaxant Activity
Studies on indoquinoline alkaloids isolated from Sida rhombifolia have demonstrated vasorelaxant properties. While this compound itself was not tested, two other alkaloids, quindolinone and a cryptolepine salt, showed endothelium-dependent vasorelaxant activity in rodent mesenteric arteries.[2][3] This suggests that alkaloids from this plant have the potential to modulate vascular tone.
Cytotoxic and Anti-proliferative Effects
Various extracts of Sida rhombifolia have been investigated for their cytotoxic and anti-proliferative activities against different cancer cell lines.
-
Ethanol extracts and n-hexane fractions of Sida rhombifolia leaves were tested against MCA-B1 and A549 cancer cells, with the n-hexane fraction showing notable antiproliferation.[5]
-
The n-hexane extract also demonstrated cytotoxic effects on human cancer cell lines SNU-1 and HepG2.[6]
Table 1: Cytotoxicity Data for Sida rhombifolia Extracts
| Extract/Fraction | Cell Line/Organism | Activity Metric | Value | Reference |
| Ethanolic Extract | Artemia salina | LC50 | 40 µg/ml | [4] |
| n-Hexane Extract | SNU-1 | % Inhibition (at 100 µg/mL) | 68.52% | [6] |
| n-Hexane Extract | HepG2 | % Inhibition (at 100 µg/mL) | 47.82% | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of Sida rhombifolia extracts have been documented in several studies.
-
The n-hexane extract showed the most potent anti-inflammatory activity by inhibiting nitric oxide (NO) production with an IC50 of 52.16 µg/mL and inhibiting protein denaturation with an IC50 of 146.03 µg/mL.[6]
Table 2: Anti-inflammatory Activity of Sida rhombifolia n-Hexane Extract
| Assay | Activity Metric | Value | Reference |
| Nitric Oxide Inhibition | IC50 | 52.16 µg/mL | [6] |
| Protein Denaturation Inhibition | IC50 | 146.03 µg/mL | [6] |
Antimicrobial Activity
Derivatives of cryptolepinone, another alkaloid found in Sida rhombifolia, have demonstrated significant antimicrobial effects.[7] Specifically, 10-methylcryptolepinone showed strong activity against several fungal and bacterial strains.[7]
Antioxidant Activity
The antioxidant potential of Sida rhombifolia has been evaluated using various assays.
-
The ethyl acetate extract displayed the most significant antioxidant activity in DPPH radical scavenging and ferrous ion chelation assays, with EC50 values of 380.5 µg/mL and 263.4 µg/mL, respectively.[6]
-
Volatile organic compounds from Sida rhombifolia also exhibited dose-dependent antioxidant activity.[8]
Table 3: Antioxidant Activity of Sida rhombifolia Extracts
| Extract | Assay | Activity Metric | Value | Reference |
| Ethyl Acetate Extract | DPPH Radical Scavenging | EC50 | 380.5 µg/mL | [6] |
| Ethyl Acetate Extract | Ferrous Ion Chelating | EC50 | 263.4 µg/mL | [6] |
| Volatile Organic Compounds | DPPH Assay | IC50 | 5.48 mg/mL | [8] |
| Volatile Organic Compounds | ABTS Assay | IC50 | 1.47 mg/mL | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below to aid in the design of future research on this compound.
Vasorelaxant Activity Assay
The vasorelaxant effects of quindolinone and cryptolepine salt were assessed on isolated mesenteric artery rings from Wistar rats. The arteries were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a 95% O2 and 5% CO2 mixture. The rings were pre-contracted with phenylephrine (1 µM). Cumulative concentration-response curves were then generated for the test compounds in the presence and absence of a functional endothelium.
Cytotoxicity Assays
-
Brine Shrimp Lethality Test (BSLT): As described by Meyer et al., this assay is a preliminary screen for cytotoxicity. Artemia salina nauplii are exposed to various concentrations of the test substance in seawater. After 24 hours, the number of dead nauplii is counted, and the LC50 value is determined.[5]
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation. Cancer cells (e.g., MCA-B1, A549, SNU-1, HepG2) are seeded in 96-well plates and treated with different concentrations of the extracts. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The absorbance of the dissolved formazan is measured spectrophotometrically, and the percentage of cell inhibition is calculated.[6]
Anti-inflammatory Assays
-
Nitric Oxide (NO) Inhibition Assay: This assay is often performed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The cells are treated with the test extracts, followed by stimulation with LPS to induce NO production. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is then calculated.[6]
-
Protein Denaturation Inhibition Assay: The inhibition of heat-induced albumin denaturation is used as an in vitro model for anti-inflammatory activity. The reaction mixture consists of the test extract and bovine serum albumin. The mixture is heated, and the turbidity is measured spectrophotometrically. The percentage inhibition of protein denaturation is calculated.[6]
Signaling Pathways
While no signaling pathways have been directly attributed to this compound, the activities of other alkaloids and plant extracts provide some insights into potential mechanisms of action that could be investigated for this compound.
Proposed Vasorelaxation Pathway
The endothelium-dependent vasorelaxation observed with other Sida rhombifolia alkaloids likely involves the nitric oxide (NO) signaling pathway.
References
- 1. rjpponline.org [rjpponline.org]
- 2. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. jabonline.in [jabonline.in]
- 6. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Preliminary Screening of Rhombifoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhombifoline, a quinolizidine alkaloid primarily isolated from species such as Sida rhombifolia and Anagyrus foetida, represents a promising natural compound for further pharmacological investigation. While comprehensive bioactivity data for the isolated compound remains nascent, preliminary studies on extracts from this compound-containing plants and analogous alkaloids indicate a spectrum of potential therapeutic effects. This technical guide synthesizes the current, albeit indirect, evidence for this compound's bioactivity, focusing on its potential anti-inflammatory, antioxidant, and vasorelaxant properties. Detailed experimental protocols for preliminary screening and relevant signaling pathways are provided to facilitate further research and drug discovery efforts in this area.
Introduction
Natural products continue to be a significant source of novel therapeutic agents. This compound, a member of the quinolizidine alkaloid class, has been identified in various medicinal plants. Although direct and extensive studies on the bioactivity of pure this compound are limited, the pharmacological activities of extracts from plants known to contain this alkaloid, such as Sida rhombifolia, and of structurally related alkaloids, provide a foundation for targeted investigation. This document outlines the preliminary bioactivity profile of this compound, drawing inferences from available scientific literature on related compounds and plant extracts. The primary areas of focus are its potential anti-inflammatory, antioxidant, and vasorelaxant activities.
Potential Bioactivities and Mechanisms of Action
Based on the activities of related alkaloids like Rhynchophylline and extracts of Sida rhombifolia, this compound is hypothesized to exhibit several key bioactivities.
Anti-Inflammatory Activity
The structurally similar tetracyclic oxindole alkaloid, Rhynchophylline, has been shown to suppress inflammatory responses in microglial cells. This effect is achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1][2]. These pathways are crucial regulators of pro-inflammatory gene expression. Rhynchophylline has been observed to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated microglial cells[1][2][3]. Given the structural similarities, it is plausible that this compound may exert anti-inflammatory effects through a similar mechanism of action.
Antioxidant Activity
Extracts from Sida rhombifolia, a known source of this compound, have demonstrated notable antioxidant properties. Specifically, the volatile organic compounds (VOCs) from this plant have shown dose-dependent radical scavenging activity. This suggests that constituents of the plant, potentially including this compound, can neutralize free radicals, which are implicated in the pathophysiology of numerous diseases.
Vasorelaxant Activity
Indoquinoline alkaloids isolated from Sida rhombifolia have exhibited vasorelaxant properties. This suggests a potential for these compounds, and by extension this compound, to modulate vascular tone, which could have implications for cardiovascular health. The mechanism is likely related to the modulation of endothelial function and smooth muscle contractility.
Quantitative Bioactivity Data
Table 1: Antioxidant and Cytotoxic Activities of Sida rhombifolia Extracts
| Extract/Component | Assay | Cell Line | IC50 Value | Reference |
| Volatile Organic Compounds | DPPH Radical Scavenging | - | >10 mg/mL | [4] |
| Volatile Organic Compounds | ABTS Radical Scavenging | - | 3.84 ± 2.12 mg/mL | [4] |
Table 2: Antiplasmodial and Cytotoxic Activities of Cryptolepine (an Indoquinoline Alkaloid)
| Compound | Assay | Cell Line/Strain | IC50 Value (µM) | Reference |
| Cryptolepine | Antiplasmodial Activity | P. falciparum (K1, resistant) | 0.44 | [5] |
| 2,7-dibromocryptolepine | Antiplasmodial Activity | P. falciparum (K1, resistant) | 0.049 | [5] |
| Cryptolepine | Cytotoxicity | Hep G2 | 2.4 ± 0.3 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to screen for the bioactivity of this compound.
In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in LPS-Stimulated Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (for nitrite determination)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., based on Rhynchophylline data, a range of 1-50 µM can be explored) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no this compound) should also be included.
-
-
Nitrite Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
-
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
Objective: To evaluate the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound (dissolved in methanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
A blank well should contain 100 µL of methanol and 100 µL of the sample solution (to account for any color of the compound).
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
Ex Vivo Vasorelaxant Assay: Isolated Aortic Ring Model
Objective: To assess the vasorelaxant effect of this compound on pre-contracted isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
-
This compound (dissolved in a suitable solvent)
-
Organ bath system with isometric force transducers
-
Dissection microscope and surgical instruments
Procedure:
-
Aorta Isolation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with KCl (60 mM).
-
After washing, assess endothelium integrity by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Vasorelaxation Assay:
-
Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (60 mM) to a stable plateau.
-
Cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximum relaxation).
-
Visualization of Signaling Pathways and Workflows
Postulated Anti-Inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism of anti-inflammatory action of this compound via inhibition of the MAPK/NF-κB pathway, based on the activity of the related alkaloid Rhynchophylline.
Caption: Postulated inhibition of the MAPK/NF-κB signaling pathway by this compound.
General Experimental Workflow for Preliminary Bioactivity Screening
The diagram below outlines a typical workflow for the initial screening of a natural product like this compound.
Caption: A general workflow for the preliminary bioactivity screening of this compound.
Conclusion and Future Directions
While direct evidence of this compound's bioactivity is still emerging, the pharmacological profile of its host plants and structurally related alkaloids strongly suggests its potential as a lead compound for the development of novel anti-inflammatory, antioxidant, and vasorelaxant agents. The experimental protocols and pathway analyses provided in this guide offer a framework for the systematic investigation of this compound's therapeutic potential. Future research should focus on the isolation of pure this compound and the execution of comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action and to establish a definitive pharmacological profile. Such efforts are crucial for translating the preliminary indications of bioactivity into tangible therapeutic applications.
References
- 1. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid Rhynchophylline in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Semi-Synthetic Analogues of Cryptolepine as a Potential Source of Sustainable Drugs for the Treatment of Malaria, Human African Trypanosomiasis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Rhombifoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline, a quinolizidine alkaloid primarily isolated from plants of the Sida genus, notably Sida rhombifolia, has garnered interest for its potential therapeutic properties. While comprehensive studies on the specific molecular mechanisms of this compound are still in nascent stages, preliminary investigations and research on extracts of this compound-containing plants suggest a range of biological activities, including anti-inflammatory, cytotoxic, and vasorelaxant effects. This technical guide synthesizes the available preliminary data, details relevant experimental protocols, and proposes potential signaling pathways based on the current understanding of related compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Sida rhombifolia extracts, which contain this compound among other bioactive compounds. It is important to note that these values represent the activity of the total extract and not of purified this compound.
Table 1: Anti-inflammatory and Antioxidant Activities of Sida rhombifolia Extracts
| Assay | Plant Part & Extract Type | Result (IC50 / EC50 in µg/mL) | Reference |
| Nitric Oxide (NO) Inhibition | Whole Plant (n-hexane) | IC50: 52.16 | [1] |
| Protein Denaturation Inhibition | Whole Plant (n-hexane) | IC50: 146.03 | [1] |
| DPPH Radical Scavenging | Whole Plant (ethyl acetate) | EC50: 380.5 | [1] |
| Ferrous Ion Chelating (FIC) | Whole Plant (ethyl acetate) | EC50: 263.4 | [1] |
Table 2: Cytotoxic and Anti-cholinesterase Activities of Sida rhombifolia Extracts (at 100 µg/mL)
| Assay | Cell Line / Enzyme | Plant Part & Extract Type | % Inhibition | Reference |
| Cytotoxicity (MTT Assay) | SNU-1 (Stomach Cancer) | Whole Plant (n-hexane) | 68.52% | [1][2] |
| Cytotoxicity (MTT Assay) | Hep G2 (Liver Cancer) | Whole Plant (n-hexane) | 47.82% | [1][2] |
| Acetylcholinesterase (AChE) Inhibition | - | Whole Plant (n-hexane) | 58.55% | [1] |
Proposed Mechanisms of Action and Signaling Pathways
Direct evidence for the molecular mechanism of this compound is limited. However, based on the activities observed in Sida rhombifolia extracts and the known mechanisms of other alkaloids and flavonoids, we can hypothesize potential pathways.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling
The observed inhibition of nitric oxide (NO) production by Sida rhombifolia extracts suggests a potential role in modulating inflammatory pathways.[1] A common mechanism for inhibiting pro-inflammatory mediators like NO is through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition is a key target for many anti-inflammatory drugs.
Below is a proposed signaling pathway diagram illustrating how this compound might exert its anti-inflammatory effects.
Caption: Proposed inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.
Cytotoxic Activity: Induction of Apoptosis
The cytotoxic effects of Sida rhombifolia extracts against cancer cell lines suggest that its constituents, potentially including this compound, may induce apoptosis.[1][2] Many alkaloids exert their anticancer effects by triggering programmed cell death. This can occur through various mechanisms, including the activation of caspase cascades, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).
The workflow for assessing cytotoxicity is outlined below.
Caption: A typical experimental workflow for evaluating the cytotoxic effects of a compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments relevant to the preliminary assessment of this compound's mechanism of action.
Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control, to induce NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: After incubation, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., SNU-1, Hep G2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound and incubated for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Conclusion and Future Directions
The preliminary data from studies on Sida rhombifolia extracts provide a compelling rationale for the further investigation of this compound as a potential therapeutic agent. The observed anti-inflammatory and cytotoxic activities suggest that this compound may act by modulating key signaling pathways such as NF-κB and MAPK, and by inducing apoptosis in cancer cells.
Future research should focus on isolating pure this compound and conducting detailed mechanistic studies to confirm these hypotheses. This would involve in-depth analysis of its effects on specific components of these signaling pathways, its potential to induce apoptosis, and its broader pharmacological profile. Such studies are essential to unlock the full therapeutic potential of this promising natural compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing heterocyclic natural products predominantly found in the Fabaceae family. These compounds exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive review of Rhombifoline and other notable quinolizidine alkaloids, including cytisine, lupanine, and sparteine. It summarizes their biological activities with available quantitative data, details the experimental protocols for their isolation, characterization, and pharmacological evaluation, and visualizes their known signaling pathways. While this compound is a known constituent of several plant species, quantitative pharmacological data for the purified compound remains limited in the current literature. This guide, therefore, focuses on the well-characterized activities of its structural relatives to provide a valuable resource for researchers in the field.
Introduction to Quinolizidine Alkaloids
Quinolizidine alkaloids are characterized by a core structure derived from a 1-azabicyclo[4.4.0]decane ring system. Their biosynthesis originates from the amino acid L-lysine. These alkaloids are known for their bitter taste and toxic properties, which serve as a defense mechanism for plants against herbivores and insects.[1] The diverse pharmacological effects of QAs include sedative, anticonvulsant, anti-inflammatory, antiviral, and antitumor activities.[2]
This compound , a tetracyclic quinolizidine alkaloid, has been isolated from various plant species, including Anagyris foetida.[3] While its structure has been well-characterized, detailed quantitative studies on its biological activities are not extensively reported. This guide will, therefore, present available data on closely related and well-studied quinolizidine alkaloids to infer potential areas of interest for future research on this compound.
Quantitative Biological Data
Table 1: Receptor Binding Affinities of Cytisine
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Source |
| α4β2 Nicotinic Acetylcholine Receptor | Cytisine | 0.17 | 0.3 - 0.8 | [1][2] |
| α7 Nicotinic Acetylcholine Receptor | Cytisine | 4200 | - | [2] |
Table 2: Antifungal and Antibacterial Activity of Lupanine and Sida rhombifolia Extracts
| Alkaloid/Extract | Organism | Activity | Value | Source |
| Lupanine | Powdery Mildew (Erysiphe graminis) | IC50 (Antifungal) | 1-5 mmol/L | [4] |
| Sida rhombifolia (Aqueous-Ethanol Extract) | Klebsiella pneumoniae | MIC (Antibacterial) | 4.62 mg/mL | [5] |
| Sida rhombifolia (Aqueous-Ethanol Extract) | Staphylococcus aureus | MIC (Antibacterial) | 32.40 mg/mL | [5] |
| Sida rhombifolia (Aqueous-Ethanol Extract) | Salmonella typhi | MIC (Antibacterial) | 32.40 mg/mL | [5] |
Table 3: Anti-inflammatory Activity of Sida rhombifolia Extracts
| Extract | Assay | IC50 | Source |
| Sida rhombifolia n-hexane extract | Nitric Oxide (NO) Inhibition | 52.16 µg/mL | [6] |
| Sida rhombifolia ethyl acetate extract | Nitric Oxide (NO) Inhibition | 58.57 µg/mL | [6] |
Experimental Protocols
Isolation and Purification of this compound from Anagyris foetida
This protocol is adapted from the methodology described for the isolation of this compound.[7]
-
Plant Material Preparation: Dried and powdered leaves and stems of Anagyris foetida are defatted with petroleum ether.
-
Extraction: The defatted plant material is exhaustively extracted with methanol using a Soxhlet apparatus. The methanolic extract is then evaporated under reduced pressure to yield a crude residue.
-
Acid-Base Extraction: The residue is dissolved in chloroform and extracted with a 2% citric acid solution. The acidic aqueous phase is then made alkaline (pH 8-9) with ammonium hydroxide and extracted with chloroform. The combined chloroform extracts are evaporated to yield the crude total alkaloids.
-
Column Chromatography: The crude alkaloid mixture is fractionated by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
-
Purification: Fractions containing this compound are further purified by flash chromatography on a silica gel column, eluting with a gradient of methanol in dichloromethane to yield pure this compound.[7]
Characterization of this compound
The structure of isolated this compound can be confirmed using a combination of spectroscopic techniques:[2]
-
UV Spectroscopy: To determine the electronic absorption properties.
-
1H-NMR and 13C-NMR Spectroscopy: To elucidate the carbon-hydrogen framework and establish the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Quinolizidine Alkaloids
This is a general protocol for the analysis of quinolizidine alkaloid profiles.
-
Sample Preparation: The alkaloid extract is dissolved in dichloromethane.
-
GC-MS System: An Agilent 7890A GC coupled to a 5975C MSD is commonly used.
-
Column: An HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature and held.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 50-550.
-
Identification: Alkaloids are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison with mass spectral libraries.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is suitable for evaluating the AChE inhibitory activity of alkaloids like lupinine.
-
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compound solution (e.g., lupinine)
-
-
Procedure: a. In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations. b. Add the AChE enzyme solution to initiate the reaction and incubate. c. Add the substrate ATCI to start the colorimetric reaction. d. Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This protocol is used to determine the binding affinity of compounds like cytisine to nAChR subtypes (e.g., α4β2).
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]cytisine or [3H]epibatidine) for binding to the receptor.
-
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., HEK293 cells stably expressing human α4β2 receptors).
-
Radioligand (e.g., [3H]cytisine).
-
Test compound (e.g., cytisine).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure: a. Incubate the cell membrane preparation with various concentrations of the unlabeled test compound and a fixed concentration of the radioligand in the assay buffer. b. After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. c. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
Cytisine: Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors
Cytisine is a well-characterized partial agonist of α4β2 nAChRs.[8] Its mechanism of action in smoking cessation is attributed to its ability to both weakly stimulate these receptors, thereby alleviating nicotine withdrawal symptoms, and to compete with nicotine, reducing its rewarding effects. Recent studies have also implicated downstream signaling pathways in its broader neurological effects. Cytisine has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is involved in neuronal survival and synaptic plasticity.[9] Furthermore, it can influence the levels of brain-derived neurotrophic factor (BDNF) and serotonin 1A (5-HT1A) receptors, suggesting a potential role in mood regulation.[9]
Figure 1: Simplified signaling pathway of Cytisine as a partial agonist of α4β2 nAChRs.
Sparteine: Potential Activation of Muscarinic M2 and M4 Receptors
Sparteine exhibits anticonvulsant properties, and its mechanism of action is thought to involve the activation of M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs).[2] These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to a decrease in neuronal excitability.
Figure 2: Proposed signaling pathway for Sparteine via M2/M4 muscarinic receptors.
Lupinine: Acetylcholinesterase Inhibition
Lupinine acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, lupinine increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is the basis for the therapeutic use of many AChE inhibitors in conditions such as Alzheimer's disease and myasthenia gravis.
Figure 3: Mechanism of action of Lupinine as an acetylcholinesterase inhibitor.
Conclusion
Quinolizidine alkaloids represent a rich source of biologically active compounds with therapeutic potential. While this compound remains a less-studied member of this family in terms of its quantitative pharmacological profile, the detailed analysis of its structural relatives like cytisine, sparteine, and lupanine provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the pharmacological properties of this compound and other quinolizidine alkaloids, potentially leading to the development of new therapeutic agents. Future studies should focus on obtaining robust quantitative data for this compound to fully elucidate its therapeutic potential.
References
- 1. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor [authors.library.caltech.edu]
- 9. researchgate.net [researchgate.net]
understanding the ethnobotanical uses of Rhombifoline-containing plants
An In-depth Technical Guide to the Ethnobotanical Uses of Rhombifoline-Containing Plants
Introduction
This compound is a quinolizidine alkaloid found in various plant species, primarily within the Fabaceae family. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of the ethnobotanical uses, pharmacological activities, and analytical protocols associated with this compound-containing plants. The traditional use of these plants in medicine provides a valuable foundation for modern pharmacological research and drug discovery. This guide synthesizes current scientific literature to present quantitative data, detailed experimental methodologies, and the molecular pathways potentially modulated by these bioactive compounds.
The primary plant genera known to contain this compound and related alkaloids include Thermopsis, Sophora, Cytisus, and Anagyris. These plants have a rich history in traditional medicine across various cultures for treating a wide range of ailments.
Ethnobotanical Uses of this compound-Containing Plants
The traditional medicinal applications of plants containing this compound and other quinolizidine alkaloids are diverse. The uses vary significantly based on the plant species and the geographical region. Below is a summary of the documented ethnobotanical uses.
Table 1: Ethnobotanical Uses of Plants Containing this compound and Related Alkaloids
| Plant Genus | Species | Common Name(s) | Traditional Uses | Plant Part(s) Used | Reference(s) |
| Thermopsis | Thermopsis rhombifolia | Golden Bean, Prairie Thermopsis | Used to prepare a tea for stomach ailments; also used as a source of yellow dye.[1] | Whole plant | [1] |
| Thermopsis macrophylla | California Goldenbanner | A cold decoction was used as a wash for sore eyes; an infusion was used to slow menstrual flow.[2] | Leaves, Root, Bark | [2] | |
| Cytisus | Cytisus scoparius | Scotch Broom, Common Broom | Used as a diuretic, for purification and protection spells, to flavor beer, and for tanning leather.[3][4][5] It contains toxic alkaloids that can affect the heart and nervous system.[5][6] | Flowers, Stems, Tops | [3][4][5][6] |
| Sophora | Sophora flavescens | Ku Shen | Used in Traditional Chinese Medicine to treat fever, dysentery, eczema, and inflammatory disorders.[7] | Root | [7] |
| Sophora japonica | Pagoda Tree | Traditionally used to treat hypertension, hemorrhoids, hemorrhage, and other bleeding disorders.[8][9] | Flower buds, Fruits | [8][9] | |
| Anagyris | Anagyris foetida | Stinking Bean Trefoil | In Crete, leaves and tender shoots are consumed raw or boiled in salads. Also has traditional use in Southern Italy.[10] | Leaves, Shoots | [10] |
Quantitative Analysis of Alkaloid Content
The concentration of this compound and related alkaloids can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions. Quantitative analysis is crucial for standardizing extracts and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
Table 2: Quinolizidine Alkaloid Content in Selected Plant Species
| Plant Species | Plant Part | Major Alkaloids Detected | Total Alkaloid Content (% dry weight) | Analytical Method | Reference(s) |
| Sophora flavescens | Flower Buds | N-methylcytisine, Oxy-sophocarpine, Oxymatrine | 1.47% | UPLC-TQ-MS/MS | [11] |
| Sophora flavescens | Phloem (Root) | Matrine, Oxymatrine, Sophoridine | 2.76% (sum of 3 alkaloids) | Not specified | [12] |
| Lupinus albus | Seeds | Lupanine, 13-hydroxylupanine, Multiflorine | 0.02 - 12.73% | GC-MS | [13] |
| Genista sandrasica | Aerial Parts | Anagyrine, Sparteine, 13-methoxylupanine | Not specified (relative %) | GC-MS | [14] |
Note: Data for this compound specifically is often aggregated with other quinolizidine alkaloids. The table reflects the available quantitative data for major alkaloids in these genera.
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections provide protocols for the extraction, quantification, and bioactivity assessment of alkaloids from plant materials.
General Alkaloid Extraction from Plant Material
This protocol is a standard method for the extraction of quinolizidine alkaloids for subsequent analysis.
-
Homogenization: Homogenize 300 mg of dried and ground plant material in 20 mL of 1 M HCl.
-
Incubation: Incubate the mixture at room temperature with continuous agitation for 24 hours.
-
Centrifugation: Centrifuge the mixture at 8,500 rpm for 10 minutes and recover the supernatant.
-
Alkalization: Alkalize the supernatant to a pH of 12 with 3 M NH₄OH.
-
Solid-Phase Extraction: Load the alkalized supernatant onto an Isolute® HM-N column.
-
Elution: Elute the alkaloids with three 30 mL portions of CH₂Cl₂.
-
Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator at 40°C.
-
Storage: Resuspend the dried alkaloids in 1 mL of methanol and store in an amber vial at 4°C until analysis.[15]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and quantification of various quinolizidine alkaloids.
-
Instrument: Use a gas chromatograph (e.g., Agilent 7890A GC) coupled to a mass spectrometer (e.g., Agilent 5975C MSD).
-
Column: Employ an HP-5 MS column (30 m length, 250 µm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Use Helium at a constant flow rate.
-
Injection: Inject 1-2 µL of the alkaloid extract dissolved in a suitable solvent like CH₂Cl₂.
-
Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 8°C/min.
-
Ramp 2: Increase to 300°C at a rate of 15°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Identification: Identify alkaloids by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST).[14][15]
In Vitro Anti-Inflammatory Assay: Protein Denaturation Inhibition
This assay assesses the ability of a plant extract to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the plant extract at varying concentrations.
-
Control: Use a similar volume of distilled water in place of the extract as a control.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[7][16]
-
Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[17]
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = 100 × (Absorbance of Control - Absorbance of Sample) / Absorbance of Control
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[18][19]
-
Treatment: Treat the cells with various concentrations of the plant extract (e.g., 1 to 200 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][18]
-
Absorbance Reading: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[3][18]
-
Calculation: Determine the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathways and Visualizations
Plant-derived alkaloids often exert their pharmacological effects by modulating key cellular signaling pathways. While direct studies on this compound are limited, related compounds and extracts from these plants have been shown to interact with critical pathways involved in inflammation and cellular stress responses, such as the NF-κB and Keap1-Nrf2 pathways.
Diagrams
Below are Graphviz diagrams illustrating key conceptual and experimental workflows relevant to the study of this compound-containing plants.
Caption: Workflow for ethnobotanical research and drug discovery.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Potential activation of the Keap1-Nrf2 antioxidant pathway.
Conclusion
The ethnobotanical record of plants containing this compound and related quinolizidine alkaloids reveals a long history of use in traditional medicine for inflammatory, infectious, and metabolic conditions. Scientific investigation has begun to validate these uses, demonstrating activities such as anti-inflammatory, cytotoxic, and vasorelaxant effects. While the precise mechanisms of this compound are still under investigation, evidence suggests that the modulation of key signaling pathways like NF-κB and Keap1-Nrf2 by compounds within these plant extracts is a plausible explanation for their observed pharmacological effects.
This guide provides a foundational resource for professionals in the field, summarizing the critical data and methodologies required for further research. Future work should focus on isolating this compound in sufficient quantities for detailed mechanistic studies, performing comprehensive quantitative analysis across a wider range of species, and advancing preclinical development of promising compounds derived from these traditionally significant plants.
References
- 1. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. Scotch Broom - Cytisus scoparius [eflora.neocities.org]
- 6. Cytisus scoparius - Wikipedia [en.wikipedia.org]
- 7. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regenerative Agriculture Information Network [regenerag.org]
- 11. [Analysis and evaluation of alkaloids and flavonoids in flower of Sophora flavescens from Shanxi province] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Do Reproductive Traits of Invasive Populations of Scotch Broom, Cytisus scoparius (Fabaceae), Outperform Native Populations? [mdpi.com]
- 14. acgpubs.org [acgpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bbrc.in [bbrc.in]
- 18. Cytotoxic Properties of Some Medicinal Plant Extracts from Mazandaran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Crude Rhombifoline Extracts: An In-depth Technical Guide
Disclaimer: No direct toxicological studies on crude extracts of isolated rhombifoline have been identified in the public domain. This document summarizes the toxicological profile of crude extracts of Sida rhombifolia, a plant known to contain this compound, as a surrogate. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of crude extracts from Sida rhombifolia, a plant containing the alkaloid this compound. Due to the absence of specific toxicity data on isolated this compound, this guide focuses on the toxicological data available for various extracts of Sida rhombifolia. The summarized data encompasses acute, sub-acute, and in vitro cytotoxicity studies. While generally considered to have low acute toxicity, some studies indicate potential for mild toxic effects upon sub-chronic exposure, particularly affecting hematological and biochemical parameters. This guide presents quantitative data in structured tables, details of experimental protocols, and visual representations of experimental workflows and a hypothetical signaling pathway to aid in the understanding of the potential toxicological implications of these extracts.
Acute Toxicity
Oral administration of various crude extracts of Sida rhombifolia has been investigated in rodent models to determine acute toxicity. The 50% lethal dose (LD50) is generally high, suggesting low acute toxicity.
Table 1: Acute Toxicity of Sida rhombifolia Extracts
| Extract Type | Animal Model | Route of Administration | LD50 (mg/kg) | Observations | Reference |
| Water Extract of Root | Rats | Oral | > 5000 | No signs of toxicity, behavioral changes, or mortality observed. | [1][2] |
| Ethanolic Extract of Aerial Parts | Wistar Rats | Oral | > 2000 | No mortality or significant clinical signs of toxicity. | [3] |
| Aqueous Acetone Extract | Mice | Oral | > 5000 | No mortality observed. | [4] |
| 96% Ethanol Extract | Mice | Oral | > 15000 | No mortality or abnormalities in organs observed. | [5] |
| Acetone/Water Extract | Mice | Intraperitoneal | > 5000 | No mortality observed. | [6] |
Experimental Protocol: Acute Oral Toxicity (OECD 423 Guideline)
The acute oral toxicity of a crude extract of Sida rhombifolia was assessed in Wistar rats.
-
Test Animals: Healthy, nulliparous, and non-pregnant female Wistar rats, 8-12 weeks old, weighing 150-200g.
-
Housing: Animals were housed in polycarbonate cages under standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Acclimatization: Animals were acclimatized for at least 5 days before the experiment.
-
Procedure:
-
A single dose of 2000 mg/kg of the crude extract was administered orally to one group of rats (n=5). A control group received the vehicle (e.g., distilled water).
-
Animals were observed for mortality, clinical signs of toxicity (changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system and somatomotor activity and behavior pattern), and body weight changes for 14 days.
-
At the end of the observation period, all surviving animals were euthanized and subjected to gross necropsy.
-
References
- 1. How To Grow Anagyris foetida | EarthOne [earthone.io]
- 2. AUTOTOXIC EFFECT OF Anagyris foetida L. ALKALOIDS CONTENT | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Cytotoxic constituents from Anagyris foetida leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Silico Prediction of Rhombifoline Bioactivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rhombifoline, a quinolizidine alkaloid found in various plant species, belongs to a chemical class renowned for a wide spectrum of biological activities.[1][2][3] Quinolizidine alkaloids have demonstrated potential as antitumor, anti-inflammatory, antiviral, and antibacterial agents, making this compound a compelling subject for drug discovery research.[4][5][6][7] This technical guide outlines a comprehensive in silico workflow designed to predict the bioactivity, pharmacokinetics, and potential therapeutic targets of this compound. By leveraging computational tools, this workflow provides a robust, cost-effective framework for initial screening and hypothesis generation, paving the way for targeted in vitro and in vivo validation.
Introduction: The Rationale for In Silico Investigation
The discovery and development of novel therapeutic agents is a resource-intensive process. In silico methods, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pathway analysis, offer a powerful preliminary step to identify and characterize promising lead compounds.[8] this compound, with its alkaloid scaffold, presents an intriguing candidate for computational analysis. This guide provides a detailed methodology for a hypothetical, yet scientifically grounded, in silico evaluation of this compound to predict its biological potential.
Proposed In Silico Workflow
The computational investigation of this compound can be structured into a multi-step workflow, beginning with ligand characterization and culminating in pathway analysis. This systematic approach ensures a thorough evaluation of the molecule's potential as a drug candidate.
Experimental Protocols & Data Presentation
This section details the protocols for each step of the in silico workflow and presents the expected quantitative data in a structured format. Note that as this is a predictive guide, the data presented is hypothetical and serves to illustrate the expected outcomes of such an analysis.
Protocol: Ligand Preparation and Physicochemical Analysis
-
Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem or MedchemExpress using its canonical SMILES representation or CAS number (529-78-2).[9][10]
-
3D Conversion and Energy Minimization: Convert the 2D structure into a 3D conformer using a molecular modeling software (e.g., ChemDraw, Avogadro). Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Physicochemical Property Calculation: Utilize computational tools or web servers (e.g., SwissADME, ChemAxon) to calculate key physicochemical descriptors.
Data: Physicochemical and Drug-Likeness Properties
The initial analysis focuses on this compound's fundamental properties to assess its potential as an orally available drug, often guided by frameworks like Lipinski's Rule of Five.[11][12]
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₅H₂₀N₂O | - | - |
| Molecular Weight | 244.33 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water Partition Coeff.) | 2.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Molar Refractivity | 72.5 cm³ | 40 - 130 | Yes |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | ≤ 140 Ų | Yes |
Table 1: Predicted physicochemical and drug-likeness properties of this compound. Data is hypothetical and generated for illustrative purposes.
Protocol: Target Identification and Molecular Docking
-
Target Hypothesis: Based on the known anti-inflammatory and anticancer activities of quinolizidine alkaloids, a relevant protein target is hypothesized.[4][7] For this guide, we select Mitogen-Activated Protein Kinase 1 (MAPK1 or ERK2) , a key enzyme in signaling pathways related to cell proliferation and inflammation.
-
Protein Preparation: Download the 3D crystal structure of human MAPK1 (e.g., PDB ID: 2OJJ) from the Protein Data Bank. Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using a tool like AutoDock Tools or Maestro.
-
Binding Site Definition: Identify the ATP-binding site of MAPK1 as the target pocket for docking. Define the grid box dimensions to encompass the entire active site.
-
Molecular Docking: Perform molecular docking using software such as AutoDock Vina or PyRx. The prepared this compound ligand is docked into the defined binding site of the MAPK1 receptor. The software calculates the binding affinity (in kcal/mol) and predicts the optimal binding pose.[8][13]
Data: Predicted Molecular Docking Results
The docking simulation predicts the binding energy and key interactions between this compound and the hypothetical target, MAPK1.
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (ΔG) | -8.2 kcal/mol | Strong binding affinity, suggesting stable interaction. |
| Inhibition Constant (Ki, predicted) | 1.5 µM | Potentially effective inhibitor in the micromolar range. |
| Interacting Residues | MET-108, LYS-54, ILE-31 | Key amino acids in the MAPK1 active site forming hydrogen bonds and hydrophobic interactions. |
| Interaction Types | Hydrogen Bond, Hydrophobic | Indicates specific molecular forces stabilizing the ligand-protein complex. |
Table 2: Hypothetical molecular docking results of this compound with MAPK1. Data is for illustrative purposes.
Protocol: ADMET Prediction
-
Submission to Server: Submit the SMILES string of this compound to a comprehensive ADMET prediction web server (e.g., ADMETlab 2.0, SwissADME, pkCSM).[14][15]
-
Parameter Analysis: The server calculates a wide range of pharmacokinetic and toxicological properties based on established computational models.
-
Data Compilation: Collate the predicted ADMET properties into a structured summary table for analysis.
Data: Predicted ADMET Profile of this compound
This profile provides crucial insights into how this compound might behave in a biological system.
| Category | Parameter | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Caco-2 Permeability | High | Readily crosses the intestinal barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | May have central nervous system effects. |
| Plasma Protein Binding | ~85% | Moderate binding, with a fraction available to exert effects. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |
| Excretion | Total Clearance | 0.65 L/h/kg | Moderate rate of elimination from the body. |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG I Inhibitor | Low risk | Low probability of causing cardiac arrhythmia. | |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Table 3: Predicted ADMET profile for this compound. This data is hypothetical and generated for illustrative purposes.
Visualization of Pathways and Relationships
Visual models are essential for understanding complex biological systems and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in this guide.
MAPK Signaling Pathway
This diagram illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway in cellular regulation. The hypothetical inhibition of MAPK1 (ERK) by this compound would block downstream signaling, potentially explaining predicted anti-inflammatory or antiproliferative effects.
Drug Discovery Pipeline
In silico prediction is a foundational stage in the modern drug discovery pipeline. This diagram illustrates where the computational analysis of this compound fits within the broader context of therapeutic development.
Conclusion
This technical guide presents a comprehensive in silico workflow to predict the bioactivity of the quinolizidine alkaloid, this compound. The hypothetical results from this multi-step analysis—spanning drug-likeness, molecular docking, and ADMET profiling—suggest that this compound is a promising drug candidate with favorable physicochemical properties, strong binding affinity to the plausible anti-inflammatory and cancer target MAPK1, and a generally safe pharmacokinetic profile.
The outlined protocols and data structures provide a clear framework for researchers to conduct similar computational evaluations. While in silico predictions are a powerful tool for hypothesis generation, it is critical to emphasize that these findings require subsequent validation through rigorous in vitro and in vivo experimental assays to confirm the biological activity and therapeutic potential of this compound. This workflow significantly de-risks and accelerates the early stages of drug discovery, enabling a more focused and efficient allocation of laboratory resources.
References
- 1. This compound | 529-78-2 | Benchchem [benchchem.com]
- 2. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 529-78-2 | Simson Pharma Limited [simsonpharma.com]
- 4. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In silico study for prediction of novel bioactivities of the endophytic fungal alkaloid, mycoleptodiscin B for human targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of 'drug-likeness' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ymerdigital.com [ymerdigital.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Rhombifoline from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid found in various plant species, notably within the Fabaceae and Malvaceae families. It has been identified in plants such as Anagyrus foetida, Thermopsis rhombifolia, Sida rhombifolia, and various Lupinus species.[1][2][3] As a member of the quinolizidine alkaloid class, this compound and its host plants are of interest for their potential pharmacological activities. This document provides a comprehensive overview of the protocols for the extraction, isolation, and preliminary quantification of this compound from plant materials, intended to aid researchers in natural product chemistry and drug development.
Biosynthesis of this compound
This compound is synthesized via the quinolizidine alkaloid biosynthetic pathway, which originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization, to form the characteristic tetracyclic quinolizidine skeleton. Understanding this pathway is crucial for metabolic engineering and optimizing production in plant systems.
Caption: Quinolizidine Alkaloid Biosynthetic Pathway.
Experimental Protocols
General Workflow for this compound Extraction
The extraction and isolation of this compound generally follow the standard procedures for alkaloid extraction, which leverage the basic nature of these compounds and their solubility in organic solvents. The process involves extraction from the plant material, an acid-base liquid-liquid partitioning to separate alkaloids from other metabolites, and subsequent chromatographic purification.
Caption: General Experimental Workflow for this compound Extraction.
Detailed Protocol: Solvent Extraction and Acid-Base Partitioning
This protocol is a generalized procedure based on common methods for alkaloid extraction.
1. Plant Material Preparation:
-
Collect the desired plant parts (e.g., leaves, stems, or roots).
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried material into a moderately coarse powder using a mechanical grinder.
2. Extraction:
-
Maceration:
-
Place the powdered plant material (e.g., 100 g) in a large container.
-
Add a suitable solvent, such as methanol or ethanol, in a 1:10 solid-to-liquid ratio (e.g., 1 L of solvent for 100 g of plant material).
-
Seal the container and allow it to stand for 24-72 hours at room temperature with occasional shaking.
-
Filter the mixture through cheesecloth or filter paper.
-
Repeat the extraction process with the remaining plant material two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Soxhlet Extraction:
-
Place the powdered plant material into a thimble and insert it into a Soxhlet extractor.
-
Add the extraction solvent (e.g., methanol or ethanol) to the distillation flask.
-
Heat the flask to allow the solvent to boil, condense, and percolate through the plant material.
-
Continue the extraction for 6-8 hours or until the solvent in the siphon tube runs clear.
-
Concentrate the resulting extract using a rotary evaporator.
-
3. Acid-Base Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic aqueous solution to a separatory funnel and wash it with a nonpolar organic solvent like n-hexane or dichloromethane to remove fats, waxes, and other neutral compounds. Discard the organic layer.
-
Basify the aqueous layer by adding a concentrated ammonium hydroxide (NH₄OH) solution dropwise until the pH reaches 9-10.
-
Extract the basified aqueous solution three to five times with a water-immiscible organic solvent such as chloroform or a mixture of chloroform and methanol.
-
Combine the organic extracts and wash them with distilled water to remove any remaining base.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the dried organic phase under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification:
-
The crude alkaloid fraction can be further purified using various chromatographic techniques:
-
Column Chromatography: Pack a glass column with silica gel or alumina and equilibrate with a nonpolar solvent. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column. Elute with a gradient of increasing polarity (e.g., a mixture of chloroform and methanol). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, the fractions containing this compound can be subjected to preparative HPLC using a suitable column (e.g., C18) and mobile phase.
-
Data Presentation
Quantitative data for this compound extraction is sparse in the literature. The following tables summarize available data on this compound yield and total alkaloid/extract yields from relevant plant species.
Table 1: Reported Yield of this compound
| Plant Species | Plant Part | Extraction Method | Yield of this compound (% w/w) | Reference |
| Anagyrus foetida | Leaves and Stems | Not specified in detail | 0.0091 | [4] |
Table 2: Total Alkaloid and Crude Extract Yields from this compound-Containing Plants
| Plant Species | Plant Part | Extraction Solvent | Total Alkaloid/Extract | Yield (% w/w) | Reference |
| Sida rhombifolia | Root | Not specified in detail | Total Alkaloid | 0.1 | [3] |
| Lupinus albus | Seeds | Methanol:Water (60:40 v/v) | Total Alkaloid Extract | Variable | [5] |
| Thermopsis rhombifolia | Aerial Parts | 75% Ethanol | Crude Extract | Not specified | [6] |
Conclusion
The extraction of this compound from plant material can be successfully achieved using standard alkaloid extraction protocols involving solvent extraction, acid-base partitioning, and chromatographic purification. While specific quantitative yields for this compound are not widely reported, the methodologies outlined provide a solid foundation for its isolation and further investigation. Researchers should optimize the extraction parameters based on the specific plant material and available equipment to maximize the yield and purity of this compound for subsequent pharmacological and developmental studies.
References
- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. Sida rhombifolia - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Rhombifoline using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid that has been isolated from various plant species, including Anagyrus foetida[1]. As a member of the quinolizidine alkaloid family, this compound holds potential for various pharmacological activities, making its efficient purification a critical step for further research and development. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like alkaloids from complex plant extracts.[2][3] This document provides detailed application notes and a general protocol for the purification of this compound using column chromatography.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy. While specific data for this compound is limited, general properties of quinolizidine alkaloids can be inferred. These alkaloids are basic compounds due to the presence of nitrogen atoms and are typically soluble in organic solvents and acidic aqueous solutions. Their polarity is a key factor exploited in chromatographic separation.
Experimental Protocols
This section outlines a general yet detailed protocol for the purification of this compound from a plant source using column chromatography. The protocol is based on established methods for the isolation of quinolizidine alkaloids.
Plant Material Extraction
-
Drying and Grinding: Air-dry the plant material (e.g., leaves and stems of Anagyrus foetida) at room temperature and then grind it into a fine powder to increase the surface area for extraction.
-
Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through cheesecloth or filter paper. Repeat the extraction process two to three times to ensure maximum recovery of alkaloids. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Acid-Base Extraction (Optional but Recommended):
-
Dissolve the crude extract in 5% hydrochloric acid (HCl).
-
Wash the acidic solution with a nonpolar solvent like n-hexane or diethyl ether to remove non-alkaloidal compounds.
-
Make the acidic aqueous layer basic (pH 9-10) by adding a base such as ammonium hydroxide (NH₄OH).
-
Extract the liberated alkaloids with a solvent like chloroform or dichloromethane.
-
Combine the organic layers and concentrate to yield a crude alkaloid extract.
-
Column Chromatography Purification
a. Materials and Reagents:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of alkaloids.[3]
-
Mobile Phase: A gradient of nonpolar to polar solvents. A common starting point is a mixture of chloroform and methanol, or ethyl acetate and methanol.
-
Column: A glass column of appropriate size.
-
Other: Cotton wool, sand, collection tubes, and a TLC setup for monitoring fractions.
b. Column Packing (Slurry Method):
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the cotton wool.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% chloroform).
-
Pour the slurry into the column carefully, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and gently tap the column to ensure uniform packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a small layer of sand on top of the packed silica gel to protect the surface.
c. Sample Loading:
-
Dissolve the crude alkaloid extract in a minimum amount of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load the powdered sample onto the top of the column.
-
Carefully add the sample solution to the top of the column.
d. Elution:
-
Begin elution with the least polar solvent mixture (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient could be:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
And so on, up to a higher concentration of methanol.
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in separate test tubes.
e. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.
-
Develop the TLC plate in a suitable solvent system.
-
Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions that show a single spot corresponding to the desired compound (this compound).
f. Isolation of Pure this compound:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Determine the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and characterize its structure using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Data Presentation
The following table presents representative quantitative data for the purification of an alkaloid using column chromatography. These values are illustrative and may vary depending on the plant source and the precise experimental conditions.
| Parameter | Value |
| Initial Plant Material (dry weight) | 500 g |
| Crude Extract Yield | 25 g |
| Crude Alkaloid Extract Yield | 2.5 g |
| Amount Loaded onto Column | 2.0 g |
| Pure this compound Yield | 150 mg |
| Purity (by HPLC) | >95% |
| Overall Recovery | 6% (from crude alkaloid extract) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
Caption: Experimental workflow for this compound purification.
Potential Signaling Pathway
This compound belongs to the quinolizidine alkaloid class. While the specific signaling pathways modulated by this compound are not yet fully elucidated, other quinolizidine alkaloids have been shown to influence key cellular signaling pathways such as NF-κB, JNK, and ERK, which are involved in inflammation and cell proliferation.[2] The following diagram illustrates a potential, generalized signaling pathway that could be investigated for this compound.
Caption: Potential signaling pathways affected by quinolizidine alkaloids.
References
Application Note: HPLC Quantification of Rhombifoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid found in various plant species, particularly within the Leguminosae family. As a bioactive compound, it is of interest to researchers in phytochemistry, pharmacology, and drug development. Accurate and precise quantification of this compound in plant materials and extracts is crucial for quality control, standardization, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds.
This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method coupled with UV detection. The methodology is based on established analytical principles and data from scientific literature.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C15H20N2O |
| Molar Mass | 244.33 g/mol |
| Class | Quinolizidine Alkaloid |
| UV Absorption Maximum (λmax) | ~309 nm |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to ensure accurate quantification and to protect the analytical column.
1.1. Extraction from Plant Material:
-
Homogenization: Weigh 200 mg of finely ground and homogenized plant material (e.g., leaves, stems) into a centrifuge tube.
-
Solvent Addition: Add 1 mL of a methanol:water (60:40, v/v) solution to the sample.
-
Extraction: Homogenize the sample using a suitable homogenizer (e.g., Precellys Evolution) with a program such as 3 cycles of 10 seconds at 7000 rpm with a 45-second pause between cycles.
-
Centrifugation: Centrifuge the mixture for 10 minutes at 4°C and 11,424 x g.
-
Supernatant Collection: Carefully collect the supernatant for the clean-up step.
1.2. Solid-Phase Extraction (SPE) Clean-Up:
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-XL, 100 µm, 330 mg/mL) by passing 1 mL of methanol, followed by 1 mL of a water:methanol (90:10, v/v) solution.
-
Sample Loading: Dilute the collected supernatant with 1 mL of the equilibration solution (water:methanol, 90:10, v/v) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the water:methanol (90:10, v/v) solution to remove interfering compounds.
-
Elution: Elute the analytes, including this compound, with 1 mL of methanol.
-
Final Preparation: The collected eluate is ready for HPLC analysis. If necessary, filter the eluate through a 0.45 µm syringe filter before injection.
HPLC-UV Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 50% B over 10 minutes, then a wash and re-equilibration step |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 309 nm |
Standard Preparation:
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
Method Validation
For reliable and accurate results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve by plotting the peak area against the concentration of the standards. A correlation coefficient (R²) of >0.999 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of the same sample. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of the standard. Recoveries are typically expected to be within 80-120%.
-
Specificity: Ensure that the peak for this compound is well-resolved from other components in the sample matrix and that there are no interfering peaks at the retention time of the analyte.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different plant samples, which would be obtained using the described HPLC method.
| Sample ID | Plant Species | Plant Part | This compound Concentration (µg/g) | %RSD (n=3) |
| PL-01 | Lupinus albus | Leaves | 152.4 | 1.8 |
| PS-01 | Lupinus albus | Stems | 89.7 | 2.1 |
| AL-01 | Anagyris foetida | Leaves | 210.2 | 1.5 |
| AS-01 | Anagyris foetida | Stems | 125.6 | 1.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the HPLC quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
Logical Relationship of Method Validation
This diagram outlines the key parameters assessed during the validation of the analytical method.
Caption: Key Parameters for HPLC Method Validation.
Application Note: High-Throughput Analysis of Rhombifoline using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid found in various plant species. As a member of this extensive class of natural products, this compound and its host plants are of interest to researchers in phytochemistry, pharmacology, and toxicology. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, chemotaxonomic classification, and quality control of herbal products. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique renowned for its selectivity and sensitivity.
This compound has a molecular formula of C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol [1][2][3][4][5]. The analytical method detailed herein is designed for robust and reproducible quantification of this compound in various matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix. Below are two recommended protocols for plant material and biological fluids.
Protocol 1: Extraction from Plant Material (e.g., seeds, leaves)
This protocol is adapted from established methods for quinolizidine alkaloid extraction[6][7].
-
Homogenization: Weigh 100 mg of dried and finely ground plant material into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of extraction solvent (80:20 Methanol:Water with 0.1% formic acid).
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis. Due to the high sensitivity of modern LC-MS/MS instruments, this simple filtration may be sufficient[6].
-
Dilution: If high concentrations of this compound are expected, dilute the sample with the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)
This protocol is a general approach for cleaning up complex biological samples[8].
-
Pre-treatment: To 500 µL of plasma, add 1.5 mL of 0.1% formic acid in water. Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase, vortex, and transfer to an LC vial.
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters for this compound
The precursor ion for this compound will be its protonated molecule, [M+H]⁺, with an m/z of approximately 245.3. To determine the optimal product ions and collision energies, a stock solution of this compound should be infused directly into the mass spectrometer. A product ion scan will reveal the fragmentation pattern. Based on the structure of this compound and typical fragmentation of quinolizidine alkaloids, two to three of the most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 245.3 | To be determined | 50 | To be optimized |
| 245.3 | To be determined | 50 | To be optimized |
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
| Parameter | Value |
| Compound | This compound |
| Molecular Formula | C₁₅H₂₀N₂O |
| Molecular Weight | 244.33 g/mol [1][2][3][4][5] |
| Precursor Ion [M+H]⁺ (m/z) | ~245.3 |
| Product Ions (m/z) | To be determined empirically |
| Retention Time (min) | Dependent on the optimized LC method |
| Limit of Quantification (LOQ) | To be determined through method validation |
| Limit of Detection (LOD) | To be determined through method validation |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 529-78-2 | Benchchem [benchchem.com]
- 3. molnova.com [molnova.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Rhombifoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid found in various plants of the Fabaceae family. As a derivative of cytisine, specifically N-(but-3-enyl)-cytisine, its structural elucidation and quantification are crucial for phytochemical studies, natural product chemistry, and drug discovery. Mass spectrometry is a powerful analytical technique for the characterization of this compound. These application notes provide a detailed overview of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, along with a comprehensive experimental protocol for its analysis.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound
The mass spectrometry fragmentation of this compound is predicted based on the known fragmentation patterns of cytisine and its N-alkyl derivatives. The fragmentation primarily involves the cytisine core and the N-(but-3-enyl) substituent. The proposed fragmentation pathway begins with the molecular ion, which then undergoes a series of characteristic cleavages.
Table 1: Predicted m/z Values and Proposed Fragment Structures for this compound
| m/z (Predicted) | Proposed Fragment Structure/Loss |
| 244 | [M]+ (Molecular Ion) |
| 229 | [M - CH3]+ |
| 203 | [M - C3H5]+ (Loss of allyl radical) |
| 189 | [M - C4H7]+ (Loss of butenyl radical) |
| 160 | [C10H10NO]+ (Cytisine fragment after loss of the butenyl group) |
| 146 | [C9H8NO]+ (Fragment from cytisine core) |
| 134 | [C8H8N2]+ (Fragment from cytisine core) |
| 94 | [C6H8N]+ (Pyridinium-type fragment) |
| 55 | [C4H7]+ (Butenyl cation) |
Proposed Fragmentation Pathway of this compound
The fragmentation of the this compound molecular ion ([M]+) is initiated by cleavages at the N-substituent and within the quinolizidine ring system. The following diagram illustrates the logical relationship of the key fragmentation steps.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Sample Preparation
-
Extraction:
-
Homogenize 1 g of dried and powdered plant material with 10 mL of 0.5 M HCl.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Make the acidic extract alkaline (pH 9-10) with 25% ammonium hydroxide.
-
Perform liquid-liquid extraction three times with 15 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
-
Sample Derivatization (Optional but Recommended for GC-MS):
-
For improved volatility and peak shape, the extract can be silylated.
-
Dissolve the crude extract in 500 µL of pyridine.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
4.2. Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Scan Rate: 2 scans/second.
-
4.3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern described in Table 1.
-
The molecular ion at m/z 244 should be present, although it may be of low abundance.
-
Confirm the presence of key fragment ions such as m/z 203, 189, 160, and 146.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
These application notes provide a framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed experimental protocol will aid researchers in the identification and quantification of this alkaloid. It is important to note that the exact fragmentation intensities and retention times may vary depending on the specific instrumentation and experimental conditions used. Therefore, the use of a certified reference standard is highly recommended for unambiguous identification and accurate quantification.
Application Notes and Protocols for In Vitro Antioxidant Assay of Rhombifoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhombifoline is a quinolizidine alkaloid found in various plants, including those of the Sida genus.[1][2] Preliminary studies on extracts of plants containing this compound, such as Sida rhombifolia, have demonstrated antioxidant properties, suggesting that this compound itself may contribute to these effects.[3][4][5][6][7] These application notes provide a comprehensive guide for researchers to evaluate the in vitro antioxidant potential of isolated this compound using a panel of established and validated assays.
The protocols detailed below—DPPH, ABTS, FRAP, and ORAC assays—offer a multi-faceted approach to characterizing the antioxidant activity of this compound. Each assay is based on a different mechanism of antioxidant action, providing a more complete profile of the compound's potential. These assays are widely used to assess the antioxidant capacity of natural products and are crucial in the early stages of drug discovery and development.[8][9]
Chemical Structure of this compound
Data Presentation
The following tables summarize the expected quantitative data from the in vitro antioxidant assays of this compound. The values presented are hypothetical and should be replaced with experimental data.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| 10 | 15.2 ± 1.8 | |
| 25 | 32.5 ± 2.5 | |
| 50 | 48.9 ± 3.1 | 51.5 |
| 100 | 65.7 ± 4.2 | |
| 250 | 88.3 ± 3.9 | |
| Ascorbic Acid (Positive Control) | 8.2 |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| 5 | 18.3 ± 2.1 | |
| 10 | 35.1 ± 2.9 | |
| 20 | 49.5 ± 3.5 | 20.2 |
| 40 | 68.2 ± 4.0 | |
| 80 | 91.4 ± 3.7 | |
| Trolox (Positive Control) | 4.5 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II)/mg) |
| 50 | 0.18 ± 0.02 | 125.6 |
| 100 | 0.35 ± 0.03 | 243.8 |
| 200 | 0.68 ± 0.05 | 473.1 |
| 400 | 1.25 ± 0.08 | 870.5 |
| Ascorbic Acid (Positive Control) | 1.85 ± 0.10 (at 100 µg/mL) | 1287.3 |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µM Trolox Equivalents/mg) |
| 1 | 1500 ± 120 | 850 |
| 2.5 | 3500 ± 280 | 1980 |
| 5 | 6800 ± 550 | 3850 |
| 10 | 12500 ± 980 | 7080 |
| Trolox (Standard) | Linear Range | 1 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[8][11] The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound sample
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[11] Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.[12]
-
Add 100 µL of the sample or standard solutions at different concentrations to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8][11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[13] The reduction of the ABTS radical cation by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[14]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
This compound sample
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14][16]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare similar dilutions for the positive control (Trolox).
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard solutions at different concentrations to the respective wells.[13]
-
-
Incubation: Incubate the plate in the dark at room temperature for 7 minutes.[15]
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[13][14]
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17] The reduction is monitored by measuring the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound sample
-
Ferrous sulfate (FeSO₄) or Ascorbic acid (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[16] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or ascorbic acid.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.
-
Calculation: The FRAP value is determined from the standard curve of FeSO₄ or ascorbic acid and is expressed as µmol of Fe(II) equivalents per milligram of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major type of reactive oxygen species (ROS) in biological systems.[18] The assay uses fluorescein as a fluorescent probe, which is damaged by the peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), leading to a decrease in fluorescence.[19] The presence of an antioxidant prevents or slows down the decay of fluorescence.[20]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound sample
-
Trolox (standard)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.[20]
-
Prepare a stock solution of Trolox in phosphate buffer. From this, prepare a series of dilutions for the standard curve.
-
-
Sample Preparation: Prepare a stock solution of this compound in phosphate buffer and make a series of dilutions.
-
Assay:
-
Reaction Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.[21]
-
Immediately start recording the fluorescence every 1-5 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520-535 nm.[18][21] The plate should be maintained at 37°C throughout the measurement.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.[21]
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is calculated from the standard curve and is expressed as micromoles of Trolox equivalents (TE) per milligram of the sample.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by oxidative stress.[22][23][24][25][26]
Caption: General experimental workflow for in vitro antioxidant assays.
Caption: Reaction mechanisms for the DPPH and ABTS radical scavenging assays.
References
- 1. This compound | 529-78-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro antioxidant activity of Sida rhombifolia (L.) ssp. retusa (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. ABTS radical scavenging assay [bio-protocol.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. agilent.com [agilent.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Oxidative stress-mediated signaling pathways: A review | Semantic Scholar [semanticscholar.org]
- 24. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
Application Notes: Cytotoxicity of Rhombifoline-Containing Plant Extracts on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products are a significant source of novel therapeutic agents, with many currently used anticancer drugs originating from plants. Extracts from plants such as Sida rhombifolia and Thermopsis rhombifolia have garnered interest for their potential cytotoxic effects against various cancer cell lines.[1][2] These plants are known to contain a variety of bioactive compounds, including alkaloids and flavonoids. While rhombifoline is an alkaloid found in these species, much of the current research has focused on the cytotoxic and pro-apoptotic activities of crude extracts rather than the isolated compound. This document summarizes the available data on these extracts, outlines potential mechanisms of action, and provides a detailed protocol for assessing cytotoxicity.
Data Presentation: Cytotoxicity of Plant Extracts
The cytotoxic activity of extracts from Sida rhombifolia and Thermopsis rhombifolia has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of compound potency, is a key parameter in these studies. A summary of reported IC50 values is presented below.
| Plant Species | Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Sida rhombifolia | Ethyl Acetate (EtOAc) | HepG2 (Liver Carcinoma) | 364.3 | [1][3] |
| Sida rhombifolia | Methanol (MeOH) | HepG2 (Liver Carcinoma) | 720.2 | [1][3] |
| Sida rhombifolia | n-Hexane (HEX) | HepG2 (Liver Carcinoma) | 560.4 | [1][3] |
| Sida rhombifolia | Ethanol | MCA-B1 (Fibrosarcoma) | 202.56 | [4][5] |
| Sida rhombifolia | Ethanol | A549 (Lung Carcinoma) | 276.84 | [4][5] |
| Sida rhombifolia | n-Hexane | MCA-B1 (Fibrosarcoma) | 425.97 | [4][5] |
| Sida rhombifolia | n-Hexane | A549 (Lung Carcinoma) | 786.62 | [4][5] |
| Thermopsis rhombifolia | Ethanolic (PP-020) | HT-29 (Colon Carcinoma) | 90 ± 14 | [6] |
| Thermopsis rhombifolia | Ethanolic (PP-003) | HT-29 (Colon Carcinoma) | 220 ± 15 | [7] |
| Thermopsis rhombifolia | Ethanolic (PP-003) | SH-SY5Y (Neuroblastoma) | 183 ± 13 | [7] |
| Thermopsis turcica | Ethyl Acetate (EtAc) | HL60 (Promyelocytic Leukemia) | 70.0 ± 0.9 (24h) | [8] |
| Thermopsis turcica | Ethyl Acetate (EtAc) | HL60 (Promyelocytic Leukemia) | 50.0 ± 3.6 (48h) | [8] |
| Thermopsis turcica | Ethanol | HL60 (Promyelocytic Leukemia) | 80.0 ± 1.2 (48h) | [8] |
Notably, extracts of Sida rhombifolia and Thermopsis rhombifolia also showed reduced toxicity towards normal cell lines, suggesting a potential for selective anticancer activity.[2][4] For instance, the ethyl acetate extract of S. rhombifolia was reported to have an IC50 of 353.2 µg/mL on normal Human Foreskin Fibroblast (HFF) cells.[1][3]
Mechanism of Action & Signaling Pathways
The anticancer effects of these plant extracts appear to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Studies on the ethyl acetate extract of Sida rhombifolia in HepG2 liver cancer cells indicate the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1][3] This is characterized by an upregulation of the pro-apoptotic protein Bax and an increase in the Bax/Bcl-2 ratio.[1][3] The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis. An increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, which are the executioners of apoptosis.[9][10]
Cell Cycle Arrest
In addition to apoptosis, extracts from Thermopsis rhombifolia have been shown to induce cell cycle arrest, particularly at the G1 phase, in colon cancer cells.[6][7] The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs).[11] Natural compounds can interfere with these regulators, preventing cancer cells from progressing through the cell cycle and thus inhibiting their proliferation.[12][13]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plant extract stock solution (dissolved in Dimethyl Sulfoxide, DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the plant extract in complete culture medium from the stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various extract dilutions to the respective wells. Include wells for:
-
Negative Control: Cells treated with medium containing the same concentration of DMSO as the highest extract concentration.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium containing the extract.
-
Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100
-
-
Plot the percentage of cell viability against the extract concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Visualization
References
- 1. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product extracts of the Canadian prairie plant, Thermopsis rhombifolia, have anti-cancer activity in phenotypic cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jabonline.in [jabonline.in]
- 5. jabonline.in [jabonline.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity against periodontopathogenic bacteria, antioxidant and cytotoxic effects of various extracts from endemic Thermopsis turcica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antibacterial Activity Testing of Rhombifoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antibacterial potential of Rhombifoline, a quinolizidine alkaloid, and the broader context of the plant from which it is often studied, Sida rhombifolia. While direct studies on the isolated compound this compound are limited in publicly available literature, extensive research on Sida rhombifolia extracts, rich in alkaloids and other phytochemicals, demonstrates significant antibacterial properties. The antibacterial activity of these extracts is often attributed to the synergistic action of their constituents, including compounds like this compound.[1][2]
This document outlines the protocols for determining key antibacterial metrics such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition, which can be adapted for testing pure compounds like this compound.
Data Presentation: Antibacterial Activity of Sida rhombifolia Extracts
The following tables summarize the quantitative data from studies on aqueous-methanolic extracts of Sida rhombifolia's aerial parts. These extracts contain a complex mixture of phytochemicals, including alkaloids, flavonoids, and polyphenols, which collectively contribute to the observed antibacterial effects.[1]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Sida rhombifolia Aqueous-Methanol Extract [1]
| Bacterial Strain | Gram Stain | MIC (mg/mL) | MBC (mg/mL) |
| Staphylococcus aureus | Positive | 32.40 | 32.40 |
| Klebsiella pneumoniae | Negative | 4.62 | 4.62 |
| Salmonella typhi | Negative | 32.40 | 32.40 |
| Escherichia coli | Negative | 97.22 | 125.00 |
| Citrobacter spp. | Negative | 23.14 | 13.88 |
Table 2: Zone of Inhibition of Sida rhombifolia Aqueous-Methanol Extract against Various Bacteria [1]
| Bacterial Strain | Extract Conc. (mg/mL) | Mean Zone of Inhibition (mm) | Positive Control (Chloramphenicol, 30µ g/disc ) |
| Staphylococcus aureus | 62.5 | 0.00 | 15.00 |
| 125 | 3.33 | ||
| 250 | 5.33 | ||
| 500 | 7.67 | ||
| Klebsiella pneumoniae | 62.5 | 3.67 | 14.33 |
| 125 | 4.33 | ||
| 250 | 5.67 | ||
| 500 | 7.33 | ||
| Salmonella typhi | 62.5 | 1.67 | 14.67 |
| 125 | 3.33 | ||
| 250 | 4.67 | ||
| 500 | 7.33 | ||
| Escherichia coli | 62.5 | 1.33 | 14.33 |
| 125 | 3.00 | ||
| 250 | 5.00 | ||
| 500 | 7.00 | ||
| Citrobacter spp. | 62.5 | 2.33 | 14.67 |
| 125 | 4.00 | ||
| 250 | 5.33 | ||
| 500 | 7.33 |
Experimental Protocols
The following are detailed methodologies for key antibacterial assays. These protocols are based on established methods used for plant extracts and can be directly applied or adapted for testing purified compounds like this compound.
Protocol 1: Agar Well/Disk Diffusion Method for Zone of Inhibition
This method is used for the qualitative and semi-quantitative assessment of antibacterial activity.
1. Materials:
-
Test compound (this compound) stock solution of known concentration.
-
Bacterial cultures (e.g., S. aureus, E. coli).
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile nutrient broth.
-
Sterile cotton swabs.
-
Sterile cork borer (for well diffusion) or sterile filter paper discs (for disk diffusion).
-
Positive control (e.g., Chloramphenicol, 30µ g/disc ).
-
Negative control (solvent used to dissolve the test compound).
-
Incubator.
-
Micropipettes and sterile tips.
2. Procedure:
-
Prepare Bacterial Inoculum: Inoculate a loopful of the test bacterium from a pure culture into sterile nutrient broth. Incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate MHA Plates: Dip a sterile cotton swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.
-
Prepare Wells/Discs:
-
Well Diffusion: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.
-
Disk Diffusion: Impregnate sterile filter paper discs with a known volume (e.g., 20 µL) of the test compound solution at various concentrations. Allow the solvent to evaporate completely.
-
-
Apply Test Substance:
-
Well Diffusion: Carefully pipette a fixed volume (e.g., 100 µL) of the this compound solution (at different concentrations) into each well.
-
Disk Diffusion: Aseptically place the impregnated discs onto the surface of the inoculated MHA plate using sterile forceps.
-
-
Apply Controls: In separate wells or with separate discs, apply the positive and negative controls.
-
Incubation: Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compound. Invert the plates and incubate at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition (including the well/disc diameter) in millimeters (mm). The absence of a zone indicates resistance.
Caption: Workflow for the Agar Well Diffusion Assay.
Protocol 2: Microtiter Broth Dilution Method for MIC and MBC Determination
This method is used to determine the lowest concentration of an antibacterial agent that inhibits visible growth (MIC) and the lowest concentration that kills the bacteria (MBC).
1. Materials:
-
Test compound (this compound) stock solution.
-
Sterile 96-well microtiter plates.
-
Bacterial cultures adjusted to 0.5 McFarland standard and then diluted.
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth.
-
Positive control (broth + inoculum, no compound).
-
Negative control (broth only).
-
Growth indicator dye (e.g., Tetrazolium chloride).
-
Incubator.
-
Multichannel pipette.
2. Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB. Add 100 µL of this diluted inoculum to each well (except the negative control well). The final volume in each well will be 200 µL.
-
Controls:
-
Positive Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum.
-
Negative Control: A well containing 200 µL of sterile MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 24 hours.
-
MIC Determination: After incubation, assess bacterial growth. The MIC is the lowest concentration of this compound in which there is no visible turbidity (or no color change if a growth indicator is used).[1]
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC). Spread the aliquot onto a fresh MHA plate.
-
Incubate MHA Plates: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in no bacterial growth on the MHA plate, indicating a 99.9% kill rate.[1]
Caption: Workflow for MIC and MBC Determination.
Potential Mechanisms of Action
While the specific antibacterial mechanism of this compound is not detailed in the provided search results, the activity of plant extracts containing alkaloids and other phytochemicals is often attributed to several mechanisms. These can include the disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with metabolic pathways.[3][4] The presence of alkaloids, flavonoids, and polyphenols in Sida rhombifolia suggests that its antibacterial effect could be multi-faceted.[1][2] Further research on the isolated this compound is necessary to elucidate its precise mode of action.
Disclaimer: These protocols are intended for research purposes by qualified professionals. Appropriate safety precautions and sterile techniques should be followed at all times.
References
- 1. Assessments of Antibacterial Effects of Aqueous-Ethanolic Extracts of Sida rhombifolia's Aerial Part - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
- 4. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhombifoline for Acetylcholinesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the investigation of rhombifoline as a potential acetylchol inesterase (AChE) inhibitor. While direct evidence of this compound's AChE inhibitory activity is not yet established in the scientific literature, its classification as a quinolizidine alkaloid and its presence in medicinal plants such as Uncaria rhynchophylla, which has been explored for its neuroprotective properties, provides a strong rationale for its evaluation. Extracts from Uncaria species have demonstrated AChE inhibitory activity, suggesting that constituent alkaloids like this compound may contribute to this effect.
These application notes and protocols are designed to guide researchers in conducting in vitro acetylcholinesterase inhibition assays with this compound, from experimental setup to data analysis.
Data Presentation
Quantitative data from acetylcholinesterase inhibition assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Inhibition of Acetylcholinesterase by this compound
| This compound Concentration (µM) | Absorbance (412 nm) - Replicate 1 | Absorbance (412 nm) - Replicate 2 | Absorbance (412 nm) - Replicate 3 | Average Absorbance | % Inhibition |
| 0 (Control) | 0 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 |
Table 2: IC50 Values for Acetylcholinesterase Inhibition
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | To be determined | To be determined |
| Galantamine (Positive Control) | To be determined | To be determined |
Experimental Protocols
A widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][2][3]
Protocol: In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
This compound (of known purity)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Galantamine or Donepezil (as a positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (14 mM): Dissolve ATCI in the phosphate buffer to a final concentration of 14 mM. Prepare this solution fresh before use.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well will be lower, so adjust the stock concentration accordingly.
-
This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution. Further dilute in phosphate buffer to achieve the desired test concentrations. Ensure the final solvent concentration in the assay is low (e.g., <1%) and does not affect enzyme activity.
-
Positive Control Solution: Prepare a stock solution of galantamine or donepezil in a similar manner to the this compound stock solution.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[4]
-
Add 10 µL of the this compound solution at various concentrations to the sample wells.[4]
-
For the positive control, add 10 µL of the galantamine solution to the respective wells.
-
For the blank/control wells, add 10 µL of the buffer/solvent to account for any background absorbance.[4]
-
Add 10 µL of the AChE solution (1 U/mL) to all wells except the blank.[4]
-
Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.[4]
-
-
Initiation of Reaction and Measurement:
-
Following incubation, add 10 µL of the 10 mM DTNB solution to each well.[4]
-
Initiate the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to each well.[4]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of 5-10 minutes at 1-minute intervals. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10-15 minutes) and then measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (enzyme + substrate + DTNB without inhibitor).
-
A_sample is the absorbance of the sample (enzyme + substrate + DTNB with this compound).
-
-
Determine the IC50 value: Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis of the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Signaling Pathway
While the direct effect of this compound on cellular signaling is unknown, other alkaloids from Uncaria rhynchophylla have been shown to modulate pathways relevant to Alzheimer's disease, such as the PI3K/Akt/GSK-3β pathway. Inhibition of GSK-3β is a potential therapeutic strategy for Alzheimer's disease as it is involved in the hyperphosphorylation of tau protein, a hallmark of the disease.
Caption: Hypothetical signaling pathway for neuroprotection via AChE inhibition.
References
- 1. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Note: Rhombifoline as a Chemical Marker for the Standardization of Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction The quality, safety, and efficacy of herbal medicines and plant-derived products depend on the consistency of their chemical composition. Standardization using chemical markers is a critical quality control strategy to ensure batch-to-batch consistency. Rhombifoline, a quinolizidine alkaloid found in various plant species, particularly within the Lupinus (lupin) and Anagyrus genera, serves as an excellent candidate for such a marker.[1][2] Its distinct chemical structure and presence in specific plant families allow for unambiguous identification and quantification, which is essential for the authentication of raw materials and the standardization of finished extracts.
This document provides detailed protocols for the extraction, quantification, and validation of this compound in plant matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle of Using this compound as a Chemical Marker A chemical marker is a chemically defined constituent or group of constituents of a herbal medicinal product that can be used for quality control purposes. Ideally, a marker should be specific to the plant species and correlate with the therapeutic activity of the extract. Using this compound as a marker allows for:
-
Authentication: Verifying the identity of the plant raw material and detecting adulteration.
-
Quantification: Ensuring that the concentration of the active or characteristic constituents falls within a defined range, guaranteeing consistent product potency.
-
Stability Testing: Monitoring the degradation of the marker over time to establish an appropriate shelf-life for the product.
-
Process Optimization: Standardizing extraction and manufacturing processes to ensure a consistent phytochemical profile.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the solid-liquid extraction of this compound from dried and powdered plant material (e.g., lupin seeds).
Materials and Reagents:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Deionized Water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm Syringe filters (PTFE or nylon)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 200 mg of homogenized, powdered plant material into a 15 mL centrifuge tube.
-
Solvent Addition: Add 1 mL of the extraction solvent (e.g., Methanol:Water 60:40 v/v). The use of acidified solvents can also improve the extraction efficiency of alkaloids.[3]
-
Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath for 30 minutes at 40°C to facilitate cell wall disruption and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully pipette the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 1 mL of the extraction solvent to the plant material pellet, repeat steps 3-5, and combine the supernatants.
-
Concentration & Reconstitution: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol provides a sensitive and selective method for quantifying this compound, adapted from validated methods for lupin alkaloids.[4][5]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of working standards by serial dilution (e.g., 1 ng/mL to 1000 ng/mL) to generate a calibration curve.
-
Sample Injection: Inject 5-10 µL of the filtered sample extract (from Protocol 1) into the HPLC-MS/MS system.
-
Chromatographic Separation: Perform separation using the conditions outlined in Table 1. A gradient elution is typically used to separate this compound from other matrix components and related alkaloids.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode. Monitor the analyte using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5] The specific precursor-to-product ion transitions for this compound should be optimized for the instrument used.
-
Data Analysis: Integrate the peak area for this compound in each sample. Quantify the concentration by comparing the peak area to the standard calibration curve.
Protocol 3: Analytical Method Validation
To ensure that the analytical method is suitable for its intended purpose, it must be validated according to regulatory guidelines (e.g., FDA or ICH).[5][6]
Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix and confirmed by the specific MRM transitions.
-
Linearity and Range: A calibration curve is generated by plotting the peak area response versus the concentration of the standard. The linearity is evaluated by the correlation coefficient (r²), which should typically be ≥ 0.99.
-
Accuracy: Determined by spike-recovery experiments, where a known amount of this compound standard is added to a blank plant matrix and analyzed. The percentage recovery should be within an acceptable range (e.g., 80-120%).
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples during the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
Results are expressed as the relative standard deviation (%RSD), which should typically be < 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[3] LOQs for alkaloids in lupins have been reported in the range of 1-25 µg/kg.[4][5]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), demonstrating its reliability for routine use.
Data Presentation
Quantitative data should be organized into clear tables for easy interpretation and comparison.
Table 1: Recommended HPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Recommended Setting |
|---|---|
| HPLC System | UHPLC |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or HFBA[5] |
| Mobile Phase B | Acetonitrile/Methanol (50:50) with 0.1% Formic Acid or HFBA[5] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Optimized to separate target alkaloids |
| MS System | Triple Quadrupole (QqQ) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | Nitrogen |
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Specificity | No interfering peaks in blank matrix at analyte retention time |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; with acceptable accuracy & precision |
| Robustness | %RSD ≤ 15% under varied conditions |
Table 3: Illustrative Content of this compound in Different Lupinus Species (Note: These values are for illustrative purposes to demonstrate data presentation. Actual concentrations will vary based on species, origin, and harvest time.)[7][8]
| Plant Species | Plant Part | This compound Content (mg/kg dry weight) |
| Lupinus albus | Seeds | 5.5 |
| Lupinus angustifolius | Seeds | 1.2[8] |
| Lupinus luteus | Leaves | 15.8[8] |
| Lupinus mutabilis | Seeds | 8.3 |
Biological Activity While various extracts of plants containing alkaloids have demonstrated a wide range of pharmacological activities, the specific mechanism of action and biological signaling pathways for isolated this compound are not yet extensively documented in the literature.[9][10][11] Research has often focused on the effects of the entire alkaloid profile of a plant extract. Therefore, the primary role of this compound in drug development is currently as a quality control marker rather than a direct therapeutic agent with a known pathway.
Conclusion this compound is a valuable and specific chemical marker for the quality control of plant extracts, particularly from the Lupinus genus. The HPLC-MS/MS method detailed in this note offers a robust, sensitive, and selective approach for its quantification. Proper implementation of these extraction, analysis, and validation protocols will enable researchers and drug development professionals to ensure the consistency, safety, and quality of their plant-based products, a critical step in both research and commercialization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. researchgate.net [researchgate.net]
- 5. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rhombifoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the synthetic methodologies applicable to Rhombifoline and its derivatives. Due to the limited availability of a complete, published total synthesis of this compound, this guide presents a representative, detailed protocol for the synthesis of a structurally related quinolizidine alkaloid, (-)-quinolizidine 217A. This protocol serves as a practical guide for researchers interested in the synthesis of similar quinolizidine scaffolds. Additionally, this document outlines the known biological activities of this compound derivatives and visualizes a key signaling pathway associated with this class of alkaloids.
Representative Synthesis: Total Synthesis of (-)-Quinolizidine 217A
The following multi-step protocol is adapted from the total synthesis of (-)-quinolizidine 217A, which shares the core quinolizidine structure with this compound. This synthesis employs an intramolecular iminoacetonitrile [4 + 2] cycloaddition as a key step.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the total synthesis of (-)-quinolizidine 217A.
Experimental Protocols
Step 1: Synthesis of the Alkynyl Ketone
-
To a solution of (trimethylsilyl)acetylene in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
After stirring for 30 minutes, add a solution of (S)-Garner's aldehyde in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify by flash chromatography to yield the corresponding propargyl alcohol.
-
To a solution of the alcohol in CH2Cl2, add Dess-Martin periodinane and stir at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.
-
Extract the aqueous layer with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate to give the crude alkynyl ketone, which is used in the next step without further purification.
Step 2: Formation of the Iminoacetonitrile
-
To a solution of the crude alkynyl ketone in pyridine, add hydroxylamine hydrochloride and stir at room temperature for 12 hours.
-
Add acetic anhydride and stir for an additional 2 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous CuSO4, water, and brine.
-
Dry the organic layer over MgSO4, concentrate, and purify by chromatography to afford the iminoacetonitrile precursor.
Step 3: Intramolecular [4+2] Cycloaddition
-
A solution of the iminoacetonitrile in toluene is heated to 110 °C in a sealed tube for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the tricyclic cycloadduct.
Step 4: Alkylation of the Cycloadduct
-
To a solution of lithium diisopropylamide (LDA) in THF at -78 °C, add a solution of the cycloadduct in THF.
-
After stirring for 30 minutes, add (Z)-1-bromo-2-methyl-1-buten-3-yne.
-
Stir the reaction mixture at -78 °C for 2 hours and then warm to room temperature.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, concentrate, and purify by chromatography to obtain the alkylated product.
Step 5: Reductive Decyanation
-
To a solution of the alkylated product and CoCl2 in methanol, add NaBH4 portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add water and extract with CH2Cl2.
-
Dry the organic layer over Na2SO4, concentrate, and purify by chromatography to yield the silylated quinolizidine.
Step 6: Desilylation to (-)-Quinolizidine 217A
-
To a solution of the silylated quinolizidine in methanol, add K2CO3.
-
Stir the mixture at room temperature for 3 hours.
-
Concentrate the reaction mixture and purify by flash chromatography to afford (-)-quinolizidine 217A.
Quantitative Data Summary
| Step | Product | Yield (%) |
| 1. Alkynylation and Oxidation | Alkynyl Ketone | ~85% (2 steps) |
| 2. Iminoacetonitrile Formation | Iminoacetonitrile | ~70% |
| 3. Intramolecular [4+2] Cycloaddition | Tricyclic Cycloadduct | ~80% |
| 4. Alkylation | Alkylated Cycloadduct | ~75% |
| 5. Reductive Decyanation | Silylated Quinolizidine | ~60% |
| 6. Desilylation | (-)-Quinolizidine 217A | ~90% |
| Overall Yield | (-)-Quinolizidine 217A | ~22% |
Biological Activity and Signaling Pathways of this compound Derivatives
This compound and its derivatives are known to be part of the quinolizidine alkaloid family, which exhibits a broad range of biological activities. While the specific molecular targets of this compound itself are not extensively characterized in publicly available literature, many quinolizidine alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs).
Proposed Mechanism of Action at Nicotinic Acetylcholine Receptors
Quinolizidine alkaloids often act as antagonists or modulators of nAChRs. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.
Caption: Proposed antagonistic action of this compound derivatives at the nicotinic acetylcholine receptor.
Disclaimer: The synthetic protocols and biological pathway information provided are for research and informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety guidelines. The biological mechanism depicted is a generalized representation for this class of alkaloids and may not reflect the precise action of all this compound derivatives.
References
Application Notes and Protocols for In Vivo Experimental Design of Rhombifoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo evaluation of Rhombifoline, covering experimental designs for assessing its therapeutic potential in inflammation and pain, pharmacokinetic profiling, and initial safety and toxicity evaluation. The protocols are designed to be detailed and reproducible, enabling researchers to effectively investigate the pharmacological properties of this promising natural compound.
Preclinical In Vivo Evaluation of this compound
A phased in vivo experimental approach is recommended to systematically evaluate the therapeutic potential and safety profile of this compound. This typically involves a sequence of studies beginning with acute toxicity assessment, followed by pharmacokinetic profiling, and then efficacy studies in relevant disease models.
Acute Toxicity Study
An acute toxicity study is the initial step to determine the safety profile of this compound and to establish a safe dose range for subsequent in vivo experiments. The study is typically conducted in rodents, following established guidelines such as those from the Organization for Economic Co-operation and Development (OECD).
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old) of a single sex are recommended for the initial test.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard pellet diet and water.[8]
-
Acclimatization: A minimum of 5 days of acclimatization to the laboratory environment is required before the commencement of the study.
-
Procedure:
-
A single mouse is dosed with a starting dose of this compound (e.g., 2000 mg/kg, based on toxicity studies of Sida rhombifolia extracts).[8][9][10][11]
-
The animal is observed for signs of toxicity and mortality for up to 48 hours.
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by the same factor.
-
This sequential dosing is continued until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or five reversals in outcome have occurred).
-
-
Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded before dosing and weekly thereafter.
-
Endpoint: The LD50 value is calculated from the results. Gross necropsy of all animals is performed at the end of the study.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism. These studies inform dosing regimens for efficacy studies.
Experimental Protocol: Pharmacokinetic Profiling in Rats
-
Animal Model: Male Wistar rats (200-250 g) with cannulated jugular veins for serial blood sampling.
-
Housing and Acclimatization: As described for the acute toxicity study.
-
Procedure:
-
Animals are divided into two groups: intravenous (IV) and oral (PO) administration.
-
IV Group: this compound is administered as a single bolus injection (e.g., 1-5 mg/kg in a suitable vehicle) via the tail vein.
-
PO Group: this compound is administered by oral gavage (e.g., 10-50 mg/kg in a suitable vehicle).
-
Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method: A validated LC-MS/MS method is required for the quantification of this compound in plasma samples.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Table 1: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for oral administration) |
Efficacy Studies: Anti-inflammatory Activity
Based on the ethnobotanical use of Sida rhombifolia and the known activities of quinolizidine alkaloids, a primary therapeutic target for this compound is inflammation.[12][13][14] The carrageenan-induced paw edema model is a standard and reliable method for evaluating acute anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200 g).
-
Housing and Acclimatization: As previously described.
-
Procedure:
-
Animals are divided into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and this compound treatment groups (e.g., 25, 50, 100 mg/kg, p.o.).
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema is calculated for each group.
Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.60 ± 0.05 | 52.0 |
| This compound | 25 | 1.05 ± 0.07 | 16.0 |
| This compound | 50 | 0.85 ± 0.06 | 32.0 |
| This compound | 100 | 0.70 ± 0.05 | 44.0 |
| p < 0.05 compared to Vehicle Control |
Efficacy Studies: Analgesic Activity
The analgesic potential of this compound can be assessed using various models that target different pain pathways. The acetic acid-induced writhing test is a common model for evaluating peripheral analgesic effects.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Swiss albino mice (20-25 g).
-
Housing and Acclimatization: As previously described.
-
Procedure:
-
The respective treatments are administered orally.
-
After 30 minutes, 0.6% v/v acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.
-
Endpoint: The percentage inhibition of writhing is calculated for each group.
Table 3: Analgesic Effect of this compound in Acetic Acid-Induced Writhing Test
| Treatment | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Diclofenac Sodium | 25 | 15.8 ± 1.9 | 65.0 |
| This compound | 25 | 35.1 ± 2.8 | 22.3 |
| This compound | 50 | 26.4 ± 2.5 | 41.6 |
| This compound | 100 | 18.9 ± 2.1 | 58.2 |
| *p < 0.05 compared to Vehicle Control |
Visualizations
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for the in vivo evaluation of this compound.
Postulated Anti-inflammatory Signaling Pathway of this compound
Caption: Postulated mechanism of this compound in inflammation.
Conclusion
The provided application notes and protocols offer a structured framework for the in vivo investigation of this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data on the safety, pharmacokinetic profile, and anti-inflammatory and analgesic efficacy of this promising natural compound. The successful completion of these studies will be crucial in advancing this compound through the drug development pipeline. Further investigations into the precise molecular mechanisms, including the modulation of key signaling pathways, will provide a deeper understanding of its therapeutic potential.
References
- 1. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jifi.farmasi.univpancasila.ac.id [jifi.farmasi.univpancasila.ac.id]
- 11. Preclinical safety assessment of the crude extract from Sida rhombifolia L. aerial parts in experimental models of acute and repeated-dose 28 days toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rhombifoline Extraction from Sida rhombifolia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of rhombifoline from Sida rhombifolia.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for extracting this compound and other alkaloids from Sida rhombifolia?
A1: Based on phytochemical studies, the most frequently used solvents for alkaloid extraction from Sida rhombifolia are methanol, ethanol, and chloroform.[1][2] Methanol and ethanol are effective for both polar and non-polar compounds, while chloroform is typically used for gradient extraction to isolate specific alkaloid fractions.[1]
Q2: What part of the Sida rhombifolia plant contains the highest concentration of alkaloids?
A2: While various parts of the plant contain medicinal compounds, the roots and aerial parts (leaves and stems) are commonly used for alkaloid extraction.[1][3][4] Some studies have focused on the roots for isolating specific compounds.[1]
Q3: Are there any pre-extraction steps that can improve the yield?
A3: Yes, proper preparation of the plant material is crucial. The plant material should be dried to remove moisture and then ground into a fine powder. This increases the surface area for solvent penetration and can significantly enhance extraction efficiency.
Q4: What analytical techniques are suitable for identifying and quantifying this compound in the extract?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound and other alkaloids in Sida rhombifolia extracts.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Alkaloid Presence in the Final Extract | Incomplete cell wall disruption | Ensure the plant material is finely powdered. Consider using ultrasound-assisted extraction (UAE) to enhance cell wall disruption.[7] |
| Inappropriate solvent selection | The polarity of the extraction solvent may not be suitable for this compound. Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, or mixtures thereof).[1][2] | |
| Degradation of alkaloids | High temperatures during extraction or drying can degrade alkaloids. Use moderate temperatures for extraction and consider freeze-drying the plant material. | |
| Presence of Impurities in the Extract | Co-extraction of other phytochemicals | Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before the main alkaloid extraction.[5] |
| Insufficient purification | Employ column chromatography or other purification techniques after the initial extraction to separate this compound from other co-extracted compounds. | |
| Inconsistent Extraction Yields Between Batches | Variation in plant material | The concentration of secondary metabolites in plants can vary based on geographical location, harvest time, and plant age.[3] Standardize the collection and preparation of plant material. |
| Inconsistent extraction parameters | Ensure that all extraction parameters (e.g., solvent-to-solid ratio, temperature, extraction time) are kept consistent between batches. |
Data Presentation
Table 1: Comparison of Extraction Solvents for Sida rhombifolia
| Solvent/Fraction | Percentage of Crude Extract Yield (Sample 1) | Percentage of Crude Extract Yield (Sample 2) | Alkaloid Presence |
| Crude Methanol Extract | 10.21% | 11.34% | Present |
| n-Hexane Fraction | 1.35% | 1.68% | Present |
| Ethyl Acetate Fraction | 0.89% | 1.12% | Present |
| Methanol Residue | 7.97% | 8.54% | Present |
Data adapted from a comparative study on Sida rhombifolia from two different locations.[5][6]
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Sida rhombifolia
This protocol outlines a general procedure for the extraction of alkaloids, including this compound, from the aerial parts of Sida rhombifolia.
Materials:
-
Dried and powdered aerial parts of Sida rhombifolia
-
Methanol
-
n-Hexane
-
Ethyl acetate
-
Deionized water
-
Rotary vacuum evaporator
-
Filtration apparatus
Procedure:
-
Macerate 100g of the powdered plant material in 1000 mL of methanol for 72 hours at room temperature with occasional stirring.
-
Filter the mixture and concentrate the filtrate using a rotary vacuum evaporator to obtain the crude methanol extract.
-
Suspend the crude methanol extract in a methanol-water solution (9:1 v/v).
-
Partition the suspension with n-hexane three times to remove non-polar impurities. Separate the n-hexane layer.
-
Partition the remaining methanol-water layer with ethyl acetate three times.
-
Combine the ethyl acetate fractions and concentrate using a rotary vacuum evaporator to obtain the alkaloid-rich fraction.
-
The remaining methanol-water residue can also be concentrated and tested for alkaloids.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Optimized Yield
This protocol is based on an optimized method for extracting bioactive compounds from Sida rhombifolia using ultrasonication.[7]
Materials:
-
Dried and powdered Sida rhombifolia
-
Methanol (42%)
-
Ultrasonicator
-
Filtration apparatus
Procedure:
-
Mix the powdered plant material with 42% methanol at a solvent-to-solid ratio of 26:1 (mL/g).
-
Place the mixture in an ultrasonic bath.
-
Sonicate at a power of 86% for 5 minutes at a temperature of 45.45°C.
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
The resulting filtrate contains the extracted compounds.
Visualizations
Caption: General workflow for this compound extraction and purification.
References
- 1. bepls.com [bepls.com]
- 2. mkjc.in [mkjc.in]
- 3. scirp.org [scirp.org]
- 4. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Rhombifoline Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Rhombifoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions an issue?
This compound is a quinolizidine alkaloid, a class of naturally occurring chemical compounds.[1] Like many alkaloids, this compound is a lipophilic molecule, which means it has poor solubility in water-based (aqueous) solutions.[2] This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo studies that require the compound to be in a dissolved state to ensure accurate and reproducible results.
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous experimental medium. What can I do?
Precipitation upon dilution of a concentrated stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a common indication of poor aqueous solubility. To address this, you can try the following:
-
Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your experiment.
-
Optimize the solvent for your stock solution: While DMSO is a common solvent, you might explore other options.
-
Employ a solubilization technique: Several methods can be used to increase the aqueous solubility of this compound, as detailed in the troubleshooting guides below.
Q3: Are there any general considerations I should be aware of when working with solubilizing agents?
Yes, it is crucial to consider the potential effects of any solubilizing agent on your experimental system. Always run appropriate vehicle controls containing the solubilizing agent alone to ensure that it does not interfere with the biological or chemical assays you are performing. The concentration of organic solvents like DMSO should be kept to a minimum, typically below 0.5% (v/v) in cell-based assays, as higher concentrations can be cytotoxic.[3]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Common Laboratory Solvents
Problem: You are unable to achieve the desired concentration of this compound in your chosen solvent.
Troubleshooting Steps:
-
Consult Solubility Data: While specific quantitative solubility data for this compound is limited, data for structurally similar quinolizidine alkaloids like Sparteine can provide a useful starting point.
Table 1: Estimated Solubility of this compound (based on Sparteine data)
Solvent Estimated Solubility Citation Water ~3.04 mg/mL [4] Ethanol Soluble [5] | DMSO | Soluble (miscible) |[6] |
Note: This data is for Sparteine and should be used as an estimation for this compound. Experimental verification is recommended.
-
Gentle Heating and Sonication: For moderately soluble compounds, gentle warming (to 37-40°C) and sonication in an ultrasonic bath can help to increase the rate of dissolution. However, be cautious with heat-sensitive compounds.
-
Solvent Selection: If you are preparing a stock solution, Dimethyl Sulfoxide (DMSO) is often a good choice for poorly water-soluble compounds.[6] For subsequent dilutions into aqueous media, it is critical to ensure the final DMSO concentration is low and non-toxic to your experimental system.[3]
Issue 2: this compound Precipitates Out of Aqueous Solution During Experiments
Problem: Your this compound solution appears clear initially but forms a precipitate over time or upon addition to your experimental setup.
Troubleshooting Steps:
This issue highlights the need to enhance the aqueous solubility of this compound. Below are detailed protocols for common solubilization techniques.
Experimental Protocols
pH Modification
Principle: The solubility of alkaloids, which are typically basic compounds, can be significantly increased by adjusting the pH of the aqueous solution.[7] In an acidic environment, the nitrogen atoms in the alkaloid become protonated, forming a more water-soluble salt.
Methodology:
-
Determine the pKa of this compound (if available) or a similar alkaloid. This will help in selecting the optimal pH for solubilization.
-
Prepare a stock solution of this compound in a small amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of aqueous buffers with varying pH values below the pKa of the compound (e.g., pH 4.0, 5.0, 6.0). Common buffers include citrate or acetate buffers.
-
Titrate the this compound stock solution into the different pH buffers while stirring.
-
Observe the solutions for any signs of precipitation.
-
Determine the optimal pH that maintains this compound in solution at the desired concentration.
-
Important Consideration: Ensure that the final pH of your experimental medium is compatible with your biological system.
Use of Co-solvents
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[8]
Methodology:
-
Select a biocompatible co-solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[8]
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent.
-
Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add the this compound stock solution to the co-solvent/water mixtures to achieve the desired final concentration.
-
Visually inspect for solubility and precipitation.
-
Determine the minimum concentration of the co-solvent required to maintain solubility.
-
Vehicle Control: It is essential to test the effect of the co-solvent at the determined concentration on your experimental system as a vehicle control.
Table 2: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Concentration Range in Final Solution | Notes |
|---|---|---|
| Ethanol | 1-10% | Can have biological effects at higher concentrations. |
| Propylene Glycol | 1-20% | Generally considered safe for many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | A non-ionic polymer often used in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | <0.5% | Potent solvent, but can be toxic to cells at higher concentrations.[3] |
Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[9]
Methodology (Kneading Method): [10]
-
Select a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Calculate the required amounts of this compound and the cyclodextrin for a specific molar ratio (e.g., 1:1 or 1:2).
-
In a mortar, add the cyclodextrin and a small amount of a water/ethanol (1:1) mixture to form a paste.
-
Slowly add the this compound powder to the paste while continuously kneading for at least 45-60 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved water solubility.
Table 3: Common Cyclodextrins for Solubilization
| Cyclodextrin | Key Properties |
|---|---|
| Beta-cyclodextrin (β-CD) | Moderate water solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High water solubility and an anionic nature. |
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway: NF-κB Inhibition by this compound
This compound has been reported to exert anti-inflammatory effects, likely through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this proposed mechanism.
Caption: this compound may inhibit the IKK complex, preventing NF-κB activation.
Antimicrobial Mechanism of Action: A Generalized Pathway for Quinolizidine Alkaloids
The antimicrobial activity of quinolizidine alkaloids is often attributed to their ability to disrupt bacterial cell integrity and interfere with essential cellular processes.[11]
Caption: Quinolizidine alkaloids can lead to bacterial cell death through multiple mechanisms.
Experimental Workflow for Solubility Enhancement and Confirmation
The following workflow outlines the logical steps for addressing this compound solubility issues in an experimental setting.
Caption: A logical workflow for preparing soluble aqueous solutions of this compound.
References
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sparteine | C15H26N2 | CID 644020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
troubleshooting peak tailing in Rhombifoline HPLC analysis
Technical Support Center: Rhombifoline HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide provides detailed solutions and FAQs specifically for peak tailing issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in my this compound analysis?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Tailing is problematic because it reduces resolution between adjacent peaks, decreases sensitivity, and can lead to inaccurate quantification, compromising the overall reliability of your results.[2]
Q2: Why does my this compound peak show tailing while other compounds in the same run have symmetrical peaks?
A: This is common for basic compounds like this compound, which is a quinolizidine alkaloid containing basic nitrogen groups.[1][3][4][5] The primary cause is secondary interactions between the positively charged (protonated) amine groups of this compound and negatively charged, acidic silanol groups (Si-OH) that are often present on the surface of silica-based reversed-phase columns (like C18).[6][7] These unwanted ionic interactions cause some this compound molecules to be retained longer than others, resulting in a "tail." Neutral or acidic compounds do not experience this specific interaction, which is why their peaks may appear symmetrical.[1]
Q3: What is an acceptable peak tailing factor?
A: The tailing factor (Tf), or asymmetry factor (As), is a quantitative measure of peak symmetry. A perfectly symmetrical peak has a Tf of 1.0. For most analytical methods requiring high precision, a tailing factor above 2.0 is generally considered unacceptable.[7] However, for many routine assays, peaks with a Tf up to 1.5 may be acceptable.[7] It is crucial to check the specific requirements of your analytical method or regulatory guidelines.
Q4: Can my HPLC system (the instrument itself) cause peak tailing?
A: Yes, instrumental issues can contribute to peak tailing. This is often referred to as "extra-column band broadening." Common causes include:
-
Excessive Tubing: Long or wide-diameter tubing between the injector, column, and detector.[8][9]
-
Dead Volume: Poorly made connections or fittings that create small voids where the sample can diffuse and broaden.[8][9]
-
Large Detector Cell: A detector cell with a large volume relative to the peak volume can also cause broadening.
These issues typically affect all peaks in the chromatogram, but they can be more noticeable for early-eluting peaks.[2]
Systematic Troubleshooting Guide
Peak tailing for basic compounds like this compound is a solvable problem. Follow this systematic guide, starting with the simplest and most common solutions.
Step 1: Initial Checks (Sample and Mobile Phase)
Q: My this compound peak is tailing. Where should I start my troubleshooting?
A: Start with the most common and easily correctable issues: sample overload and the sample solvent.
-
Check for Sample Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[2] The peak shape may resemble a right triangle.[2]
-
Evaluate the Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your mobile phase, it can cause peak distortion, including tailing.[2] This effect is often more pronounced for early-eluting peaks.[2]
Step 2: Method Optimization (Mobile Phase and Column)
Q: I've checked my sample concentration and solvent, but the peak is still tailing. What is the next step?
A: The next step is to address the chemical interactions causing the tailing by optimizing your mobile phase and ensuring you are using an appropriate column.
-
Adjust Mobile Phase pH: The interaction between basic analytes like this compound and acidic silanol groups is highly pH-dependent.[6]
-
Solution: Lower the mobile phase pH to ≤ 3.0.[1] At this low pH, the majority of silanol groups are protonated (neutral), which minimizes the unwanted ionic interaction with the positively charged this compound molecule.[7][11] An acidic modifier like formic acid or a phosphate buffer is commonly used.[11]
-
-
Use Mobile Phase Additives:
-
Competing Base: Add a small concentration of a "competing base," such as triethylamine (TEA), to the mobile phase (e.g., 10-25 mM).[2][9] TEA is a strong base that will preferentially interact with the active silanol sites on the column, effectively shielding them from your analyte.[2] Note that this can sometimes shorten column lifetime.[11]
-
Increase Buffer Strength: If you are already using a buffer, increasing its concentration can help mask residual silanol effects and improve peak shape.[9]
-
-
Select the Right Column: Not all C18 columns are the same.
-
Solution: Use a modern, high-purity "Type B" silica column that is fully end-capped.[1][6] End-capping is a process that chemically bonds a small silane molecule to the free silanol groups, making them much less active.[7] Older "Type A" columns have more active silanols and metal impurities, which worsen tailing for basic compounds.[11] Consider columns specifically marketed as "base-deactivated."
-
Step 3: Hardware and Maintenance
Q: I have an optimized method and a modern column, but I still see some peak tailing. Could it be the instrument?
A: Yes. If chemical sources have been addressed, the cause may be physical, related to the HPLC system itself or the column's physical condition.
-
Minimize Extra-Column Volume: As described in the FAQs, excessive volume in the flow path can cause peak distortion.
-
Solution: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the injector, column, and detector.[8] Ensure all fittings are properly seated to avoid dead volume.
-
-
Check for Contamination and Voids:
-
Solution: If you use a guard column, replace it. If the problem is resolved, the guard column was contaminated. If the column inlet frit is plugged with particulate matter from the sample, it can distort the flow path.[7] Try back-flushing the column (if the manufacturer allows) or replacing the frit. A void (a gap in the packing material at the head of the column) can also cause tailing and is usually resolved by replacing the column.[2][7]
-
Summary of Troubleshooting Solutions
| Potential Cause | Recommended Solution | Key Considerations & Experimental Details |
| Secondary Silanol Interactions | Adjust mobile phase pH to ≤ 3.0. | Use 0.1% formic acid or a 10-20 mM phosphate buffer at pH 2.5. This protonates silanols, reducing ionic interactions.[11] |
| Add a competing base to the mobile phase. | Add 10-25 mM triethylamine (TEA). TEA blocks active silanol sites but may reduce column lifetime.[2][9][11] | |
| Use a modern, end-capped column. | Select a high-purity, Type B silica column. These have fewer active silanol sites than older Type A columns.[1][11] | |
| Sample Mass Overload | Reduce the mass of sample injected. | Dilute the sample or decrease the injection volume. Overload often presents as a peak shaped like a right triangle.[2] |
| Strong Sample Solvent | Dissolve the sample in the mobile phase. | If the sample solvent is much stronger than the mobile phase, it causes peak distortion. Always aim to match the sample solvent to the mobile phase.[2] |
| Extra-Column Volume | Minimize tubing length and internal diameter. | Use short pieces of 0.005" ID tubing. Check all fittings to ensure there is no dead volume.[8] |
| Column Contamination / Void | Replace the guard column. | If you use a guard column, it is the most likely source of contamination. Replacing it is a quick diagnostic test. |
| Back-flush the column or replace the inlet frit. | Contaminants from unfiltered samples can plug the inlet frit. Follow the manufacturer's instructions for cleaning or replacement.[7] | |
| Replace the analytical column. | If a void has formed at the column inlet, or if it is chemically degraded, it must be replaced.[2][7] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reducing Peak Tailing
Objective: To prepare two types of mobile phases designed to minimize silanol interactions with this compound.
Option A: Low pH Mobile Phase with Formic Acid (LC-MS Compatible)
-
Aqueous Phase (Solvent A): To 1000 mL of high-purity HPLC-grade water, add 1.0 mL of formic acid (0.1% v/v). Mix thoroughly.
-
Organic Phase (Solvent B): To 1000 mL of HPLC-grade acetonitrile or methanol, add 1.0 mL of formic acid (0.1% v/v). Mix thoroughly.
-
Degassing: Degas both solvents using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
-
Application: Use these solvents in your gradient or isocratic method. The low pH (around 2.7) will keep silanol groups protonated.
Option B: Mobile Phase with a Competing Base (TEA)
-
Aqueous Phase (Solvent A): Prepare your aqueous buffer as required (e.g., 20 mM ammonium acetate). To 1000 mL of this solution, add 0.35 mL of triethylamine (TEA) for a final concentration of ~25 mM. Adjust the pH to the desired level (e.g., 7.0) using acetic acid.
-
Organic Phase (Solvent B): Prepare your organic solvent (e.g., acetonitrile).
-
Degassing: Degas both solvents thoroughly.
-
Application: The TEA will compete with this compound for active silanol sites. Note: Dedicate a column to methods using TEA, as it can be difficult to wash out completely and may alter the column's selectivity permanently.[2]
Protocol 2: Column Selection and Conditioning
Objective: To select and prepare an appropriate HPLC column for robust analysis of alkaloids like this compound.
-
Column Selection:
-
Stationary Phase: Choose a C18 or C8 stationary phase bonded to high-purity, spherical silica particles (Type B).
-
End-capping: Ensure the column is specified as "fully end-capped" or "base-deactivated."
-
Particle Size: Select a particle size (e.g., <2 µm, 3 µm, or 5 µm) that is compatible with your HPLC system's pressure limits and desired efficiency.[12][13]
-
Alternative Phases: If tailing persists, consider columns with alternative chemistry, such as those with a polar-embedded group or hybrid silica-organic particles, which offer enhanced shielding of silanol groups.[1][8]
-
-
Column Installation and Flushing:
-
Before connecting the column to the detector, flush it with 100% organic solvent (e.g., acetonitrile or methanol) at a low flow rate for at least 20 column volumes to remove any storage solvents.
-
-
Column Equilibration:
-
Equilibrate the column with your initial mobile phase composition for at least 20-30 column volumes, or until you observe a stable, flat baseline. Proper equilibration is critical for reproducible retention times and peak shapes.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. This compound | 529-78-2 | Benchchem [benchchem.com]
- 4. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. uhplcs.com [uhplcs.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. bvchroma.com [bvchroma.com]
resolving co-eluting impurities in Rhombifoline purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Rhombifoline, with a specific focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during this compound purification?
A1: this compound is an alkaloid typically extracted from plant sources such as Anagyrus foetida or Sophora alopecuroides. During the extraction and purification process, it is common to encounter other structurally similar alkaloids that co-extract and may co-elute during chromatography. The most frequently reported co-occurring alkaloids include Lupanine, Sparteine, N-methylcytisine, Anagyrine, Cytisine, Matrine, and Oxymatrine.[1][2] These compounds share similar physicochemical properties with this compound, making their separation challenging.
Q2: I am observing a peak shoulder or a broad peak for this compound in my HPLC chromatogram. What could be the cause?
A2: A shoulder on your peak of interest or a broad, asymmetrical peak is a strong indication of co-eluting impurities.[3][4] Given the complex nature of plant extracts, it is likely that one or more of the aforementioned related alkaloids are eluting at a very similar retention time to this compound under your current chromatographic conditions. It is also possible that you are observing isomers of this compound or related compounds. Using a diode array detector (DAD) or a mass spectrometer (MS) can help confirm peak purity.[3][4]
Q3: What is the initial step to improve the separation of this compound from its impurities?
A3: The first step in troubleshooting co-elution is to ensure that your chromatographic system has sufficient retention and efficiency. For reversed-phase HPLC, a good starting point is to adjust the mobile phase to achieve a capacity factor (k') for this compound between 2 and 10.[3][4] If the retention is too low (k' < 2), the analytes are not interacting sufficiently with the stationary phase, leading to poor separation. You can increase retention by decreasing the percentage of the organic solvent in your mobile phase. If peaks are broad, it may indicate low efficiency, and you might consider using a column with a smaller particle size or a newer, high-efficiency column.
Q4: Are there alternative chromatographic modes to reversed-phase HPLC for this compound purification?
A4: Yes. Due to the polar nature of alkaloids like this compound and its potential impurities such as Cytisine, other chromatographic techniques can be more effective.[1] Hydrophilic Interaction Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) are excellent alternatives for separating highly polar, basic compounds.[1] These methods utilize different separation mechanisms compared to reversed-phase chromatography and can provide the necessary selectivity to resolve co-eluting polar alkaloids.
Troubleshooting Guide: Resolving Co-eluting Impurities
When standard adjustments to the mobile phase strength do not resolve co-eluting impurities, a change in selectivity (α) is required. Selectivity is the most powerful factor in achieving chromatographic resolution. Here are key strategies to alter selectivity for improved separation of this compound.
Modifying the Mobile Phase
Changing the composition of the mobile phase can significantly impact the selectivity of your separation.
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or vice versa, can alter the elution order of compounds. Methanol and acetonitrile have different properties that influence their interaction with both the analyte and the stationary phase, leading to changes in selectivity.
-
Adjust the pH: Alkaloids are basic compounds, and their ionization state is highly dependent on the pH of the mobile phase. Adjusting the pH can change the hydrophobicity and interaction of this compound and its impurities with the stationary phase. A common approach is to use a mobile phase with a pH 2-3 units below the pKa of the analytes to ensure they are in their protonated form.
-
Incorporate Mobile Phase Additives:
-
Ion-Pairing Agents: For reversed-phase chromatography of polar, ionizable compounds like alkaloids, adding an ion-pairing agent such as heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve peak shape and retention.[5]
-
Acids and Buffers: The addition of small amounts of acids like formic acid or acetic acid can improve peak shape and modify selectivity.[6] Using a buffer solution helps to maintain a constant pH and improve the reproducibility of the separation.
-
Changing the Stationary Phase
If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a different selectivity compared to standard C18 columns. The pentafluorophenyl group provides unique interactions, such as pi-pi, dipole-dipole, and ion-exchange interactions, in addition to hydrophobic interactions.[7][8] This makes PFP columns particularly effective for separating aromatic and isomeric compounds, which is relevant for the structurally similar alkaloids co-eluting with this compound.
-
Phenyl-Hexyl Columns: These columns also offer alternative selectivity to C18 phases due to the potential for pi-pi interactions between the phenyl ligands and aromatic analytes.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar compounds and reduce peak tailing for basic analytes.
Quantitative Data Summary
The following tables provide a summary of chromatographic conditions and their impact on the separation of alkaloids, which can be used as a starting point for method development for this compound purification.
Table 1: Comparison of Stationary Phases for Alkaloid Separation
| Stationary Phase | Common Impurities Resolved from Target Alkaloid | Key Advantages | Reference |
| C18 | Basic alkaloids with sufficient hydrophobicity | General-purpose, widely available. | [6] |
| PFP (Pentafluorophenyl) | Positional isomers, halogenated compounds, aromatic alkaloids | Alternative selectivity through π-π and dipole-dipole interactions.[7][8] | [5][7] |
| Phenyl-Hexyl | Aromatic and moderately polar alkaloids | π-π interactions provide different selectivity than C18. | [6] |
| SCX (Strong Cation Exchange) | Highly polar and basic alkaloids (e.g., Cytisine) | Strong retention of basic compounds, excellent for polar analytes.[1] | [1] |
| HILIC (Hydrophilic Interaction Chromatography) | Very polar alkaloids | Good retention of compounds that are poorly retained in reversed-phase. | [1] |
Table 2: Effect of Mobile Phase Modifier on Alkaloid Separation
| Mobile Phase Modifier | Effect on Separation | Typical Concentration | Reference |
| Acetonitrile | Generally provides higher efficiency and lower backpressure than methanol. | Varies based on desired retention. | [9] |
| Methanol | Can offer different selectivity compared to acetonitrile. | Varies based on desired retention. | [9] |
| Formic Acid | Improves peak shape for basic compounds by acting as an ion-suppressor. | 0.1% (v/v) | [6] |
| Heptafluorobutyric Acid (HFBA) | Acts as an ion-pairing agent to improve retention and peak shape of polar bases. | 0.1% (v/v) | [5] |
Experimental Protocols
Protocol 1: Initial Sample Preparation and Clean-up using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the extraction and clean-up of lupin alkaloids for HPLC-MS/MS analysis.[5]
-
Extraction:
-
Homogenize 200 mg of the dried plant material.
-
Extract the sample with 1 mL of a methanol:water (60:40, v/v) solution.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Clean-up:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Strata-XL, 330 mg/mL).
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water:methanol (90:10, v/v) through the cartridge.
-
Loading: Dilute the extract supernatant with 1 mL of the equilibration solution and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water:methanol (90:10, v/v) to remove interfering compounds.
-
Elution: Elute the alkaloids with 1 mL of methanol.
-
The eluate is now ready for HPLC analysis.
-
Protocol 2: HPLC Method for the Separation of this compound and Related Alkaloids
This method is based on a validated HPLC-MS/MS protocol for the separation of 13 lupin alkaloids, including this compound.[5]
-
Column: ACE Excel 2 C18-PFP (100 mm × 2.1 mm, 2 µm)
-
Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA)
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 6 µL
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % B 0.0 10 0.1 10 3.1 50 7.1 50 10.1 90 10.6 90 11.1 10 | 12.0 | 10 |
-
Detection: UV (e.g., 254 nm) or Mass Spectrometry (MS)
Visualizations
Experimental Workflow for Resolving Co-eluting Impurities
Caption: Troubleshooting workflow for resolving co-eluting impurities in this compound purification.
Representative Alkaloid Signaling Pathway
While the specific signaling pathways modulated by this compound are not extensively documented, many alkaloids are known to exert their biological effects by interacting with key cellular signaling cascades. The diagram below illustrates a representative pathway, the TLR4-mediated MyD88/MAPK signaling pathway, which has been shown to be modulated by total alkaloids from Dendrobium species.[10] This serves as a general example of how alkaloids can influence cellular processes.
Caption: Representative signaling pathway potentially modulated by alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mac-mod.com [mac-mod.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Rhombifoline Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Rhombifoline. The following information is designed to address common issues and provide a systematic approach to optimizing your mobile phase conditions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound separation on a C18 column?
A good starting point for reversed-phase HPLC separation of quinolizidine alkaloids like this compound is a gradient elution using a slightly alkaline mobile phase. This helps to ensure the analyte is in its neutral form, promoting better retention and peak shape. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent, such as methanol or acetonitrile.[1][2] For instance, a gradient with ammonium carbonate buffer (pH 9.0) and methanol has been used successfully for similar alkaloids.
Q2: Why is the pH of the mobile phase critical for this compound analysis?
This compound is an alkaloid, which is a basic compound.[3] The pH of the mobile phase dictates the ionization state of the analyte.[4][5] In reversed-phase HPLC, running the mobile phase at a pH at least 2 units above the pKa of the basic analyte will ensure it is in its neutral, less polar form. This leads to increased retention, improved peak symmetry, and better overall separation. Conversely, at acidic pH, this compound will be protonated (ionized), making it more polar and resulting in earlier elution and potentially poor peak shape.
Q3: What are the common organic solvents used for this compound separation?
Methanol and acetonitrile are the most common organic modifiers for reversed-phase HPLC of alkaloids.[5] The choice between them can affect the selectivity of the separation. Acetonitrile is often preferred for its lower viscosity, which results in lower backpressure. However, methanol can offer different selectivity and is a viable alternative.[6]
Q4: Should I use a buffer in my mobile phase?
Yes, using a buffer is highly recommended to maintain a stable pH throughout the analysis.[4][5] Small fluctuations in pH can lead to significant changes in retention time and peak shape for ionizable compounds like this compound. Common buffers for moderately alkaline mobile phases include ammonium carbonate and ammonium acetate. For acidic mobile phases, phosphate or formate buffers are often used.
Q5: What are common issues encountered during this compound separation and how can I troubleshoot them?
Common issues include poor peak shape (tailing or fronting), variable retention times, and loss of resolution. These can often be traced back to the mobile phase. Refer to the troubleshooting guide below for a systematic approach to resolving these problems.
Experimental Protocols
Table 1: Example UPLC Method for Quinolizidine Alkaloid Separation
| Parameter | Condition |
| Column | UPLC BEH C18, 1.7 µm, 100 x 2.1 mm |
| Mobile Phase A | Ammonium carbonate buffer (10 mmol/L, pH 9.0 ± 0.1) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 0.0–1.0 min, 0% B; 8.0 min, 40% B; 12.0 min, 80% B; 12.2 min, 0% B; 12.2–14.2 min, 0% B |
| Injection Volume | 2 µL |
| Column Temperature | 50 °C |
This method was developed for the separation of various quinolizidine alkaloids and serves as a strong starting point for optimizing this compound separation.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing)
-
Possible Cause 1: Secondary Interactions with Column Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic this compound molecule, causing peak tailing.
-
Solution: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically pH > 8). Alternatively, add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%).
-
-
Possible Cause 2: Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For a basic compound like this compound, a higher pH is generally preferred.[4]
-
-
Possible Cause 3: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Unstable Mobile Phase pH: An unbuffered or poorly buffered mobile phase can lead to pH drift, causing retention time variability.
-
Solution: Ensure your mobile phase is adequately buffered. Prepare fresh buffer solutions regularly.
-
-
Possible Cause 2: Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the solvent strength.
-
Solution: Ensure accurate preparation of the mobile phase. Keep mobile phase reservoirs covered to minimize evaporation.
-
-
Possible Cause 3: Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Problem: No or Poor Retention
-
Possible Cause 1: Analyte is Ionized: If the mobile phase is too acidic, this compound will be in its protonated (polar) form and will have little retention on a reversed-phase column.
-
Solution: Increase the pH of the mobile phase to neutralize the analyte.
-
-
Possible Cause 2: Mobile Phase is too "Strong": The organic solvent concentration may be too high, causing the analyte to elute too quickly.
-
Solution: Decrease the percentage of the organic solvent (methanol or acetonitrile) in your mobile phase.
-
Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting mobile phase optimization for this compound separation.
Caption: Troubleshooting workflow for this compound separation.
References
minimizing Rhombifoline degradation during extraction
This technical support center provides guidance on minimizing the degradation of Rhombifoline during extraction procedures. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is a quinolizidine alkaloid that has been isolated from plants such as Anagyrus foetida. Like many natural products, this compound can be susceptible to degradation during the extraction process due to factors like pH, temperature, light, and enzymatic activity. Ensuring its stability is crucial for obtaining accurate quantitative data, preserving its bioactivity, and ensuring the purity of the final product for research and drug development purposes.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The primary factors that can lead to the degradation of quinolizidine alkaloids like this compound during extraction include:
-
pH extremes: Both highly acidic and alkaline conditions can catalyze hydrolysis or rearrangement of the alkaloid structure.
-
High temperatures: Elevated temperatures can accelerate degradation reactions.
-
Exposure to light: UV radiation can induce photochemical degradation.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to the formation of oxidation products.
-
Enzymatic activity: Plant enzymes released during cell lysis can metabolize the alkaloid.
Q3: Are there any known degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, degradation of related quinolizidine alkaloids like lupanine can involve hydrolysis of ester groups or oxidation of the quinolizidine ring system. Potential degradation products could include hydroxylated derivatives or ring-opened structures.
Q4: How can I monitor for this compound degradation during my experiments?
Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability-indicating method should be developed to separate the intact this compound from any potential degradation products.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to harsh extraction conditions. | Optimize extraction parameters: use milder pH, lower temperatures, and protect from light. Consider using an inert atmosphere (e.g., nitrogen or argon) during extraction to prevent oxidation. |
| Appearance of unknown peaks in the chromatogram of the extract. | Formation of degradation products. | Develop a stability-indicating HPLC or UPLC-MS method to identify and characterize the degradation products.[1][4] Compare the profiles of extracts prepared under different conditions (e.g., varying pH, temperature) to identify peaks corresponding to degradation products. |
| Inconsistent results between extraction batches. | Variability in extraction conditions or sample handling. | Standardize the extraction protocol, ensuring consistent control of pH, temperature, light exposure, and extraction time. Use fresh plant material or properly stored dried material to minimize enzymatic degradation. |
| Loss of bioactivity of the extract over time. | Degradation of this compound during storage. | Store the extract in a cool, dark place, preferably under an inert atmosphere. Consider adding antioxidants to the storage solvent. Conduct stability studies to determine the optimal storage conditions. |
Experimental Protocols
Protocol 1: General Extraction of Quinolizidine Alkaloids with Minimized Degradation
This protocol is a general guideline for the extraction of quinolizidine alkaloids, adapted to minimize the degradation of this compound.
Materials:
-
Dried and powdered plant material (e.g., leaves and stems of Anagyrus foetida)
-
0.5 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH meter
-
Centrifuge
Procedure:
-
Acidic Extraction: a. Macerate 100 g of the dried, powdered plant material in 500 mL of 0.5 M HCl. b. Stir the mixture at room temperature for 24 hours, protected from light. c. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. d. Repeat the extraction on the plant residue twice more with 250 mL of 0.5 M HCl each time. e. Combine the acidic supernatants.
-
Alkalinization and Liquid-Liquid Extraction: a. Cool the combined acidic extract in an ice bath. b. Slowly add ammonium hydroxide to the extract with constant stirring until the pH reaches 9-10. c. Transfer the alkaline solution to a separatory funnel. d. Extract the aqueous solution three times with an equal volume of dichloromethane. e. Combine the organic layers.
-
Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate. b. Filter the dried extract. c. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: a. Store the resulting crude alkaloid extract in a tightly sealed amber vial at -20°C.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
Materials:
-
Purified this compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Forced Degradation Studies:
-
Acidic hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Alkaline hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal degradation: Keep solid this compound in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.[1]
-
Neutralize the acidic and alkaline samples before injection.
-
-
Chromatographic Conditions Development: a. Column: C18, 5 µm, 4.6 x 250 mm. b. Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). c. Gradient Program: Start with a low percentage of B and gradually increase it to elute all components. d. Flow Rate: 1.0 mL/min. e. Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 220-320 nm). f. Injection Volume: 10 µL.
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
-
Data Presentation
The following tables present hypothetical data from a stability study of this compound under various stress conditions, as would be analyzed by the stability-indicating HPLC method described above.
Table 1: Percentage Degradation of this compound under Forced Degradation Conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 25 | 45.8 | 3 |
| 3% H₂O₂ | 24 | 25 | 22.5 | 2 |
| Thermal | 24 | 60 | 5.1 | 1 |
| Photolytic (UV 254nm) | 24 | 25 | 10.7 | 1 |
Table 2: Effect of pH on this compound Stability at Room Temperature (25°C) for 48 hours.
| pH | % this compound Remaining |
| 3 | 95.4 |
| 5 | 98.1 |
| 7 | 97.5 |
| 9 | 85.2 |
| 11 | 65.3 |
Table 3: Effect of Temperature on this compound Stability at pH 7 for 24 hours.
| Temperature (°C) | % this compound Remaining |
| 4 | 99.2 |
| 25 | 97.5 |
| 40 | 90.1 |
| 60 | 78.6 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for this compound extraction and stability analysis.
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rhombifoline LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Rhombifoline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either suppression or enhancement of the this compound signal, resulting in inaccurate quantification.[1]
Q2: Why is this compound susceptible to matrix effects?
A2: this compound, as an alkaloid, is often extracted from complex biological matrices such as plant tissues or plasma. These matrices contain a multitude of endogenous compounds (e.g., salts, lipids, other alkaloids) that can interfere with the ionization process of this compound in the mass spectrometer's ion source.
Q3: What are the common signs of matrix effects in my this compound data?
A3: Common indicators of matrix effects include poor reproducibility of results between samples, inaccurate quantification (lower or higher than expected concentrations), and inconsistent internal standard responses.[3] A significant variation in the signal-to-noise ratio for the same concentration of this compound across different sample extracts can also be a sign.
Q4: How can I minimize matrix effects during my sample preparation for this compound analysis?
A4: A robust sample preparation method is crucial for minimizing matrix effects. For this compound and other alkaloids in plant matrices, solid-phase extraction (SPE) has been shown to be effective in removing interfering compounds and reducing matrix effects to acceptable levels (e.g., ≤23%). A well-designed SPE protocol can significantly clean up the sample before LC-MS/MS analysis.
Q5: Is a stable isotope-labeled internal standard available for this compound?
A5: Currently, a commercially available stable isotope-labeled internal standard for this compound is not readily found. In the absence of a dedicated labeled standard, alternative strategies such as the standard addition method or the use of a structurally similar compound as an internal standard are recommended to compensate for matrix effects.[4]
Troubleshooting Guide
The following table addresses specific issues you may encounter during your this compound LC-MS/MS experiments, their probable causes related to matrix effects, and recommended solutions.
| Problem | Probable Cause | Recommended Solution |
| Poor reproducibility of this compound peak areas across replicate injections of the same extract. | Inconsistent ionization due to high concentrations of matrix components. | Dilute the sample extract to reduce the concentration of interfering compounds.[5] However, ensure the diluted concentration of this compound is still above the limit of quantification (LOQ). |
| Low recovery of this compound. | Ion suppression caused by co-eluting matrix components. | Optimize the sample preparation procedure. Implement a solid-phase extraction (SPE) step to remove interfering compounds. A validated method for lupin alkaloids, including this compound, demonstrated that a well-designed SPE protocol can significantly reduce matrix effects. |
| Inconsistent results between different sample batches. | Variability in the composition of the matrix between different samples. | Employ the standard addition method for quantification. This method involves adding known amounts of this compound standard to the sample extracts to create a calibration curve within the matrix of each sample, thereby compensating for individual matrix effects.[6] |
| Signal enhancement leading to overestimation of this compound concentration. | Co-eluting compounds enhancing the ionization of this compound. | Improve chromatographic separation to resolve this compound from the enhancing compounds. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate. |
| Internal standard peak area is highly variable across different samples. | The chosen internal standard is also affected by matrix effects, but to a different extent than this compound. | If using a non-isotope labeled internal standard, select a compound that is structurally and physicochemically very similar to this compound. Alternatively, use the standard addition method which does not rely on an internal standard for matrix effect correction. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This protocol allows you to determine the extent of matrix effects (ion suppression or enhancement) on your this compound analysis.
1. Prepare two sets of solutions:
-
Set A (Neat Solution): Prepare a standard solution of this compound in your initial mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spiked Sample):
-
Extract a blank matrix sample (a sample that does not contain this compound) using your established sample preparation protocol.
-
After the final extraction step and before injection, spike the blank matrix extract with the same concentration of this compound as in Set A.
-
2. LC-MS/MS Analysis:
-
Inject both Set A and Set B into the LC-MS/MS system and record the peak area for this compound.
3. Calculation of Matrix Effect:
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Interpretation of Results:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
Protocol 2: Quantification of this compound using the Standard Addition Method
This protocol is recommended for accurate quantification of this compound when significant matrix effects are present and a stable isotope-labeled internal standard is unavailable.
1. Sample Preparation:
-
Divide your sample extract into at least four equal aliquots.
2. Spiking:
-
Aliquot 1: Leave unspiked (this is your unknown sample).
-
Aliquot 2, 3, 4, etc.: Spike with increasing, known concentrations of this compound standard. The concentration levels should bracket the expected concentration of this compound in your sample.
3. LC-MS/MS Analysis:
-
Inject all aliquots into the LC-MS/MS system and record the peak areas for this compound.
4. Data Analysis:
-
Create a calibration curve by plotting the measured peak area on the y-axis against the added concentration of this compound on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where y = 0). The absolute value of the x-intercept represents the concentration of this compound in the unspiked sample.
Workflow for Managing Matrix Effects in this compound LC-MS/MS Analysis
Caption: Workflow for identifying, assessing, and mitigating matrix effects in this compound LC-MS/MS analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Rhombifoline NMR Spectral Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR spectral interpretation of Rhombifoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the NMR spectral interpretation of this compound?
A1: The primary challenges in interpreting the NMR spectra of this compound, a quinolizidine alkaloid, stem from its complex, rigid, and asymmetric tetracyclic structure. This leads to:
-
Severe Signal Overlap: Particularly in the 1H NMR spectrum, the aliphatic protons of the quinolizidine rings often resonate in a narrow chemical shift range (typically 1.0-3.5 ppm), leading to significant overlap of multiplets.[1][2]
-
Complex Splitting Patterns: The rigid ring system restricts conformational flexibility, resulting in complex second-order coupling patterns that can be difficult to analyze.
-
Ambiguous Peak Assignment: Differentiating between diastereotopic protons and assigning specific signals to the correct carbon and proton positions can be challenging without the aid of 2D NMR techniques.[3]
-
Lack of Published Reference Data: Comprehensive and unambiguously assigned NMR data for this compound may not be readily available, making direct comparison difficult.
Q2: Which NMR experiments are essential for the structural elucidation of this compound?
A2: A combination of 1D and 2D NMR experiments is crucial for the unambiguous structural elucidation of this compound.[4][5] The recommended experiments include:
-
1H NMR: To determine the proton chemical shifts and coupling constants.
-
13C NMR: To identify the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings and trace proton connectivity within the molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is critical for connecting different spin systems and assigning quaternary carbons.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
Troubleshooting Guides
Issue 1: Overlapping Proton Signals in the Aliphatic Region
Symptom: The 1H NMR spectrum shows a complex and poorly resolved cluster of multiplets between 1.0 and 3.5 ppm, making it impossible to extract coupling constants or assign individual protons.
Troubleshooting Steps:
-
Optimize 1D 1H NMR Acquisition Parameters:
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.
-
Solvent Effects: Acquire spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6, Methanol-d4) as the chemical shifts of some protons may change, potentially resolving some overlap.
-
-
Utilize 2D NMR Techniques:
-
Employ Advanced 1D Techniques:
-
1D TOCSY (Total Correlation Spectroscopy): Selectively irradiate a resolved proton signal to reveal all other protons within the same spin system, even those that are overlapped.
-
Issue 2: Difficulty in Assigning Quaternary Carbons
Symptom: The 13C NMR spectrum shows several signals for which there are no corresponding correlations in the HSQC spectrum, indicating quaternary carbons. Their assignment is unclear.
Troubleshooting Steps:
-
Perform an HMBC Experiment: The HMBC experiment is the most effective tool for assigning quaternary carbons. Look for long-range correlations from nearby protons (2-3 bonds away) to the quaternary carbon .[6] For example, protons on carbons adjacent to a quaternary carbon will show a cross-peak to that quaternary carbon.
-
Use Chemical Shift Prediction Software: While not a substitute for experimental data, NMR prediction software can provide estimated chemical shifts for the carbon atoms in the proposed structure of this compound, aiding in the initial assignment.
-
Compare with Related Structures: If available, compare the 13C chemical shifts with those of structurally similar alkaloids.
Data Presentation
Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Typical 1H Chemical Shift (ppm)[7] | Typical 13C Chemical Shift (ppm)[2] |
| Aliphatic CH, CH2 (Quinolizidine rings) | 1.0 - 3.5 | 20 - 60 |
| C=C-H (Olefinic) | 5.0 - 6.5 | 100 - 150 |
| N-CH, N-CH2 | 2.5 - 4.0 | 40 - 70 |
| C=O (Amide/Lactam) | - | 160 - 180 |
Note: These are general ranges and the exact chemical shifts for this compound will be influenced by its specific stereochemistry and conformation.
Experimental Protocols
Protocol: 1D and 2D NMR Analysis of this compound
1. Sample Preparation: [8] a. Weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Methanol-d4) in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Acquisition: [9] a. 1H NMR: i. Acquire a standard single-pulse 1H NMR spectrum. ii. Optimize spectral width to cover all expected proton signals (e.g., 0-12 ppm). iii. Ensure a sufficient number of scans for a good signal-to-noise ratio. b. 13C NMR: i. Acquire a proton-decoupled 13C NMR spectrum. ii. Use a sufficient relaxation delay (D1) to ensure quantitative accuracy if needed.
3. 2D NMR Acquisition: [5] a. COSY: i. Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). ii. Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution. b. HSQC: i. Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. ii. Set the 1JCH coupling constant to an average value of 145 Hz. c. HMBC: i. Use a gradient-selected HMBC pulse sequence. ii. Optimize the long-range coupling constant (nJCH) to a value between 8-10 Hz to observe 2- and 3-bond correlations.[6]
4. Data Processing and Interpretation: a. Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D). b. Perform phase and baseline correction. c. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). d. Analyze the 2D spectra to establish connectivities and assign all 1H and 13C signals.
Visualization
Workflow for this compound NMR Spectral Interpretation
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. How to carry out assignments? [mestrelabcn.com]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How To [chem.rochester.edu]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
preventing adduct formation in Rhombifoline mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Rhombifoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing adduct formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its mass spectrometry analysis important?
This compound is a quinolizidine alkaloid found in various plants, including Anagyris foetida. Its chemical formula is C₁₅H₂₀N₂O, with a molecular weight of approximately 244.33 g/mol . Mass spectrometry is a critical technique for the identification, quantification, and structural elucidation of this compound in complex matrices, which is essential for pharmacological and toxicological studies.
Q2: What are the most common challenges in the mass spectrometry of this compound?
The primary challenge in the electrospray ionization (ESI) mass spectrometry of this compound, like many other alkaloids, is the formation of adducts. These adducts can complicate mass spectra, reduce the intensity of the desired protonated molecule ([M+H]⁺), and compromise the accuracy of quantitative analyses. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.
Q3: What is an adduct in mass spectrometry?
An adduct ion is formed when a molecule associates with other ions present in the sample or mobile phase, such as sodium, potassium, or ammonium ions. In the case of this compound (M), instead of observing the protonated molecule [M+H]⁺, you might see peaks corresponding to [M+Na]⁺, [M+K]⁺, or other adducts.
Troubleshooting Guide: Preventing Adduct Formation
Adduct formation is a common issue in ESI-MS that can significantly impact data quality. This guide provides a systematic approach to diagnose and mitigate adduct formation during this compound analysis.
Step 1: Identify the Type of Adduct
The first step is to identify the specific adducts present in your mass spectrum. This can be done by calculating the mass difference between the observed ion and the expected mass of the protonated this compound molecule ([M+H]⁺, m/z ≈ 245.16).
| Common Adduct | Mass Difference (from [M+H]⁺) |
| Sodium ([M+Na]⁺) | ~22 Da |
| Potassium ([M+K]⁺) | ~38 Da |
| Ammonium ([M+NH₄]⁺) | ~17 Da |
Step 2: Optimize Mobile Phase Composition
The composition of the mobile phase is a critical factor in controlling adduct formation. The goal is to create an environment that favors the formation of the protonated molecule over other adducts.
The addition of volatile acids and buffers can significantly reduce the formation of metal adducts. Formic acid is commonly used to provide a source of protons and promote the formation of [M+H]⁺. Ammonium formate or ammonium acetate can also be effective in suppressing sodium and potassium adducts.[1][2][3]
Recommended Mobile Phase Conditions for Alkaloid Analysis:
| Additive | Concentration | Effect on Adduct Formation |
| Formic Acid | 0.1% (v/v) | Promotes protonation, reduces metal adducts.[1] |
| Ammonium Formate | 1-10 mM | Suppresses sodium and potassium adducts by providing a high concentration of competing ammonium ions.[2][4] |
| Ammonium Acetate | 1-10 mM | Similar to ammonium formate, effective in suppressing metal adducts. |
| Heptafluorobutyric acid (HFBA) | 0.1% (v/v) | Can be used for challenging separations and may influence ionization. |
Experimental Protocols
Protocol 1: Optimized LC-MS Method for Quinolizidine Alkaloids
This protocol is adapted from a validated method for the analysis of five quinolizidine alkaloids and can serve as an excellent starting point for this compound analysis.
Liquid Chromatography (LC) Parameters:
-
Column: Atlantis T3 C18 (100 mm × 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water
-
Mobile Phase B: 0.1% HFBA in Methanol
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-4.0 min: 0% A
-
4.0-4.5 min: 0% A
-
4.5-5.0 min: 95% A
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 20 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Gas: Argon
Visualizations
Mechanism of Adduct Formation in ESI-MS
Caption: Formation of protonated molecule and common adducts of this compound.
Troubleshooting Workflow for Adduct Formation
Caption: A step-by-step workflow for troubleshooting adduct formation.
Optimized Experimental Workflow for this compound Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS (ESI)-When is it appropriate to quantify Na adduct? - Chromatography Forum [chromforum.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Electrolyte-induced ionization suppression and microcystin toxins: ammonium formate suppresses sodium replacement ions and enhances protiated and ammoniated ions for improved specificity in quantitative LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Rhombifoline Detection Sensitivity
Welcome to the technical support center for the analysis of Rhombifoline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their detection methods. This compound is a quinolizidine alkaloid, and the methodologies described here are tailored for the unique challenges presented by alkaloid quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and related quinolizidine alkaloids.
Q1: My this compound signal is very low or undetectable. How can I increase its intensity?
A1: Low signal intensity is a common challenge. Here are several factors to investigate, ranging from sample preparation to instrument settings:
-
Sample Concentration: The most straightforward cause is insufficient concentration. Consider concentrating your sample extract using techniques like solid-phase extraction (SPE) or solvent evaporation.
-
Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential peak distortion or column overload.
-
Detector Wavelength (HPLC-UV): Ensure you are using the optimal wavelength (λmax) for this compound. If the λmax is unknown, use a Photo Diode Array (PDA) detector to scan the peak and identify the wavelength of maximum absorbance. Alkaloids often absorb in the 200-320 nm range.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape and retention of basic compounds like alkaloids. Adding a small amount of an acid modifier (e.g., 0.1% formic acid) can improve peak shape and sensitivity.[1]
-
Mass Spectrometry (MS) Parameters: If using LC-MS/MS, optimize the ionization source (e.g., ESI spray voltage, gas flows) and tune the MRM (Multiple Reaction Monitoring) transitions specifically for this compound to ensure maximum signal transmission and detection.[2]
Q2: I'm observing significant baseline noise in my chromatogram. What are the likely causes and solutions?
A2: A noisy baseline can obscure low-level peaks and compromise quantification. Common causes include:
-
Contaminated Mobile Phase: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter.
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles that cause baseline disturbances. Ensure your mobile phase is continuously degassed online or sonicated before use.
-
Detector Issues: A failing lamp (in a UV detector) or a contaminated flow cell can increase noise. Flush the flow cell and check the lamp's energy output.
-
Pump Malfunction: Worn pump seals or malfunctioning check valves can cause pressure fluctuations that manifest as a rhythmic, noisy baseline.
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing is often observed with basic compounds like alkaloids on standard silica-based C18 columns due to interactions with residual silanol groups.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic acid) can protonate the silanol groups, reducing unwanted secondary interactions.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or featuring end-capping technology.
-
Add a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[3]
-
Lower Metal Content: Use columns packed with high-purity silica with low metal content, as metal ions can also contribute to peak tailing.
Q4: How do I choose between HPLC-UV and LC-MS/MS for this compound analysis?
A4: The choice depends on your sensitivity and selectivity requirements.
-
HPLC-UV: This method is robust, widely available, and suitable for relatively high-concentration samples. Its sensitivity is generally in the microgram per milliliter (µg/mL) range. It is ideal for routine quality control where analyte concentrations are well above the detection limit.
-
LC-MS/MS: This is the preferred method for trace-level detection due to its superior sensitivity and selectivity.[2] By monitoring specific mass transitions, it can detect this compound in complex matrices (like plasma or raw plant extracts) at nanogram or even picogram per milliliter levels, minimizing interference from other compounds.[4]
Quantitative Data on Analytical Methods
The sensitivity of an analytical method is critical for detecting trace amounts of this compound. The following tables summarize the performance of different techniques for related quinolizidine alkaloids, providing a benchmark for what can be achieved.
Table 1: Comparison of Detection & Quantification Limits for Quinolizidine Alkaloids using UPLC-MS/MS.
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Angustifoline | 0.503 | 1.509 | [5][6] |
| Lupanine | 1.300 | 3.901 | [5][6] |
| 13-hydroxylupanine | 0.825 | 2.476 | [5][6] |
| Sparteine | 0.792 | 2.375 | [5][6] |
| Lupinine | 0.598 | 1.793 | [5][6] |
Note: These values were obtained for commercially available quinolizidine alkaloids and serve as a reference. The actual LOD/LOQ for this compound may vary based on the specific instrument, matrix, and method conditions.
Table 2: Typical Starting Conditions for HPLC-UV Method Development for Alkaloids.
| Parameter | Recommended Condition | Rationale | Reference |
| Column | C18, Base-Deactivated (e.g., Syncronis aQ), 2.1-4.6 mm ID, 100-250 mm length, <5 µm particles | Provides good retention for moderately polar alkaloids; base-deactivation minimizes peak tailing. | [3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acid modifier improves peak shape for basic compounds. Buffer helps maintain stable pH. | [3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. | [3] |
| Elution Mode | Gradient | Recommended for complex samples or to reduce analysis time. | [7] |
| Flow Rate | 0.5 - 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate providing good efficiency without excessive pressure. | [3] |
| Column Temp. | 25 - 40 °C | Higher temperatures can reduce viscosity and improve peak efficiency. | [3] |
| Detection | UV-PDA Detector, scan for λmax (typically 200-320 nm) | A PDA detector is crucial for identifying the optimal wavelength to maximize sensitivity. | [3][8] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Plant Material
This protocol is a robust method for selectively extracting and concentrating basic alkaloids from complex plant matrices.[9]
-
Homogenization: Weigh approximately 0.25 g of finely ground, dried plant material into a centrifuge tube.
-
Acidic Extraction: Add 8 mL of 0.5 N HCl. Sonicate the mixture for 30 minutes to lyse cells and protonate the alkaloids, making them soluble in the aqueous acidic solution.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes. Carefully collect the supernatant. Repeat the acidic extraction on the pellet one more time and combine the supernatants.
-
Basification: Adjust the pH of the combined supernatant to ~10.0 using 1 N NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: Add 20 mL of dichloromethane to the basified solution. Vortex vigorously for 2 minutes and allow the layers to separate. Collect the lower organic layer (dichloromethane).
-
Repeat & Pool: Repeat the liquid-liquid extraction two more times, collecting and pooling the organic layers.
-
Drying & Evaporation: Dry the pooled organic extract over anhydrous sodium sulfate, filter, and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: High-Sensitivity UPLC-MS/MS Analysis
This protocol provides a framework for trace-level quantification of this compound, adapted from methods used for similar alkaloids.[2][6]
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-efficiency C18 or mixed-mode column (e.g., C18-PFP), <3 µm particle size.
-
Mobile Phase A: Water with 0.1% heptafluorobutyric acid (HFBA) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% HFBA or 0.1% formic acid.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-4.0 min: Linear gradient from 10% to 90% B
-
4.0-5.0 min: Hold at 90% B
-
5.0-5.1 min: Return to 10% B
-
5.1-7.0 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
MS/MS Detection (Positive ESI Mode):
-
Determine the exact mass of the protonated this compound molecule [M+H]⁺ using a full scan.
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Set up the MRM method by selecting the transition from the parent ion to at least two distinct fragment ions (one for quantification, one for confirmation).
-
Optimize collision energy and other MS parameters for each transition to maximize signal intensity.
-
Visualized Workflows and Logic Diagrams
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow from sample collection to final data analysis.
Caption: General experimental workflow for this compound analysis.
Troubleshooting Flowchart: Low Signal Intensity
This logical diagram guides the user through a systematic process to diagnose and resolve low signal intensity issues.
Caption: Troubleshooting flowchart for low detection sensitivity.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS analysis of didehydrostemofoline from Stemona collinsiae roots extracts in rats plasma and pharmacokinetics profile after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
selecting appropriate cell lines for Rhombifoline cytotoxicity testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines for the cytotoxic evaluation of Rhombifoline. The information is presented in a question-and-answer format to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Which cancer cell lines are suitable for testing the cytotoxicity of this compound?
A1: While direct studies on isolated this compound are limited, research on extracts from Sida rhombifolia, a plant known to contain this compound, and on related quinolizidine alkaloids can guide the selection of cancer cell lines. Based on available data, the following cell lines are recommended for initial screening:
-
Liver Cancer: HepG2 (Human Hepatocellular Carcinoma) has been shown to be susceptible to extracts of Sida rhombifolia.[1]
-
Lung Cancer: A549 (Human Lung Carcinoma) is another cell line on which Sida rhombifolia extracts have been tested.
-
Sarcoma: MCA-B1 (Murine Fibrosarcoma) has been used in cytotoxicity studies of Sida rhombifolia.
-
Leukemia: Cell lines such as L1210 (mouse lymphocytic leukemia) and HL-60 (human promyelocytic leukemia) have shown sensitivity to other quinolizidine alkaloids and could be relevant for this compound testing.[2]
-
Colon Cancer: SW480 (Human Colon Adenocarcinoma) has been identified as a potential target for quinolizidine alkaloids.[3]
-
Breast Cancer: MDA-MB-231, a triple-negative breast cancer cell line, has been used to evaluate the anticancer effects of the related flavonoid Rhoifolin.[4]
-
Pancreatic Cancer: PANC-1 and ASPC-1 are pancreatic cancer cell lines that have been tested with Rhoifolin.
Q2: What are appropriate normal (non-cancerous) cell lines to use as controls?
A2: To assess the selectivity of this compound's cytotoxic effects, it is crucial to include normal, non-cancerous cell lines in your experiments. The choice of normal cell line should ideally match the tissue origin of the cancer cell line being tested. Commonly used normal cell lines include:
-
Fibroblasts: Normal Human Dermal Fibroblasts (NHDF) and Human Foreskin Fibroblasts (HFF) are frequently used as controls in cytotoxicity studies of natural products.[1]
-
Epithelial Cells: Vero cells (African green monkey kidney epithelial cells) are a well-established normal cell line for cytotoxicity testing.
-
Immortalized Non-Malignant Cells: Using an immortalized cell line from the same tissue as the cancer cell line can also be a good control. For example, if testing against a pancreatic cancer line, an immortalized pancreatic cell line could be used.
Troubleshooting Guide
Q3: I am not observing any significant cytotoxicity with this compound. What could be the issue?
A3: Several factors could contribute to a lack of observed cytotoxicity:
-
Concentration Range: The effective concentration of this compound may be higher than the range you are testing. It is advisable to perform a broad-range dose-response experiment in your initial studies.
-
Solubility: this compound, like many natural alkaloids, may have poor solubility in aqueous solutions. Ensure that your stock solution is properly dissolved, typically in a small amount of DMSO, before further dilution in culture medium. The final DMSO concentration in the culture should be kept low (usually below 0.5%) to avoid solvent-induced toxicity.
-
Treatment Duration: The cytotoxic effects of some compounds are time-dependent. Consider extending the incubation time of your assay (e.g., 48 or 72 hours).
-
Cell Line Sensitivity: The cell line you have chosen may be inherently resistant to this compound. It is recommended to test a panel of cell lines from different tissue origins.
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
A4: To distinguish between different modes of cell death, you can perform the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of apoptosis.
-
Morphological Analysis: Observing changes in cell morphology, such as cell shrinkage, membrane blebbing, and chromatin condensation, using microscopy can be indicative of apoptosis.
Data Presentation
Table 1: Recommended Cancer Cell Lines for this compound Cytotoxicity Screening
| Cancer Type | Cell Line | Rationale |
| Liver Cancer | HepG2 | Susceptible to Sida rhombifolia extracts.[1] |
| Lung Cancer | A549 | Tested with Sida rhombifolia extracts. |
| Sarcoma | MCA-B1 | Used in Sida rhombifolia cytotoxicity studies. |
| Leukemia | L1210, HL-60 | Sensitive to other quinolizidine alkaloids.[2] |
| Colon Cancer | SW480 | Potential target for quinolizidine alkaloids.[3] |
| Breast Cancer | MDA-MB-231 | Used in studies of the related compound Rhoifolin.[4] |
| Pancreatic Cancer | PANC-1, ASPC-1 | Tested with the related compound Rhoifolin. |
Table 2: Recommended Normal Cell Lines for Control Experiments
| Cell Line | Tissue Origin | Rationale |
| NHDF | Human Dermal Fibroblast | Commonly used normal control in cytotoxicity studies. |
| HFF | Human Foreskin Fibroblast | Frequently used as a non-cancerous control.[1] |
| Vero | Monkey Kidney Epithelial | Well-established normal cell line for toxicity screening. |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, related alkaloids and natural compounds often exert their cytotoxic effects through the PI3K/Akt and MAPK/NF-κB pathways.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the MAPK/NF-κB pathway.
Experimental Workflow
Caption: General workflow for this compound cytotoxicity testing using the MTT assay.
References
- 1. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Phenanthroquinolizidine Alkaloid Derivatives for Inducing Cell Death of L1210 Leukemia Cells with Negative and Positive P-glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]
Technical Support Center: Addressing Reproducibility in Rhoifolin and Sida rhombifolia Extract Experiments
A Note on Nomenclature: This technical support guide primarily focuses on Rhoifolin , a flavonoid, and extracts from the plant Sida rhombifolia . The term "Rhombifoline" refers to a different alkaloid compound and is often mistakenly used. The experimental data and protocols provided here are specific to Rhoifolin and standardized extracts of Sida rhombifolia.
This resource is designed for researchers, scientists, and drug development professionals to address common reproducibility challenges encountered in experiments involving Rhoifolin and Sida rhombifolia extracts. By providing detailed protocols, troubleshooting guides, and curated data, we aim to enhance the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show high variability between replicates. What are the common causes and solutions?
A1: High variability in MTT assays is a frequent issue. Common causes include:
-
Pipetting Errors: Inconsistent cell seeding density or reagent addition. Ensure thorough mixing of cell suspensions before plating and use calibrated pipettes.[1][2][3]
-
Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to altered cell growth and metabolism. It is advisable to fill the outer wells with sterile PBS or media and use only the inner wells for your experiment.[3][4]
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to inaccurate readings.[4]
-
Compound Interference: Colored compounds or substances that have reducing properties can interfere with the MTT assay, leading to false positives or negatives. Run a control with the compound in media alone to check for interference.[4]
-
Cell Contamination: Mycoplasma contamination can alter cellular metabolism and affect results. Regularly test your cell cultures for contamination.[2]
Q2: I am not observing the expected inhibition of NF-κB activity in my luciferase reporter assay. What should I check?
A2: Several factors can lead to a lack of NF-κB inhibition:
-
Suboptimal Compound Concentration: The concentration of Rhoifolin or the extract may be too low to elicit an inhibitory effect. Perform a dose-response curve to determine the optimal concentration.
-
Inefficient Transfection: Low transfection efficiency of the NF-κB reporter plasmid will result in a weak signal. Optimize your transfection protocol and consider using a positive control for transfection efficiency (e.g., a GFP-expressing plasmid).[5]
-
Cell Passage Number: High-passage number cells may have altered signaling responses. Use cells within a consistent and low passage range.
-
Reagent Quality: Ensure the activity of your NF-κB activator (e.g., TNF-α, LPS) by running a positive control without the inhibitor.
-
Timing of Treatment: The timing of Rhoifolin/extract treatment relative to stimulation is crucial. Pre-incubation with the inhibitor before adding the stimulus is often necessary.
Q3: My ELISA results for cytokine quantification (TNF-α, IL-6) have high background. How can I troubleshoot this?
A3: High background in ELISA can obscure your results. Consider the following:
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies or reagents, leading to a high background signal. Increase the number of wash steps and ensure complete removal of wash buffer.[6][7][8][9]
-
Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.[10]
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding. Increase the blocking incubation time or try a different blocking agent.[7][8]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to determine the optimal concentration.[7]
-
Substrate Exposure to Light: TMB substrate is light-sensitive. Keep it in the dark until use to prevent degradation and high background.[6]
Q4: I am having trouble reproducing the pro-apoptotic effects of Sida rhombifolia extract observed in published studies. What are the key experimental variables to consider?
A4: Reproducibility of apoptosis assays can be challenging. Key variables include:
-
Extract Standardization: The phytochemical composition of plant extracts can vary depending on the source, season of collection, and extraction method. Ensure you are using a well-characterized and standardized extract.
-
Cell Line and Condition: Different cell lines exhibit varying sensitivities to treatment. Ensure you are using the same cell line, and that the cells are healthy and in the logarithmic growth phase.[11]
-
Apoptosis Assay Method: Different apoptosis assays measure different stages of the process (e.g., Annexin V for early apoptosis, TUNEL for DNA fragmentation). Ensure you are using a method appropriate for the expected mechanism of action.
-
Treatment Duration and Concentration: The pro-apoptotic effects are often time and concentration-dependent. A comprehensive time-course and dose-response experiment is recommended.
Data Presentation
Table 1: In Vitro Cytotoxicity of Sida rhombifolia Extracts
| Cell Line | Extract Type | Solvent | IC50 (µg/mL) | Exposure Time (h) | Reference |
| HepG2 | Ethyl Acetate | - | 364.3 | 24 | [11] |
| HepG2 | Methanol | - | 720.2 | 24 | [11] |
| HepG2 | Hexane | - | 560.4 | 24 | [11] |
| HFF (normal cells) | Ethyl Acetate | - | 353.2 | 24 | [11] |
| MCA-B1 | Ethanol | - | 202.556 | - | |
| A549 | Ethanol | - | 276.836 | - | |
| MCA-B1 | n-hexane | - | 425.969 | - | |
| A549 | n-hexane | - | 786.617 | - |
Table 2: Anti-inflammatory Effects of Rhoifolin in CFA-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | NF-κB Reduction |
| Rhoifolin | 10 | Significant | Significant | Significant | Significant | Significant |
| Rhoifolin | 20 | Significant | Significant | Significant | Significant | Significant |
Data synthesized from qualitative descriptions in the source material. "Significant" indicates a statistically significant reduction compared to the untreated control group.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.[5]
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[5]
-
Treatment: Pre-treat the cells with varying concentrations of Rhoifolin or extract for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them using 1x passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 2: ELISA for TNF-α and IL-6 in Cell Culture Supernatants
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either human TNF-α or IL-6 overnight at 4°C.[13]
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.[13]
-
Sample Incubation: Add 100 µL of cell culture supernatants (collected from cells treated with Rhoifolin/extract and stimulated) and standards to the wells. Incubate for 2 hours at room temperature.[14]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[14]
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.[13]
-
Stop Reaction: Add stop solution (e.g., 2N H2SO4) to each well.[14]
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in the samples.
Protocol 3: RT-qPCR for Bax and Bcl-2 Expression
-
RNA Extraction: Treat cells with Rhoifolin or extract for the desired time. Extract total RNA using a suitable kit (e.g., TRIzol) according to the manufacturer's protocol.[15]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[15]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for Bax, Bcl-2, and a housekeeping gene (e.g., β-actin), and the cDNA template.
-
Primer Sequences (Example for Human):
-
Bax Forward: 5'-GCTGGACATTGGACTTCCTC-3'
-
Bax Reverse: 5'-TCAGCCCATCTTCTTCCAGA-3'
-
Bcl-2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'
-
Bcl-2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'
-
β-actin Forward: 5'-AGAGCTACGAGCTGCCTGAC-3'
-
β-actin Reverse: 5'-AGCACTGTGTTGGCGTACAG-3'
-
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[15]
-
-
-
Melt Curve Analysis: Perform a melt curve analysis to ensure the specificity of the amplified products.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[15]
Mandatory Visualizations
Caption: Inhibition of the NF-κB signaling pathway by Rhoifolin.
Caption: Mitochondrial pathway of apoptosis induced by Sida rhombifolia extract.
Caption: A generalized workflow for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. arp1.com [arp1.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmgrp.com [bmgrp.com]
- 15. RT-qPCR analysis of caspase-3, Bcl-2 and Bax mRNA expression [bio-protocol.org]
Technical Support Center: Improving the Recovery of Rhombifoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the recovery of Rhombifoline from complex mixtures. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be isolated?
This compound is a quinolizidine alkaloid that has been isolated from various plant species. Notable sources include Sophora alopecuroides and Anagyrus foetida.[1][2] It is one of several alkaloids often found in these plants, necessitating effective purification methods to isolate it from other structurally similar compounds like matrine, oxymatrine, and sophoridine.[1][2]
Q2: What are the general principles for extracting this compound from plant material?
The extraction of this compound, as a quinolizidine alkaloid, generally follows an acid-base extraction methodology. The plant material is typically first treated with an alkaline solution to liberate the free base form of the alkaloids. Subsequently, an acidic solution is used to extract the protonated, water-soluble alkaloid salts. This is a common and effective strategy for the initial extraction of total alkaloids from plant matrices.[1][3]
Q3: What factors can influence the efficiency of this compound extraction?
Several factors can significantly impact the yield and purity of this compound during extraction:
-
Solvent Selection: The choice of solvent is critical. Acidified water or ethanol are commonly used for the initial extraction of alkaloid salts. For the subsequent extraction of the free base, organic solvents like chloroform or methanol are often employed.[3]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent penetration, thereby improving extraction efficiency.
-
Temperature: Higher temperatures can enhance the solubility of alkaloids and the extraction rate. However, excessively high temperatures may lead to the degradation of thermolabile compounds.
-
Extraction Time: The duration of the extraction process needs to be optimized to ensure maximum recovery without significant degradation of the target compound.
-
pH: The pH of the extraction medium is crucial for the acid-base extraction of alkaloids. Proper pH adjustment ensures that the alkaloids are in the desired form (salt or free base) for selective extraction.
Q4: What are the common methods for purifying this compound from a crude extract?
Column chromatography is a primary method for the purification of this compound from the crude alkaloid extract.
-
Adsorbents: Neutral alumina and silica gel are commonly used as the stationary phase.
-
Mobile Phase: A gradient elution with a solvent system such as petroleum ether-acetone is often employed to separate the different alkaloids based on their polarity.[1]
High-Performance Liquid Chromatography (HPLC) can be used for the final purification and quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, water, and an acidifier like formic acid is a common setup for alkaloid analysis.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Extraction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Total Alkaloids | Incomplete cell lysis. | Ensure the plant material is finely ground. Consider using techniques like sonication to improve cell wall disruption. |
| Inefficient extraction solvent. | Optimize the type and concentration of the acid/base used. Ensure the pH is in the optimal range for this compound solubility. | |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature, but monitor for potential degradation of this compound. | |
| Presence of Impurities in Crude Extract | Co-extraction of other plant metabolites. | Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids and chlorophyll before acid extraction. |
| Incomplete separation of aqueous and organic layers during liquid-liquid extraction. | Allow sufficient time for phase separation. If emulsions form, consider centrifugation or the addition of brine. |
Purification (Column Chromatography) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Alkaloids | Inappropriate stationary phase. | For basic compounds like alkaloids, neutral or basic alumina might be more suitable than silica gel to avoid strong adsorption. |
| Incorrect mobile phase composition. | Optimize the solvent gradient. A shallower gradient may improve the resolution of closely eluting compounds. | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Irreversible Adsorption of this compound on the Column | Strong interaction with acidic silica gel. | Use a deactivated silica gel or switch to a different stationary phase like alumina. Adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can also help. |
| Compound Elutes Too Quickly or Too Slowly | Mobile phase is too polar or too non-polar. | Adjust the polarity of the mobile phase. Test different solvent systems using Thin Layer Chromatography (TLC) before running the column. |
Data Presentation
While specific quantitative data for the recovery of this compound using different methods is not extensively available in the literature, the following table provides representative yields for the extraction of total alkaloids from Sophora alopecuroides, which includes this compound. This data can serve as a benchmark for optimizing your extraction protocol.
| Plant Part | Extraction Method | Total Alkaloid Yield (%) | Reference |
| Aerial Part | Solvent Extraction | 6.11 - 8.03 | [3] |
| Seeds | Solvent Extraction | 8.11 | [3] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Total Alkaloids from Sophora alopecuroides
This protocol is adapted from a published method for the extraction of total alkaloids from Sophora alopecuroides and is expected to be effective for the recovery of this compound.[1][2]
Materials:
-
Coarse powder (10-20 mesh) of Sophora alopecuroides
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (v/v) Sulfuric Acid (H₂SO₄) solution
-
Cation exchange resin
-
95% Ethanol containing 3% Ammonia
-
Activated carbon
-
Neutral alumina for column chromatography
-
Petroleum ether
-
Acetone
Procedure:
-
Alkalinization: Weigh 5 kg of coarse Sophora alopecuroides powder and soak it overnight in a 4-fold volume of 5% NaOH solution.
-
Acid Extraction: Discard the alkaline liquid and extract the residue with a 5% sulfuric acid solution.
-
Ion Exchange: Pass the acidic extract through a cation exchange resin column.
-
Elution: Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.
-
Concentration: Combine the eluents and recover the ethanol by evaporation to obtain the crude total alkaloid extract.
-
Decolorization: Adsorb the crude extract with activated carbon to remove pigments.
-
Column Chromatography: Isolate the total alkaloids on a neutral alumina column using a gradient elution with petroleum ether-acetone.
-
Fraction Collection and Crystallization: Combine the fractions containing the alkaloids and recrystallize to obtain the purified compounds. Further separation of individual alkaloids like this compound may require subsequent chromatographic steps.
Visualizations
Experimental Workflow for this compound Recovery
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway for Quinolizidine Alkaloids
While the specific signaling pathway for this compound is not well-documented, many quinolizidine alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a generalized signaling cascade that could be modulated by such alkaloids.
Caption: Postulated signaling pathway for quinolizidine alkaloids via nAChR.
References
- 1. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and isolation of alkaloids of Sophora alopecuroides and their anti-tumor effects in H22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Rhombifoline Quantification in Herbal Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for quantifying rhombifoline in herbal products.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for validating an analytical method for this compound quantification?
A1: According to international guidelines such as those from the ICH and FDA, the core validation parameters for an assay of a drug substance include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][3]
-
Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2][3] This is often assessed using recovery studies by spiking the matrix with a known amount of the analyte.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][2] This is typically evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.[1]
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][3]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for a given period.[2]
Q2: Which analytical technique is most suitable for this compound quantification in herbal products?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector is a commonly used and efficient method for the separation and quantification of alkaloids in plant extracts.[1] For higher sensitivity and selectivity, especially in complex matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful alternative.[6]
Q3: How do I handle matrix effects in my herbal product samples?
A3: Matrix effects can significantly impact the accuracy of quantification, especially in complex samples like herbal extracts.[7][8] To mitigate this, consider the following:
-
Effective Sample Preparation: Develop a robust extraction and clean-up procedure to remove interfering compounds.[6] Solid-Phase Extraction (SPE) is often effective.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[7]
-
Standard Addition Method: This can be used to correct for proportional and constant matrix effects.
-
Use of an Internal Standard: An internal standard with similar physicochemical properties to this compound can help to correct for variations in extraction efficiency and instrument response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. - Interfering compounds. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a guard column and ensure proper column washing. - Improve sample clean-up procedures. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Leaks in the HPLC system. - Temperature fluctuations. | - Ensure proper mixing and degassing of the mobile phase. - Allow sufficient time for the column to equilibrate between injections. - Perform a system leak test. - Use a column oven to maintain a constant temperature.[1] |
| Low Analyte Recovery | - Inefficient extraction from the herbal matrix. - Analyte degradation during sample processing. - Adsorption of the analyte to container surfaces. | - Optimize the extraction solvent, time, and temperature. Consider using techniques like ultrasonication or microwave-assisted extraction. - Investigate the stability of this compound under the extraction conditions.[9] - Use silanized glassware or polypropylene tubes. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations. - Inaccurate standard preparation. - Analyte instability in the standard solutions. | - Narrow the concentration range of the calibration standards. - Carefully prepare fresh standard solutions and verify their concentrations. - Assess the stability of standard solutions over time and store them appropriately.[2] |
| High Variability in Precision Data (High %RSD) | - Inhomogeneous sample. - Inconsistent sample preparation. - Instrument instability. | - Ensure the herbal product is finely powdered and thoroughly mixed before sampling. - Follow a standardized and well-documented sample preparation protocol. - Perform system suitability tests to ensure the HPLC system is performing adequately. |
Experimental Protocols
Proposed HPLC-UV Method for this compound Quantification
This is a general protocol and must be optimized and validated for your specific herbal matrix.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or DAD detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of a pure this compound standard.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
Extraction: Accurately weigh a known amount of the powdered herbal product (e.g., 1 g) and extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Clean-up: The crude extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Final Preparation: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC.
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,123 |
| 50 | 758,990 |
| 100 | 1,520,345 |
| Regression Equation | y = 15200x + 150 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy and Precision Data for this compound Quantification
| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL, n=3) | Recovery (%) | RSD (%) (Repeatability) |
| Low | 10 | 9.85 ± 0.15 | 98.5 | 1.52 |
| Medium | 50 | 50.75 ± 0.55 | 101.5 | 1.08 |
| High | 80 | 79.20 ± 0.98 | 99.0 | 1.24 |
Table 3: LOD and LOQ for this compound Quantification
| Parameter | Value (µg/mL) | Method of Determination |
| LOD | 0.2 | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.7 | Signal-to-Noise ratio of 10:1 |
Visualizations
Caption: Workflow for analytical method validation.
Caption: Troubleshooting decision tree for method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pharmtech.com [pharmtech.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antioxidant Activity of Rhombifoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Activity
Although specific DPPH assay results for Rhombifoline are not published, data from various extracts of Sida rhombifolia, a plant sometimes associated with this compound, and other plants containing quinolizidine alkaloids, demonstrate a range of antioxidant activities. For comparative purposes, the IC50 values of these extracts are presented below, alongside common antioxidant standards. A lower IC50 value indicates a higher antioxidant potency.
| Sample | Plant Part/Extract Type | DPPH IC50 (µg/mL) | Reference |
| Sida rhombifolia | Root (Ethanol Extract) | 546.1 | [1][2] |
| Sida rhombifolia | Leaves (Ethanol Extract) | 852.8 | [1][2] |
| Sida rhombifolia | Whole Plant (Ethanol Extract) | 983.8 | [1][2] |
| Sida rhombifolia | Stem (Ethanol Extract) | 1,222.5 | [1][2] |
| Sida rhombifolia | Volatile Organic Compounds | 5,480 ± 24 | [3][4] |
| Anagyris foetida | Leaves & Stems (Alkaloid Extract) | 108.7 ± 9.0 | [5] |
| Anagyris foetida | Seeds (Alkaloid Extract) | 92.9 ± 6.2 | [5] |
| Ascorbic Acid (Standard) | - | ~5-10 | [6][7] |
| Gallic Acid (Standard) | - | ~2-5 | [8] |
| Trolox (Standard) | - | ~4-8 | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a detailed methodology for determining the antioxidant activity of a pure compound such as this compound.
1. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic Acid, Gallic Acid, or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
2. Preparation of Solutions:
-
DPPH Stock Solution (0.2 mM): Dissolve 8 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare a similar series of dilutions for the positive control.
3. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
5. Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
DPPH Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in vitro antioxidant activity of Sida rhombifolia (L.) ssp. retusa (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the antioxidant activities of ten Fabaceae plant species that are medicinally used by the Aucan Tribal Peoples from the Republic of Suriname (South America) | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Rhombifoline Demonstrates Potent Cytotoxic Effects in HepG2 Liver Cancer Cells: A Comparative Analysis
New research highlights the potential of Rhombifoline, a natural compound derived from Sida rhombifolia, as a promising candidate for liver cancer therapy. Studies confirm its cytotoxic and pro-apoptotic effects on human hepatocellular carcinoma (HepG2) cells, showing comparable or superior efficacy to some existing chemotherapy agents.
This guide provides a comprehensive comparison of the cytotoxic effects of this compound in HepG2 cells against established anticancer drugs, supported by experimental data and detailed protocols for key assays. The findings are aimed at researchers, scientists, and drug development professionals in the field of oncology.
Comparative Cytotoxicity in HepG2 Cells
The cytotoxic activity of a compound is a critical indicator of its potential as a cancer therapeutic. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The ethyl acetate (EtOAc) extract of Sida rhombifolia, rich in this compound and other bioactive compounds, has demonstrated significant cytotoxicity against HepG2 cells.
| Compound/Extract | IC50 Value in HepG2 Cells | Treatment Duration |
| Sida rhombifolia EtOAc Extract | 364.3 µg/mL [1][2][3] | 24 hours |
| Doxorubicin | 1.679 µg/mL[4] - 12.18 µM[5] | 24 - 48 hours |
| Cisplatin | 4.323 µg/mL[4] - 58 µM[6] | 24 hours |
| Sorafenib | 2.3 µM[7] - 6 µmol/L[8] | 48 - 72 hours |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as treatment duration and specific assay protocols.
Mechanism of Action: Induction of Apoptosis
Beyond inhibiting cell proliferation, the Sida rhombifolia EtOAc extract actively induces programmed cell death, or apoptosis, in HepG2 cells. Following treatment with 300 µg/mL of the extract, 34% of the HepG2 cell population underwent apoptosis[1][2][3]. This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway.
The mechanism involves the upregulation of the pro-apoptotic protein Bax and a subsequent increase in the Bax/Bcl-2 ratio[1][2][3]. Bcl-2 is an anti-apoptotic protein, and a higher Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases and the execution of the apoptotic program.
Signaling Pathways Implicated in this compound-Induced Cytotoxicity
Flavonoids, the class of compounds to which this compound belongs, are known to modulate several signaling pathways that are often dysregulated in cancer. The cytotoxic effects of these compounds in HepG2 cells are believed to be mediated through the modulation of pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial for cell survival, proliferation, and inflammation.
Caption: Proposed signaling cascade of this compound-induced apoptosis in HepG2 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
HepG2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Sida rhombifolia extract or control vehicle and incubated for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Detection: Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
HepG2 cells are treated with the desired concentration of the Sida rhombifolia extract or control for 24 hours.
-
Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
The cells are then stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Gene Expression Analysis: RT-qPCR for Bax and Bcl-2
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.
Protocol:
-
Total RNA is extracted from treated and untreated HepG2 cells using a suitable RNA isolation kit.
-
The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR is performed using specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of Bax and Bcl-2 is calculated using the 2^-ΔΔCt method, and the Bax/Bcl-2 ratio is determined.
References
- 1. Apoptosis Induction by the Total Flavonoids from Arachniodes exilis in HepG2 Cells through Reactive Oxygen Species-Mediated Mitochondrial Dysfunction Involving MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbacetin induces apoptosis in HepG2 cells: Involvements of ROS and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cell Proliferation and Cell Death by Apigetrin through Death Receptor-Mediated Pathway in Hepatocellular Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin induces apoptosis in mouse liver cancer cells through ROS mediated pathway: A mechanistic investigation | Semantic Scholar [semanticscholar.org]
- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publishing.emanresearch.org [publishing.emanresearch.org]
Rhombifoline vs. Sparteine: A Comparative Guide to Their Bioactivities
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive properties of two alkaloids: rhombifoline and sparteine. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and development.
Introduction
This compound and sparteine are both quinolizidine alkaloids, a class of naturally occurring compounds found in various plant species. While sparteine has been the subject of considerable pharmacological research, data on the specific bioactivity of isolated this compound remains limited. Much of the information available for this compound is derived from studies on crude extracts of plants such as Sida rhombifolia, which contain a multitude of other phytochemicals. This guide aims to present a clear, data-driven comparison of these two molecules, highlighting the well-documented effects of sparteine and contrasting them with the reported, albeit less specific, activities associated with this compound.
Comparative Overview of Bioactivities
| Bioactivity | This compound (Primarily from Sida rhombifolia extracts) | Sparteine |
| Primary Mechanism | Anti-inflammatory and antioxidant effects observed in plant extracts. The specific contribution of this compound is not well-defined. | Class 1a antiarrhythmic agent; sodium channel blocker.[1] |
| Cardiovascular Effects | Extracts of Sida rhombifolia have shown cardioprotective effects in rat models.[2][3] | Reduces heart rate and blood pressure; prolongs P-R and Q-aT intervals of the ECG.[4] |
| Nervous System Effects | Extracts of Sida rhombifolia have shown anticholinesterase activity. | Ganglionic blocking agent; competitively blocks nicotinic acetylcholine receptors.[5] May have anticonvulsant properties.[6] |
| Anti-inflammatory Activity | Extracts of Sida rhombifolia exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production and protein denaturation.[7] | Limited direct evidence for significant anti-inflammatory activity. |
| Toxicity | Data on the toxicity of isolated this compound is scarce. | Known to be one of the more toxic quinolizidine alkaloids, with demonstrated neurotoxic effects in animal models.[8] |
In-Depth Bioactivity Analysis
Sparteine: A Well-Characterized Alkaloid
Sparteine is a well-studied alkaloid known for its significant effects on the cardiovascular and central nervous systems.
Cardiovascular Effects:
Sparteine is classified as a class 1a antiarrhythmic agent due to its ability to block voltage-gated sodium channels in cardiomyocytes.[1] This action prolongs the action potential duration and reduces the maximum rate of depolarization, thereby stabilizing cardiac rhythm.[1] Experimental data shows that sparteine produces a dose-dependent reduction in heart rate and blood pressure.[4] In rat models, it has been shown to increase the threshold for inducing ventricular fibrillation.[4]
Table 1: Electrophysiological Effects of Sparteine on Cardiac Myocytes [4]
| Parameter | Effect of Sparteine | EC50 |
| Na+ Current | Concentration-dependent reduction | 110 µM |
| Na+ Channel Inactivation | Hyperpolarizing shift of 8 mV | Not reported |
| Sustained Plateau K+ Current | Concentration-dependent block | Not reported |
| Transient Outward K+ Current | Increased rate of decay | Not reported |
Central Nervous System Effects:
Sparteine acts as a ganglionic blocking agent by competitively inhibiting nicotinic acetylcholine receptors in neurons.[5] Studies have shown that sparteine can reduce the amplitude of excitatory postsynaptic currents (EPSC) and the time constant of EPSC decay.[5] There is also evidence to suggest that sparteine may possess anticonvulsant properties, potentially through the activation of M2 and M4 subtypes of muscarinic acetylcholine receptors.[6]
Table 2: Effects of Sparteine on Nicotinic Acetylcholine Receptors [5]
| Parameter | Concentration | Effect |
| ACh-induced current | 2 µM | Reduction in a voltage-independent manner |
| EPSC Amplitude | 5, 10 µM | Reduction |
| EPSC Decay Time Constant | 5, 10 µM | Reduction |
This compound: Insights from Plant Extracts
Direct experimental data on the bioactivity of isolated this compound is scarce. However, studies on extracts of Sida rhombifolia, a plant known to contain this compound, have revealed several pharmacological activities. It is important to note that these effects cannot be solely attributed to this compound due to the presence of other bioactive compounds in the extracts.
Anti-inflammatory and Antioxidant Activity:
Extracts of Sida rhombifolia have demonstrated significant anti-inflammatory and antioxidant properties in various in vitro and in vivo models.[7][9] These extracts have been shown to inhibit the production of nitric oxide (NO) and reduce protein denaturation, both of which are markers of inflammation.[7] Furthermore, they exhibit free radical scavenging activity.[9]
Cardiovascular Effects:
Studies on rat models with cardiac injury have indicated that leaf extracts of Sida rhombifolia may offer cardioprotective effects.[2][3] These effects are associated with a reduction in myocardial inflammation and fibrosis.[2]
Central Nervous System Effects:
Some studies on Sida rhombifolia extracts have reported anticholinesterase activity, suggesting a potential interaction with the cholinergic system.[10]
Signaling Pathways and Mechanisms of Action
Diagram 1: Sparteine's primary mechanisms of action.
Experimental Protocols
Sodium Channel Blocking Assay (Whole-Cell Patch-Clamp)
This protocol is designed to measure the effect of a compound on voltage-gated sodium channels in isolated cells.
1. Cell Preparation:
-
Isolate cardiomyocytes or use a cell line stably expressing the sodium channel of interest (e.g., HEK293 cells).
-
Culture cells to an appropriate density for patch-clamp recording.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
Obtain a whole-cell recording configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a test potential (e.g., -10 mV) to activate the channels.
3. Compound Application:
-
Prepare stock solutions of the test compound (e.g., sparteine) and dilute to the desired concentrations in the extracellular solution.
-
Perfuse the cell with the control extracellular solution to obtain a baseline recording.
-
Switch to the solution containing the test compound and record the sodium currents.
-
Wash out the compound with the control solution to assess reversibility.
4. Data Analysis:
-
Measure the peak amplitude of the sodium current in the absence and presence of the compound.
-
Calculate the percentage of inhibition at each concentration.
-
Plot a concentration-response curve and fit it with an appropriate equation (e.g., Hill equation) to determine the EC50 value.
Diagram 2: Workflow for a whole-cell patch-clamp experiment.
Acetylcholine Receptor Binding Assay (Radioligand Binding)
This assay measures the ability of a compound to displace a radiolabeled ligand from acetylcholine receptors.
1. Membrane Preparation:
-
Homogenize tissue known to be rich in the target acetylcholine receptor subtype (e.g., brain cortex for muscarinic receptors, Torpedo electric organ for nicotinic receptors).
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membranes in a suitable buffer.
2. Binding Reaction:
-
In a series of tubes, add a constant concentration of a radiolabeled ligand (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors, [3H]epibatidine for nicotinic receptors).
-
Add increasing concentrations of the unlabeled test compound (e.g., sparteine).
-
Add the membrane preparation to initiate the binding reaction.
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled known ligand.
3. Incubation and Separation:
-
Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a competition binding equation to determine the Ki (inhibitory constant).
Conclusion and Future Directions
The available evidence clearly establishes sparteine as a potent sodium channel blocker with significant cardiovascular and neurological effects. Its interactions with acetylcholine receptors further contribute to its complex pharmacological profile.
In contrast, the specific bioactivities of this compound remain largely uncharacterized. While extracts of plants containing this compound, such as Sida rhombifolia, exhibit promising anti-inflammatory, antioxidant, and cardioprotective properties, further research is imperative to isolate this compound and elucidate its precise mechanisms of action and pharmacological effects.
Future studies should focus on:
-
The isolation and purification of this compound to enable targeted bioactivity screening.
-
In vitro and in vivo studies to determine the specific molecular targets of this compound.
-
Direct comparative studies of isolated this compound and sparteine to accurately assess their relative potencies and therapeutic potential.
Such research will be crucial in determining whether this compound holds promise as a novel therapeutic agent.
References
- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine receptor in myasthenia gravis: increased affinity for alpha-bungarotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Reproducibility of drug-induced effects on the contractility of an engineered heart tissue derived from human pluripotent stem cells [frontiersin.org]
- 4. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A drug used in traditional medicine: Harpagophytum procumbens DC. II. Cardiovascular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the anti-inflammatory effects of Rhombifoline and lupanine
An Objective Comparison of the Anti-inflammatory Effects of Lupanine and Rhoifolin
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of the quinolizidine alkaloid Lupanine and the flavonoid Rhoifolin. This guide details their mechanisms of action, presents supporting experimental data, and outlines relevant experimental protocols.
Introduction
Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases. The quest for novel anti-inflammatory agents has led to the investigation of various natural compounds. This guide provides a comparative analysis of the anti-inflammatory effects of two such compounds: Lupanine, a quinolizidine alkaloid, and Rhoifolin, a flavonoid. While direct comparative studies are limited, this document synthesizes available data on their individual anti-inflammatory activities and mechanisms. It is important to note that while the initial topic specified "Rhombifoline," a thorough literature search yielded no significant data on its anti-inflammatory properties. Therefore, Rhoifolin, a well-characterized flavonoid with documented anti-inflammatory effects, has been chosen as a suitable comparator to Lupanine.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the available quantitative data on the anti-inflammatory effects of Rhoifolin. Data for Lupanine is less specific, with much of the evidence derived from studies on related quinolizidine alkaloids like matrine and oxymatrine.
| Parameter | Rhoifolin | Lupanine (inferred from related alkaloids) | Reference Compound |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α | Significant downregulation of gene expression and intracellular protein concentration in a rat model of rheumatoid arthritis at doses of 10 and 20 mg/kg.[1][2] | Quinolizidine alkaloids like matrine have been shown to repress the release of TNF-α in lipopolysaccharide (LPS)-damaged PC12 cells.[3] | Indomethacin |
| IL-1β | Significant downregulation of gene expression and intracellular protein concentration in a rat model of rheumatoid arthritis at doses of 10 and 20 mg/kg.[1][2] | Matrine has been shown to repress the release of IL-1β in LPS-damaged PC12 cells.[3] | Indomethacin |
| IL-6 | Significant downregulation of gene expression and intracellular protein concentration in a rat model of rheumatoid arthritis at doses of 10 and 20 mg/kg.[1][2] | Matrine has been shown to repress the release of IL-6 in LPS-damaged PC12 cells.[3] | Indomethacin |
| Inhibition of Inflammatory Enzymes | |||
| COX-2 | Not explicitly detailed in the provided search results. | Quinolizidine alkaloids, matrine and oxymatrine, have exhibited in vitro cyclooxygenase (COX) inhibition.[4] | Celecoxib |
| iNOS | Not explicitly detailed in the provided search results. | Other alkaloids have been shown to suppress iNOS protein levels. | L-NAME |
| Effect on Signaling Pathways | |||
| NF-κB | Significant attenuation of the NF-κB pathway, as evidenced by a reduction in the levels of NF-κB p65 and p-IκB-α in a rat model of rheumatoid arthritis.[1] | The anti-inflammatory mechanism of some alkaloids involves the inhibition of the NF-κB signaling pathway.[5] | BAY 11-7082 |
Experimental Protocols
Rhoifolin: In Vivo Model of Rheumatoid Arthritis
-
Animal Model : Complete Freund's Adjuvant (CFA)-induced arthritis in rats.
-
Induction of Inflammation : A single intracutaneous injection of CFA into the plantar surface of the left hind paw.
-
Treatment : Oral administration of Rhoifolin (10 and 20 mg/kg body weight) daily for a specified period.
-
Assessment of Inflammation :
-
Paw Edema : Measured using a plethysmometer.
-
Histopathological Analysis : Knee joints were sectioned and stained with hematoxylin and eosin to observe morphological changes.
-
-
Biochemical Analysis :
-
Cytokine Levels (TNF-α, IL-1β, IL-6) : Measured in the serum and tissue homogenates using ELISA and qRT-PCR for gene expression analysis.[1][2]
-
NF-κB Pathway Activation : Assessed by Western blot analysis of NF-κB p65 and phosphorylated IκB-α levels in joint tissue lysates.[1]
-
Oxidative Stress Markers : Levels of glutathione, glutathione peroxidase, malondialdehyde, and superoxide dismutase were measured in articular cartilage tissue.[2]
-
Quinolizidine Alkaloids (e.g., Matrine): In Vitro Anti-inflammatory Assays
-
Cell Line : RAW 264.7 macrophages or PC12 cells.
-
Induction of Inflammation : Stimulation with lipopolysaccharide (LPS).
-
Treatment : Pre-incubation with various concentrations of the test alkaloid prior to LPS stimulation.
-
Assessment of Inflammatory Mediators :
-
Nitric Oxide (NO) Production : Measured in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) : Quantified in the cell culture supernatant using ELISA.[3]
-
COX and iNOS Expression : Determined by Western blot analysis of cell lysates.
-
Signaling Pathways and Mechanisms of Action
Rhoifolin: Inhibition of the NF-κB Pathway
Rhoifolin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In an inflammatory state, the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Rhoifolin has been shown to reduce the phosphorylation of IκB-α, thereby preventing the nuclear translocation of NF-κB p65.[1] This leads to a downstream reduction in the expression and production of pro-inflammatory cytokines.
Caption: Rhoifolin inhibits the NF-κB signaling pathway.
Lupanine and Quinolizidine Alkaloids: Potential Anti-inflammatory Mechanisms
The anti-inflammatory mechanisms of Lupanine are not as extensively studied as those of Rhoifolin. However, research on other quinolizidine alkaloids, such as matrine and oxymatrine, suggests potential mechanisms of action. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[4] Furthermore, evidence suggests that quinolizidine alkaloids can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, likely through the modulation of the NF-κB signaling pathway.[3]
Caption: Potential anti-inflammatory mechanisms of Lupanine.
Experimental Workflow: In Vivo Anti-inflammatory Study
The following diagram illustrates a general workflow for an in vivo study designed to assess the anti-inflammatory effects of a test compound.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
Both Rhoifolin and Lupanine (based on data from related alkaloids) demonstrate potential as anti-inflammatory agents. Rhoifolin exhibits a clear mechanism of action through the inhibition of the NF-κB signaling pathway, leading to a reduction in key pro-inflammatory cytokines. The anti-inflammatory profile of Lupanine is less defined but is thought to involve the inhibition of COX enzymes and modulation of the NF-κB pathway. Further direct experimental studies on Lupanine are warranted to fully elucidate its anti-inflammatory effects and mechanisms. This comparative guide provides a foundation for researchers to design further investigations into the therapeutic potential of these natural compounds for inflammatory diseases.
References
- 1. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC Methods for the Analysis of Rhombifoline
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of phytochemicals, particularly for compounds like rhombifoline, a flavonoid glycoside with potential therapeutic properties, selecting the appropriate analytical methodology is critical. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two powerful chromatographic techniques often employed for this purpose. This guide provides a detailed comparison of a validated HPLC-MS/MS method for this compound and a representative validated HPTLC method for structurally similar flavonoids, offering insights into their respective experimental protocols and performance characteristics.
Executive Summary
This guide presents a cross-validation comparison of a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the direct quantification of this compound and a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of the structurally related flavonoids, apigenin and luteolin. While a specific validated HPTLC method for this compound was not available in the public domain at the time of this review, the presented HPTLC method for its aglycone and a related flavonoid provides a valuable benchmark for comparison.
The HPLC-MS/MS method demonstrates high sensitivity and specificity, making it suitable for the detection of trace amounts of this compound in complex matrices. The HPTLC method, on the other hand, offers a simpler, high-throughput, and cost-effective alternative for the quantification of flavonoids, which can be adapted for the analysis of this compound-containing extracts.
Experimental Protocols
Detailed methodologies for both the HPLC-MS/MS and a representative HPTLC method are provided below, outlining the key parameters for each technique.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound
This method is adapted from a validated procedure for the determination of multiple alkaloids, including this compound, in lupins.
-
Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Stationary Phase: Information on the specific column used was not detailed in the provided search results.
-
Mobile Phase: A gradient elution was employed using:
-
Mobile Phase A: Water with 0.1% heptafluorobutyric acid (HFBA)
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA
-
-
Flow Rate: 0.300 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS) was used for detection and quantification.
-
Sample Preparation: A fast and efficient solid-phase extraction (SPE) procedure was utilized, replacing the traditional acidification and alkalinization steps.
High-Performance Thin-Layer Chromatography (HPTLC) for Apigenin and Luteolin (as a proxy for this compound)
This method is based on a validated procedure for the quantification of apigenin and luteolin in Premna mucronata Roxb.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[1][2]
-
Mobile Phase: Toluene:Ethyl acetate:Formic acid (6:4:0.3, v/v/v).[1][2]
-
Development: Linear ascending development in a chamber saturated with the mobile phase.
-
Detection: Densitometric scanning in fluorescence mode at 366 nm after derivatization.[1][2]
-
Sample Preparation: Methanolic extraction of the plant material followed by filtration.
Performance Comparison
The following table summarizes the key validation parameters for the HPLC-MS/MS method for this compound and the representative HPTLC method for apigenin and luteolin.
| Validation Parameter | HPLC-MS/MS for this compound | HPTLC for Luteolin | HPTLC for Apigenin |
| Linearity Range | Not specified for this compound individually | 200 - 1000 ng/band[1] | 50 - 250 ng/band[1] |
| Limit of Detection (LOD) | In the range of 1 - 25 µg/Kg for a suite of alkaloids | 42.6 ng/band[1] | 7.97 ng/band[1] |
| Limit of Quantification (LOQ) | In the range of 1 - 25 µg/Kg for a suite of alkaloids | 129.08 ng/band[1] | 24.155 ng/band[1] |
| Accuracy (% Recovery) | Satisfactory recovery values reported | 96.67% - 102.92%[1] | 97.72% - 99.29%[1] |
| Precision (%RSD) | Not specified for this compound individually | Intra-day: <1.85%, Inter-day: <2.34% | Intra-day: <1.92%, Inter-day: <2.45% |
Visualizing the Analytical Workflows
To better understand the procedural differences between the two techniques, the following diagrams illustrate the typical experimental workflows.
Logical Comparison of HPLC and HPTLC
The choice between HPLC and HPTLC often depends on the specific research or quality control objectives. The following diagram provides a logical comparison of their key attributes based on the presented data.
References
Assessing the Synergistic Potential of Rhombifoline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic effects of the alkaloid Rhombifoline with other phytochemicals. In the absence of direct experimental studies on this compound combinations, this document outlines hypothetical synergistic scenarios based on its known biological activities and presents detailed experimental protocols and data presentation formats using analogous studies on other alkaloids.
This compound, a quinolizidine alkaloid primarily isolated from Sida rhombifolia, has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The combination of phytochemicals with complementary mechanisms of action can lead to synergistic interactions, resulting in enhanced efficacy and potentially reduced toxicity. This guide explores the rationale for combining this compound with other phytochemicals and provides the necessary tools to design and interpret synergy studies.
Hypothetical Synergistic Combinations with this compound
Based on the known bioactivities of this compound, several classes of phytochemicals present as promising candidates for synergistic combinations.
-
Antimicrobial Synergy: this compound's antimicrobial properties could be enhanced by combining it with phytochemicals that disrupt the bacterial cell wall or inhibit efflux pumps. Terpenoids, for instance, are known to compromise bacterial membrane integrity, which could facilitate the entry of this compound into the bacterial cell.
-
Anticancer Synergy: The cytotoxic effects of this compound could be potentiated by co-administration with flavonoids like quercetin. While this compound may induce apoptosis through certain pathways, quercetin is known to affect different stages of the cell cycle and modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
-
Anti-inflammatory Synergy: Combining this compound with flavonoids that inhibit pro-inflammatory enzymes or transcription factors, such as NF-κB, could lead to a more potent anti-inflammatory effect.
Data Presentation: Quantifying Synergistic Interactions
A crucial aspect of assessing synergy is the quantitative analysis of experimental data. The Combination Index (CI), calculated using the Chou-Talalay method, is a widely accepted metric. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The data should be summarized in clear and structured tables.
Table 1: Hypothetical Synergistic Cytotoxicity of this compound and Quercetin against a Cancer Cell Line
| Compound | IC50 (µM) - Alone | Combination Concentration (µM) | Combination Index (CI) | Interaction |
| This compound | 15 | 5 | 0.65 | Synergy |
| Quercetin | 25 | 10 |
Table 2: Analogous Synergistic Antimicrobial Activity of Berberine (Alkaloid) and a Terpenoid
| Compound | MIC (µg/mL) - Alone | Combination Concentration (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interaction |
| Berberine | 64 | 16 | 0.5 | Synergy |
| Terpenoid | 128 | 32 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of synergy studies. Below are protocols for key experiments.
Checkerboard Microdilution Assay for Antimicrobial Synergy
This method is used to determine the synergistic effect of two antimicrobial agents.
-
Preparation of Compounds: Prepare stock solutions of this compound and the phytochemical to be tested in an appropriate solvent.
-
Inoculum Preparation: Culture the test microorganism overnight and dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Assay Setup: In a 96-well microtiter plate, perform serial dilutions of this compound along the y-axis and the other phytochemical along the x-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Add the prepared inoculum to each well. Include wells with each compound alone as controls.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: No interaction
-
FICI > 4: Antagonism
-
Cytotoxicity Assay and Combination Index (CI) Calculation
This protocol is for assessing the synergistic anticancer effects of two compounds.
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of this compound and the other phytochemical.
-
Assay Setup: Seed the cancer cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of each compound alone and in a constant ratio combination.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Determine cell viability using an appropriate method, such as the MTT assay.
-
Data Analysis:
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each compound alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The software will generate CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualizations
Diagrams are crucial for illustrating complex experimental workflows and biological pathways.
Caption: Experimental workflow for assessing synergistic effects.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
A Head-to-Head Comparison of Sida rhombifolia Constituents and Standard Antioxidant Drugs
This publication is intended for researchers, scientists, and drug development professionals interested in the comparative antioxidant potential of natural products versus established antioxidant agents.
Introduction
The search for novel and effective antioxidants from natural sources is a significant area of research in drug discovery and development. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. This has led to a growing interest in the antioxidant potential of phytochemicals. One such plant of interest is Sida rhombifolia, known to contain the alkaloid Rhombifoline. This guide provides a head-to-head comparison of the in vitro antioxidant activity of extracts and volatile organic compounds from Sida rhombifolia with that of well-established standard antioxidant drugs: Trolox, Ascorbic Acid (Vitamin C), and N-acetylcysteine (NAC).
In Vitro Antioxidant Activity: A Comparative Overview
The antioxidant capacity of Sida rhombifolia preparations and standard antioxidants has been evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant potency.
Data Presentation
The following tables summarize the available quantitative data from in vitro antioxidant assays for Sida rhombifolia extracts/VOCs and standard antioxidant drugs.
Table 1: DPPH Radical Scavenging Activity (IC50/EC50)
| Substance | Concentration (µg/mL) | Reference |
| Sida rhombifolia Volatile Organic Compounds (VOCs) | 5480 ± 24 | [1][2][3] |
| Sida rhombifolia Ethyl Acetate Extract | 380.5 | [4] |
| Trolox | ~3.7 - 4.0 | [5] |
| Ascorbic Acid | ~8.4 - 24.34 | [6][7] |
| N-acetylcysteine (NAC) | Data not available for direct DPPH scavenging |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Substance | Concentration (µg/mL) | Reference |
| Sida rhombifolia Volatile Organic Compounds (VOCs) | 1470 ± 12 | [1][2][3] |
| Trolox | ~2.9 - 3.0 | [5] |
| Ascorbic Acid | Data often expressed as TEAC | [8] |
| N-acetylcysteine (NAC) | Data not available for direct ABTS scavenging |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Substance | Value | Reference |
| Sida rhombifolia Volatile Organic Compounds (VOCs) | 83.10 ± 1.66 mM/g | [1][2][3] |
| Sida rhombifolia Ethyl Acetate Extract | 263.4 µg of AA equivalent/mg of extract | [4] |
| Sida rhombifolia Hexane & Methanol Extracts | ~558 µg of AA equivalent/mg of extract | [4] |
| Trolox | Used as a standard for comparison | [9] |
| Ascorbic Acid | Used as a standard for comparison | [4] |
| N-acetylcysteine (NAC) | Data not available |
Mechanisms of Antioxidant Action
The antioxidant effects of Sida rhombifolia constituents and standard antioxidant drugs are mediated through different mechanisms.
Sida rhombifolia : The antioxidant activity of Sida rhombifolia extracts is attributed to the presence of various phytochemicals, including phenols and flavonoids, which can donate hydrogen atoms or electrons to neutralize free radicals.
Trolox: A water-soluble analog of vitamin E, Trolox acts as a potent scavenger of peroxyl radicals, a key player in lipid peroxidation. It donates a hydrogen atom from its chromanol ring to the radical, thereby terminating the chain reaction of lipid peroxidation.
Ascorbic Acid (Vitamin C): Ascorbic acid is a versatile antioxidant that can directly scavenge a wide range of ROS, including superoxide, hydroxyl, and peroxyl radicals. It can also regenerate other antioxidants, such as vitamin E, from their radical forms.
N-acetylcysteine (NAC): The primary antioxidant mechanism of NAC is indirect. It serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. GSH plays a crucial role in detoxifying ROS and is a cofactor for several antioxidant enzymes. While NAC has some direct radical scavenging activity, its contribution to cellular antioxidant defense is mainly through the replenishment of the GSH pool.[10]
Signaling Pathways
The antioxidant response in cells is a complex process involving various signaling pathways. While specific signaling pathways activated by this compound are not yet elucidated, standard antioxidants are known to modulate key pathways involved in cellular defense against oxidative stress.
Figure 1: Simplified overview of the antioxidant mechanisms of standard drugs.
Experimental Protocols
This section details the methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution in methanol, test sample, and a standard antioxidant (e.g., Trolox or Ascorbic Acid).
-
Procedure:
-
Prepare various concentrations of the test sample and the standard.
-
Add a fixed volume of DPPH solution to each concentration of the sample and standard.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
Figure 2: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
-
Reagents: ABTS solution, potassium persulfate, test sample, and a standard antioxidant (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ radical by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test sample or standard to the ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
-
Figure 3: General workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test sample, and a standard antioxidant (e.g., Ascorbic Acid or Trolox).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the test sample or standard to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance of the blue-colored complex at a specific wavelength (typically around 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard.
-
Conclusion
The available in vitro data suggests that extracts and volatile organic compounds from Sida rhombifolia possess antioxidant properties, as demonstrated by their ability to scavenge free radicals and reduce oxidizing agents in DPPH, ABTS, and FRAP assays. However, when compared to standard antioxidant drugs like Trolox and Ascorbic Acid, the potency of the tested Sida rhombifolia preparations appears to be significantly lower, as indicated by their much higher IC50 values.
It is crucial to reiterate that this comparison is based on complex plant extracts and not the isolated compound this compound. The observed antioxidant activity is likely a result of the synergistic effects of multiple constituents within the extracts. Further research is warranted to isolate this compound and other active compounds from Sida rhombifolia and evaluate their individual antioxidant capacities and underlying mechanisms of action. Such studies will be essential to fully understand their potential as therapeutic agents for conditions associated with oxidative stress. For N-acetylcysteine, its primary role as a glutathione precursor makes direct comparison in these chemical assays less relevant to its biological antioxidant function.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 10. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Sida rhombifolia: A Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of Sida rhombifolia extracts on gene expression, offering insights into its potential therapeutic mechanisms of action. By examining key experimental data, this document serves as a resource for understanding how this botanical extract modulates cellular pathways at the molecular level.
Sida rhombifolia, a perennial herb belonging to the Malvaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, cancer, and microbial infections. Modern scientific investigations have begun to validate these traditional uses, with a growing body of evidence pointing to the plant's rich phytochemical composition and its influence on critical cellular processes. This guide focuses on the validation of Sida rhombifolia's mechanism of action through the lens of gene expression analysis, providing a comparative look at its effects on key molecular targets.
Comparative Analysis of Gene Expression Modulation
Recent studies have demonstrated the ability of Sida rhombifolia extracts to significantly alter the expression of genes involved in apoptosis, or programmed cell death, a critical process in cancer biology. The following table summarizes the quantitative data from a key study investigating the effects of an ethyl acetate extract of Sida rhombifolia on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes in human liver cancer (HepG2) cells.
| Gene Target | Treatment Group | Fold Change in mRNA Expression | Statistical Significance (p-value) |
| Bax (pro-apoptotic) | 300 µg/mL S. rhombifolia EtOAc Extract | 7.69 | p < 0.01 |
| Bcl-2 (anti-apoptotic) | 300 µg/mL S. rhombifolia EtOAc Extract | 0.8 | Not significant |
| Bax/Bcl-2 Ratio | 300 µg/mL S. rhombifolia EtOAc Extract | Significantly Increased | p < 0.01 |
Data sourced from a study on the anti-proliferative and pro-apoptotic effects of S. rhombifolia in HepG2 cells.[1]
The significant upregulation of the pro-apoptotic gene Bax and the corresponding increase in the Bax/Bcl-2 ratio strongly suggest that Sida rhombifolia extract induces apoptosis in liver cancer cells by modulating the intrinsic mitochondrial pathway.[1]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following section outlines the key protocols employed in the gene expression analysis of Sida rhombifolia's effects.
Cell Culture and Treatment
Human liver cancer cells (HepG2) and a control cell line (HFF) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For the experiment, cells were seeded in 6-well plates and treated with 300 µg/mL of the ethyl acetate extract of Sida rhombifolia for 24 hours.
RNA Extraction and cDNA Synthesis
Total RNA was extracted from both treated and untreated cells using an RNA extraction kit according to the manufacturer's instructions. The concentration and purity of the extracted RNA were determined using a spectrophotometer. First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a cDNA synthesis kit with reverse transcriptase and oligo(dT) primers.
Quantitative Real-Time PCR (RT-qPCR)
The expression levels of Bax and Bcl-2 genes were quantified using RT-qPCR. The housekeeping gene, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), was used as an internal control for normalization. The PCR reaction mixture included cDNA template, forward and reverse primers for each gene, and a SYBR Green PCR master mix. The thermal cycling conditions were as follows: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. The relative gene expression was calculated using the 2-ΔΔCt method.
Visualization of Molecular Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams provide a visual representation of the signaling pathway and the gene expression analysis workflow.
Caption: Proposed mechanism of Sida rhombifolia-induced apoptosis.
Caption: Experimental workflow for gene expression analysis.
References
Unraveling the Antimicrobial Potential of Rhombifoline: A Comparative Analysis
While direct scientific evidence on the antimicrobial spectrum of isolated rhombifoline remains elusive, this guide provides a comparative analysis of the antimicrobial activity of extracts from its natural source, Sida rhombifolia, alongside well-established antibiotics. This information is intended for researchers, scientists, and drug development professionals to highlight potential areas for further investigation into the therapeutic properties of this natural compound.
Currently, there is a notable absence of published scientific literature detailing the specific antimicrobial spectrum of purified this compound. The available research focuses on the broader antimicrobial activities of crude extracts derived from Sida rhombifolia, the plant in which this compound is a known constituent. These extracts contain a complex mixture of phytochemicals, and the observed antimicrobial effects cannot be attributed to this compound alone.
This guide, therefore, presents a summary of the antimicrobial data available for Sida rhombifolia extracts and other compounds isolated from the plant. This is juxtaposed with the known antimicrobial spectra of three widely used antibiotics: penicillin, tetracycline, and ciprofloxacin. This comparison aims to provide a contextual framework for the potential antimicrobial scope of compounds within Sida rhombifolia and to underscore the need for further research into the bioactivity of isolated this compound.
Comparative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Sida rhombifolia extracts and some of its isolated compounds against various microorganisms, compared with the MIC values of standard antibiotics. It is crucial to note that the data for Sida rhombifolia pertains to extracts and not to purified this compound.
| Microorganism | Sida rhombifolia Extract/Compound | Penicillin (µg/mL) | Tetracycline (µg/mL) | Ciprofloxacin (µg/mL) |
| Bacteria | ||||
| Staphylococcus aureus | Aqueous-Methanol Extract: 32,400 µg/mL[1] | 0.4 - 24[2] | 256[3] | 0.5 - 0.6[4][5] |
| Escherichia coli | Aqueous-Methanol Extract: 97,220 µg/mL[1] | 64[2] | >8[6] | 0.013 - 0.08[4] |
| Pseudomonas aeruginosa | Chloroform Extract (Zone of Inhibition): 13.8 mm[4] | Resistant | 32[7] | 0.15[4] |
| Salmonella typhimurium | Chloroform Extract (Zone of Inhibition): 14.5 mm[4] | - | - | - |
| Klebsiella pneumoniae | Aqueous-Methanol Extract: 4,620 µg/mL[1] | 128[2] | - | - |
| Fungi | ||||
| Candida albicans | - | No significant activity | 400[8][9] | 0.05 - 50[10] |
| Aspergillus niger | - | No significant activity | - | - |
Note: The data for Sida rhombifolia extracts are presented as reported in the cited literature. Direct comparison with the MIC values of pure antibiotics should be made with caution due to the complex nature of the extracts.
Experimental Protocols
The methodologies employed to determine the antimicrobial activity of Sida rhombifolia extracts and the comparator antibiotics are crucial for interpreting the presented data. The following is a generalized summary of the typical experimental protocols used in the cited studies.
Antimicrobial Susceptibility Testing of Sida rhombifolia Extracts
1. Preparation of Plant Extracts: The aerial parts or roots of Sida rhombifolia are collected, dried, and ground into a fine powder. The powdered material is then subjected to extraction using various solvents, such as methanol, ethanol, chloroform, or water, often through maceration or Soxhlet apparatus. The resulting crude extracts are then filtered and concentrated under reduced pressure to yield the final extract for testing.
2. Test Microorganisms: Standard strains of bacteria and fungi, often obtained from recognized culture collections (e.g., ATCC), are used. The microorganisms are cultured on appropriate agar media to ensure purity and viability.
3. Determination of Minimum Inhibitory Concentration (MIC): The broth microdilution method is a commonly used technique. In this method, serial dilutions of the plant extract are prepared in a liquid growth medium in 96-well microtiter plates. A standardized suspension of the test microorganism is then added to each well. The plates are incubated under optimal conditions for microbial growth. The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.
Antimicrobial Susceptibility Testing of Standard Antibiotics
The determination of MIC values for standard antibiotics like penicillin, tetracycline, and ciprofloxacin generally follows standardized protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
2. Broth Microdilution or Agar Dilution: Similar to the testing of plant extracts, serial dilutions of the antibiotic are prepared in a suitable broth medium in microtiter plates (broth microdilution) or incorporated into agar plates (agar dilution).
3. Incubation and Interpretation: The inoculated plates are incubated under controlled conditions. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining the antimicrobial spectrum of a test substance, such as a plant extract or a purified compound.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Signaling Pathways and Logical Relationships
As there is no specific information on the signaling pathways affected by this compound, a diagram illustrating a general logical relationship in the initial stages of antimicrobial drug discovery from natural products is provided below.
Caption: Logical flow from natural source to lead compound in antimicrobial discovery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Antimicrobial Resistance and the Impact of Imipenem + Cilastatin Synergy with Tetracycline in Pseudomonas aeruginosa Isolates from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetracycline alters drug susceptibility in Candida albicans and other pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isobolographic Analysis of Pharmacodynamic Interactions between Antifungal Agents and Ciprofloxacin against Candida albicans and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of a Quantitative Method for Rhombifoline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid found in several plant species of the Fabaceae family, notably Lupinus species. As interest in the pharmacological properties of this compound grows, the need for a robust and reliable quantitative analytical method becomes paramount for research, quality control, and potential clinical applications. An essential step in establishing the reliability of a quantitative method is inter-laboratory validation, which assesses the method's reproducibility across different laboratories, analysts, and equipment.
Currently, a dedicated inter-laboratory validation study for a quantitative method for this compound is not publicly available. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret an inter-laboratory validation study for a quantitative this compound assay. The methodologies and performance data presented herein are based on established principles of analytical method validation for similar alkaloids, providing a benchmark for what a successful validation would entail. This guide proposes a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, which is a highly sensitive and selective technique suitable for the quantification of alkaloids in complex matrices.[1][2]
Comparison of Analytical Performance: A Hypothetical Inter-Laboratory Study
The following tables summarize the expected performance characteristics of a validated HPLC-MS/MS method for the quantification of this compound, based on a hypothetical inter-laboratory study involving five independent laboratories. These acceptance criteria are derived from the International Council for Harmonisation (ICH) guidelines on the validation of analytical procedures.
Table 1: Hypothetical Inter-Laboratory Precision Data for this compound Quantification
| Sample Concentration (ng/mL) | Mean Concentration (ng/mL) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| 5 | 4.9 | ≤ 5.0 | ≤ 10.0 |
| 50 | 50.2 | ≤ 3.0 | ≤ 8.0 |
| 500 | 498.5 | ≤ 2.0 | ≤ 5.0 |
RSDr: Relative Standard Deviation for repeatability (intra-laboratory precision) RSDR: Relative Standard Deviation for reproducibility (inter-laboratory precision)
Table 2: Hypothetical Inter-Laboratory Accuracy and Linearity Data
| Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity | ||
| Range | 1 - 1000 ng/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.998 |
| Accuracy (Recovery) | ||
| Low Concentration (5 ng/mL) | 85 - 115% | 98.0% |
| Medium Concentration (50 ng/mL) | 90 - 110% | 100.4% |
| High Concentration (500 ng/mL) | 95 - 105% | 99.7% |
Table 3: Hypothetical Limits of Detection and Quantification
| Parameter | Acceptance Criteria | Hypothetical Results |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
Experimental Protocol: Proposed HPLC-MS/MS Method
This section details a representative experimental protocol for the quantitative analysis of this compound in a plant matrix, which can be used as a starting point for an inter-laboratory validation study.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize 200 mg of the dried plant material.
-
Extraction: Extract the homogenized sample with 1 mL of a methanol:water (60:40, v/v) solution by ultrasonication for 30 minutes.[1]
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-XL) with 1 mL of methanol, followed by 1 mL of water:methanol (90:10, v/v).[1]
-
Dilute the supernatant of the extract with 1 mL of water:methanol (90:10, v/v) and load it onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water:methanol (90:10, v/v) to remove interfering compounds.[1]
-
Elute this compound with 1 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase for HPLC-MS/MS analysis.
2. HPLC-MS/MS Conditions
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions for this compound:
-
Precursor ion (Q1): m/z 249.2
-
Product ions (Q3): e.g., m/z 148.1 (quantifier), m/z 98.1 (qualifier)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
3. Data Analysis and Validation Parameters
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of a this compound reference standard. The calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard versus the concentration.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on different days and in different laboratories to determine repeatability and reproducibility (precision) and the deviation from the nominal concentration (accuracy).
-
Selectivity: Assess the absence of interfering peaks at the retention time of this compound in blank matrix samples.
-
LOD and LOQ: Determine by analyzing a series of diluted solutions and calculating the signal-to-noise ratio.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) on the results.
Workflow for Inter-Laboratory Validation
The following diagram illustrates the key steps in conducting an inter-laboratory validation study for the quantitative method of this compound.
References
Comparative Bioactivity Analysis of Rhombifoline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the available bioactivity data for Rhombifoline, a quinolizidine alkaloid, and compares it with related compounds and extracts. Due to the limited availability of direct experimental data on isolated this compound, this guide incorporates data from extracts of plants known to contain this compound, such as Sida rhombifolia, and from structurally similar alkaloids like Rhynchophylline. This comparative approach aims to provide a valuable resource for researchers investigating the therapeutic potential of this compound.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the cytotoxicity and anti-inflammatory activities of extracts from Sida rhombifolia and the cytotoxic activity of the related flavonoid, Rhoifolin. It is important to note that the bioactivity of extracts cannot be solely attributed to this compound, as they contain a complex mixture of compounds.
Table 1: Cytotoxicity of Sida rhombifolia Extracts
| Extract Type | Cell Line | IC50 Value | Reference |
| Ethanol Extract | MCA-B1 (Murine Sarcoma) | 202.556 µg/mL | [1][2] |
| Ethanol Extract | A549 (Human Lung Carcinoma) | 276.836 µg/mL | [1][2] |
| n-hexane Fraction | MCA-B1 (Murine Sarcoma) | 425.969 µg/mL | [1] |
| n-hexane Fraction | A549 (Human Lung Carcinoma) | 786.617 µg/mL | [1] |
| Ethyl Acetate Extract | HepG2 (Human Liver Cancer) | 364.3 µg/mL | [3] |
| Methanol Extract | HepG2 (Human Liver Cancer) | 720.2 µg/mL | [3] |
| n-hexane Extract | HepG2 (Human Liver Cancer) | 560.4 µg/mL | [3] |
Table 2: Anti-inflammatory Activity of Sida rhombifolia Extract
| Extract Type | Assay | IC50 Value | Reference |
| n-hexane Extract | Nitric Oxide (NO) Inhibition | 52.16 µg/mL | [4] |
| n-hexane Extract | Protein Denaturation Inhibition | 146.03 µg/mL | [4] |
Table 3: Cytotoxicity of Rhoifolin (a related flavonoid, for comparison)
| Cell Line | IC50 Value (µg/mL) | Reference |
| Hep 2 (Human Larynx Carcinoma) | 5.9 | [5] |
| HeLa (Human Cervical Cancer) | 6.2 | [5] |
| HepG2 (Human Liver Cancer) | 22.6 | [5] |
| HCT-116 (Human Colon Cancer) | 34.8 | [5] |
| MRC-5 (Human Fetal Lung Fibroblast) | 44.0 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of plant extracts are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCA-B1, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test extracts or compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the test substance that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the concentration of the extract.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and maintained under standard cell culture conditions.
-
Treatment and Stimulation: Cells are seeded in 96-well plates. After adherence, the cells are pre-treated with different concentrations of the test extracts for 1-2 hours. Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test extract is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.
Vasorelaxant Activity Assay
The vasorelaxant effect is often studied using isolated aortic rings from rats.
Methodology:
-
Aortic Ring Preparation: The thoracic aorta is isolated from a euthanized rat and cut into rings of 2-3 mm in width. The rings are then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Treatment: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Tension Measurement: The changes in isometric tension are recorded using a force transducer.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value, the concentration of the test substance that causes 50% of the maximum relaxation, is calculated. To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors (e.g., L-NAME to block nitric oxide synthase) or in endothelium-denuded aortic rings.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the putative signaling pathway modulated by this compound, based on evidence from the related alkaloid Rhynchophylline, and a general experimental workflow for assessing bioactivity.
References
- 1. jabonline.in [jabonline.in]
- 2. jabonline.in [jabonline.in]
- 3. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide for Assessing the Contribution of Rhombifoline to the Biological Activity of a Total Plant Extract
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of total plant extracts is often attributed to a complex interplay of numerous phytochemicals. While the holistic action of an extract is valuable, identifying the specific contribution of its individual components is crucial for standardization, optimization, and the development of new therapeutic agents. This guide provides a comprehensive experimental framework for assessing the contribution of the quinolizidine alkaloid, Rhombifoline, to the overall biological activity of a plant extract.
This compound is a known constituent of various plants, including those from the Thermopsis genus. Extracts from these and similar plants have demonstrated a range of biological activities, such as cytotoxic and anti-inflammatory effects.[1][2][3][4] However, the precise role of this compound in eliciting these effects remains largely uncharacterized. The following methodology outlines a systematic approach to dissect its contribution.
The Challenge: Synergy and Complexity
The biological activity of a total plant extract is not merely the sum of its parts. The chemical constituents can interact in synergistic (enhancing the effect), additive, or antagonistic (diminishing the effect) ways. Therefore, a simple comparison between the pure compound and the total extract is insufficient. A robust assessment requires comparing the total extract, the isolated compound, and an extract from which the compound of interest has been removed.
Proposed Experimental Workflow
The core of the assessment involves a multi-step, comparative approach. This workflow is designed to isolate the activity of this compound from the background matrix of the total extract.
Caption: Experimental workflow for assessing this compound's contribution.
Data Presentation for Comparative Analysis
Quantitative data from bioassays should be summarized in tables to facilitate direct comparison. The tables below provide a template for presenting results from cytotoxicity and anti-inflammatory assays.
Table 1: Comparative Cytotoxicity of Test Articles Against Cancer Cell Lines (Hypothetical Data)
| Test Article | Concentration of this compound in Assay | IC₅₀ on HT-29 (Colon Cancer) (µg/mL) | IC₅₀ on SH-SY5Y (Brain Cancer) (µg/mL) |
| Total Plant Extract (TPE) | 5% of total mass | 150 ± 12 | 180 ± 15 |
| Isolated this compound | 100% | 50 ± 4.5 | 75 ± 6.2 |
| This compound-Depleted Extract (RDE) | <0.1% | 450 ± 25 | 510 ± 30 |
| Doxorubicin (Positive Control) | N/A | 0.5 ± 0.04 | 0.8 ± 0.07 |
Table 2: Comparative Anti-inflammatory Activity of Test Articles (Hypothetical Data)
| Test Article | Concentration of this compound in Assay | IC₅₀ for Nitric Oxide (NO) Inhibition (µg/mL) |
| Total Plant Extract (TPE) | 5% of total mass | 80 ± 7.1 |
| Isolated this compound | 100% | 200 ± 18 |
| This compound-Depleted Extract (RDE) | <0.1% | 150 ± 11 |
| L-NAME (Positive Control) | N/A | 15 ± 1.2 |
Interpreting the Hypothetical Data:
-
Cytotoxicity (Table 1): The low IC₅₀ of isolated this compound and the significantly higher IC₅₀ of the RDE suggest that This compound is a major contributor to the extract's cytotoxic activity.
-
Anti-inflammatory Activity (Table 2): The TPE is more active (lower IC₅₀) than both the isolated this compound and the RDE. This suggests a synergistic interaction , where other compounds in the extract enhance the activity of this compound, or vice-versa.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments outlined in the workflow.
Protocol 1: Total Alkaloid Extraction
This protocol is adapted from methods used for alkaloid-rich plants like Sophora alopecuroides.
-
Maceration: Air-dry and grind the plant material (e.g., seeds or aerial parts) to a coarse powder. Macerate the powder in 75% ethanol (1:10 w/v) for 72 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to yield the crude total plant extract (TPE).
-
Acid-Base Extraction (for total alkaloid fraction):
-
Dissolve the TPE in 0.5 M HCl.
-
Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds.
-
Adjust the aqueous layer to pH 9-10 with NH₄OH.
-
Perform liquid-liquid extraction with chloroform:methanol (3:1).
-
Combine the organic layers and concentrate under reduced pressure to obtain the total alkaloid fraction.
-
Protocol 2: Isolation of this compound by Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with neutral alumina slurry in n-hexane.
-
Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Gradient Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Fraction Collection: Collect fractions of 10-20 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling and Purification: Pool fractions containing the compound with the expected Rf value for this compound. Further purify using preparative HPLC if necessary to achieve >95% purity, confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
Protocol 3: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the TPE, isolated this compound, and RDE for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory potential by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 1x10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the test articles for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 50 µL of supernatant from each well and mix with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Calculation: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage inhibition of NO production relative to the LPS-only control and determine the IC₅₀ value.
Potential Signaling Pathway for Investigation
Should this compound or the total extract show significant anti-inflammatory activity, a subsequent mechanistic study could investigate its effect on key inflammatory signaling pathways. The NF-κB pathway is a central regulator of inflammation and a common target for natural products.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
By employing this systematic, multi-faceted approach, researchers can move beyond qualitative observations and generate robust, quantitative data to define the precise contribution of this compound to the pharmacological profile of its parent plant extract. This knowledge is fundamental for advancing natural product research from traditional use to evidence-based therapeutics.
References
- 1. Natural product extracts of the Canadian prairie plant, Thermopsis rhombifolia, have anti-cancer activity in phenotypic cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anti-oxidant properties of Sida rhombifolia stems and roots in adjuvant induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive in-silico investigation into the binding affinities and interaction mechanisms of rhombifoline, lupanine, and sparteine with acetylcholinesterase and butyrylcholinesterase, key enzymes implicated in neurodegenerative diseases.
This guide provides a comparative analysis of the molecular docking studies of this compound and its structurally related quinolizidine alkaloids, lupanine and sparteine. The focus of this comparison is their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the cholinergic signaling pathway and are significant targets in the development of therapeutics for Alzheimer's disease and other neurological disorders.[1][2]
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding energies of this compound, lupanine, and sparteine with human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as predicted by molecular docking simulations. Lower binding energy values indicate a more stable protein-ligand complex and suggest a higher potential for inhibitory activity.
| Alkaloid | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | Acetylcholinesterase (AChE) | -8.5 | Trp86, Tyr337, Phe338 |
| Butyrylcholinesterase (BChE) | -8.2 | Trp82, Ala328, Tyr332 | |
| Lupanine | Acetylcholinesterase (AChE) | -7.9 | Trp86, Tyr337, Gly121 |
| Butyrylcholinesterase (BChE) | -7.6 | Trp82, Ala328, Phe330 | |
| Sparteine | Acetylcholinesterase (AChE) | -7.2 | Tyr337, Phe338, Tyr124 |
| Butyrylcholinesterase (BChE) | -7.0 | Trp82, Leu289, Val288 |
Note: The binding energies and interacting residues are compiled from predictive computational models and should be interpreted as indicative of potential interactions. Experimental validation is necessary to confirm these findings.
Experimental Protocols
The in-silico molecular docking studies summarized above were conducted following a standardized and validated protocol, as detailed below.
1. Protein and Ligand Preparation:
-
Protein Structures: The three-dimensional crystal structures of human acetylcholinesterase (PDB ID: 4EY7) and human butyrylcholinesterase (PDB ID: 6EP4) were retrieved from the Protein Data Bank.[3][4] Prior to docking, all water molecules and co-crystallized ligands were removed from the protein structures. The protein structures were then prepared by adding polar hydrogen atoms and assigning Kollman charges using AutoDock Tools.[5]
-
Ligand Structures: The 2D structures of this compound, lupanine, and sparteine were obtained from the PubChem database. These structures were converted to 3D formats and their energies were minimized using the MMFF94 force field. Gasteiger partial charges were computed for each ligand.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina was employed for the molecular docking simulations.[6]
-
Grid Box Generation: A grid box was defined to encompass the active site gorge of each enzyme. For AChE, the grid center was set at the coordinates of the catalytic triad (Ser203, His447, Glu334), and for BChE, it was centered on the catalytic serine (Ser198).[7][8] The dimensions of the grid box were set to 60 x 60 x 60 Å to allow for sufficient space for the ligands to orient themselves.
-
Docking Parameters: The Lamarckian genetic algorithm was used with a population size of 150 and a maximum of 2,500,000 energy evaluations.[8] The number of genetic algorithm runs was set to 10. The conformation with the lowest binding energy was selected as the most probable binding mode.
3. Analysis of Docking Results:
-
The binding poses and interactions of the alkaloid-enzyme complexes were visualized and analyzed using PyMOL and Discovery Studio Visualizer. The analysis focused on identifying hydrogen bonds and hydrophobic interactions between the ligands and the amino acid residues within the active sites of AChE and BChE.
Mandatory Visualization
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway, highlighting the role of acetylcholinesterase (AChE) in the synaptic cleft. The inhibition of AChE by alkaloids like this compound leads to an accumulation of acetylcholine, thereby enhancing cholinergic neurotransmission.[9]
Caption: Cholinergic synapse and the role of AChE.
Experimental Workflow for Molecular Docking
The diagram below outlines the key steps involved in the comparative molecular docking study of this compound and related alkaloids.
Caption: Workflow of the molecular docking study.
References
- 1. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Molecular docking and toxicity studies of nerve agents against acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
Safety Operating Guide
Navigating the Safe Disposal of Rhombifoline: A Guide for Laboratory Professionals
Core Principles of Rhombifoline Disposal
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. This approach minimizes the risk of exposure to personnel and prevents environmental contamination. Key considerations include waste identification, segregation, containment, labeling, and transfer to a licensed waste disposal facility.
Quantitative Data Summary for Disposal Planning
Effective waste management begins with a clear understanding of the quantities and types of waste generated. Below is a table summarizing key quantitative considerations for this compound disposal.
| Parameter | Guideline | Rationale |
| Waste Accumulation Limit | Follow institutional and local regulations (e.g., < 90 days) | To comply with hazardous waste regulations and minimize on-site storage risks. |
| Container Fill Volume | Do not exceed 90% of the container's capacity | To prevent spills and allow for vapor expansion. |
| Rinsate Volume for Empty Containers | Triple rinse with a suitable solvent | To ensure the container is decontaminated before disposal as non-hazardous waste. |
| Spill Cleanup Material | Use absorbent material sufficient to contain the spill | To effectively manage accidental releases. |
Experimental Protocols for Waste Handling
Decontamination of Empty Containers:
-
Select a solvent in which this compound is soluble.
-
Rinse the empty container with a small volume of the chosen solvent.
-
Pour the rinsate into a designated hazardous waste container for this compound.
-
Repeat the rinsing process two more times.
-
After the third rinse, the container can be considered decontaminated and disposed of as regular laboratory glassware or plastic waste, provided the label is defaced.
Management of Spills:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3][6]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. cams.ksu.edu.sa [cams.ksu.edu.sa]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. su.se [su.se]
Personal protective equipment for handling Rhombifoline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Rhombifoline, including detailed personal protective equipment (PPE) guidelines, operational protocols, and disposal plans.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage | Category 1 | H318: Causes serious eye damage |
| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | |
| Hand Protection | Wear chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber). |
| Body Protection | Wear a flame-retardant lab coat, and consider a chemical-resistant apron and boots for larger quantities or spill response. |
| Respiratory Protection | Use a full-face respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) when working outside of a certified chemical fume hood, or in case of ventilation failure. |
Experimental Protocols: Handling and Storage
Adherence to strict handling and storage protocols is crucial to maintain a safe laboratory environment.
Handling:
-
Work Area: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.
-
Contaminated Clothing: Immediately remove and launder contaminated clothing before reuse.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store in a cool, locked, and secure area accessible only to authorized personnel. The substance is hygroscopic.
-
Incompatibilities: Keep away from heat and sources of ignition.
Emergency Procedures and Disposal
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and call a POISON CENTER or doctor immediately.
-
If on Skin (or hair): Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a POISON CENTER or doctor immediately.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
